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  • Product: 3-Amino-4-methylpentanoic acid hydrochloride
  • CAS: 80914-40-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 3-Amino-4-methylpentanoic Acid Hydrochloride: Synthesis, Stereochemistry, and Peptidomimetic Applications

Executive Summary In the landscape of modern drug discovery and peptidomimetics, overcoming the poor pharmacokinetic profiles of natural α -peptides is a paramount challenge. 3-Amino-4-methylpentanoic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetics, overcoming the poor pharmacokinetic profiles of natural α -peptides is a paramount challenge. 3-Amino-4-methylpentanoic acid hydrochloride —a non-natural β3 -amino acid—serves as a critical building block for engineering proteolytically stable, structurally defined foldamers[1].

As a Senior Application Scientist, I frequently encounter confusion regarding this compound's nomenclature and synthetic integration. This whitepaper deconstructs the chemical identity of 3-amino-4-methylpentanoic acid, details its mechanistic advantages in forming 14-helix secondary structures, and provides field-proven, self-validating protocols for its synthesis and incorporation via Solid-Phase Peptide Synthesis (SPPS).

Nomenclature Resolution & Chemical Identity

A persistent point of confusion in commercial catalogs is the dual nomenclature of this compound, which is simultaneously referred to as β -homovaline and β -leucine . This dual identity stems from its dual origins—one synthetic, one biological[2]:

  • The Synthetic Origin ( β -Homovaline): When synthesizing this compound via the Arndt-Eistert homologation of L-Valine (2-amino-3-methylbutanoic acid), a methylene ( −CH2​− ) group is inserted into the backbone. The resulting homologue is logically termed β -homovaline[3].

  • The Biological Origin ( β -Leucine): In human and microbial metabolism, L-Leucine (2-amino-4-methylpentanoic acid) undergoes enzymatic isomerization via leucine 2,3-aminomutase, shifting the amino group from the C2 ( α ) to the C3 ( β ) position. The resulting positional isomer is termed β -leucine[2].

Structurally, both pathways yield the exact same molecule: 3-amino-4-methylpentanoic acid .

Quantitative Chemical Properties
PropertyValue
Chemical Name 3-Amino-4-methylpentanoic acid hydrochloride
Molecular Formula C6​H14​ClNO2​ ( C6​H13​NO2​⋅HCl )
Molecular Weight 167.63 g/mol
CAS Number (Unspecified Stereocenter) 80914-40-5[4]
CAS Number (3S-isomer / L- β -homovaline) 402587-64-8[5]
CAS Number (3R-isomer / D- β -homovaline) 219310-09-5[6]
Endogenous Precursor L-Leucine (via Leucine 2,3-aminomutase)[2]
Synthetic Precursor Valine (via Arndt-Eistert homologation)[3]

Mechanistic Role in Peptidomimetics

The incorporation of 3-amino-4-methylpentanoic acid into peptide sequences is not merely a structural novelty; it is a calculated pharmacokinetic strategy.

Natural α -peptides are rapidly degraded by proteases. By introducing a β3 -amino acid, we alter the backbone registry. Proteolytic enzymes (such as pepsin or trypsin) are highly stereoselective and regioselective; they require precise spatial alignment of the α -amide bond within their catalytic triads. The additional methylene carbon in 3-amino-4-methylpentanoic acid disrupts this alignment, conferring near-total resistance to enzymatic cleavage[1].

Furthermore, oligomers of β3 -amino acids predictably fold into 14-helices —a secondary structure stabilized by hydrogen bonds between the amide proton at position i and the carbonyl oxygen at position i+2 ( N−H(i)→O=C(i+2) )[1]. This predictable folding allows researchers to design cationic β -peptides with potent antimicrobial and antiviral properties (e.g., against HSV-1)[1].

Foldamer_Logic A Standard α-Peptide B Rapid Proteolytic Degradation A->B In vivo exposure C Incorporation of 3-Amino-4-methylpentanoic acid A->C Sequence modification D β-Peptide / Foldamer Formation C->D SPPS Coupling E 14-Helix Secondary Structure D->E H-bonding [N-H(i)→O=C(i+2)] F Complete Protease Resistance D->F Steric shielding of amide bond

Caption: Mechanistic advantages of β-amino acid incorporation in peptide drug design.

Synthesis via Arndt-Eistert Homologation

To generate 3-amino-4-methylpentanoic acid de novo, the Arndt-Eistert homologation remains the gold standard, as it perfectly preserves the stereochemical integrity of the starting α -amino acid[7].

The process begins with the activation of an N-protected amino acid (e.g., Boc-Val-OH) into a mixed anhydride. This intermediate is reacted with diazomethane to yield an α -diazoketone[7]. The critical step is the Wolff Rearrangement , where the diazoketone is subjected to thermal, catalytic ( Ag+ ), or photochemical (365 nm UV) conditions to extrude nitrogen gas and form a highly reactive ketene intermediate[3]. Subsequent trapping of the ketene with water yields the homologated β -amino acid[3].

Arndt_Eistert A N-Protected α-Amino Acid (e.g., Boc-Val-OH) B Mixed Anhydride Intermediate A->B Isobutyl chloroformate NMM, THF, -15°C C α-Diazoketone B->C Diazomethane (CH2N2) D Ketene Intermediate (Wolff Rearrangement) C->D Ag+ catalysis or hv (365 nm) E β-Amino Acid Derivative (β-Homovaline) D->E H2O / Nucleophile

Caption: Synthetic workflow of Arndt-Eistert homologation for β-amino acid generation.

Experimental Protocol: Fmoc-SPPS Integration

Coupling β -amino acids during Solid-Phase Peptide Synthesis (SPPS) requires protocol adjustments. The additional rotational degrees of freedom and the steric bulk of the isopropyl side chain at the β -position significantly slow down coupling kinetics.

The following is a self-validating protocol for coupling Fmoc-3-amino-4-methylpentanoic acid.

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.6 mmol/g).

  • Amino Acid: Fmoc-(3S)-3-amino-4-methylpentanoic acid (CAS 172695-33-9 for the Fmoc-protected derivative).

  • Activators: HATU, DIPEA.

  • Solvents: DMF (Peptide Synthesis Grade), DCM.

Step-by-Step Methodology
  • Resin Swelling: Weigh out 0.1 mmol of Rink Amide resin. Swell in 5 mL of DMF for 30 minutes at room temperature.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.

    • Repeat treatment for 15 minutes. Drain and wash with DMF (5 × 1 min).

    • Self-Validation Check: Perform a Kaiser test. A deep blue color confirms the successful exposure of primary amines.

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-3-amino-4-methylpentanoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of DIPEA. The solution will turn pale yellow. Stir for 2 minutes to form the active OAt ester.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 120 minutes . (Note: Standard α -amino acids require 30-45 mins; the extended time is mandatory here to overcome β -steric hindrance).

    • Drain and wash with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Self-Validation Check: Perform a Kaiser test. A colorless/yellow bead confirms >99% coupling efficiency. If slightly blue, repeat step 3 and 4 (double coupling).

  • Cleavage: Treat the dried resin with 5 mL of Cleavage Cocktail (TFA/TIS/H2O at 95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution directly into 20 mL of cold diethyl ether ( −20∘ C). Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the peptide pellet twice more with cold ether.

Analytical Validation

To confirm the successful synthesis and purity of the resulting β -peptide, utilize the following analytical parameters:

  • RP-HPLC: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm). Run a linear gradient of 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes at a flow rate of 1.0 mL/min. UV detection at 214 nm (amide bond absorption).

  • ESI-MS (Electrospray Ionization Mass Spectrometry): Operate in positive ion mode. The incorporation of 3-amino-4-methylpentanoic acid adds a residue mass of 113.16 Da to the peptide chain (compared to 99.13 Da for standard Valine, confirming the successful +CH2​ homologation).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11557348, 3-Amino-4-methylpentanoic acid hydrochloride." PubChem, [Link]4].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 51358227, (3S)-3-amino-4-methylpentanoic acid hydrochloride." PubChem, [Link]5].

  • ChemRxiv / American Chemical Society. "Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade." ACS Publications, [Link]3].

  • American Society for Microbiology. "Inhibition of Herpes Simplex Virus Type 1 Infection by Cationic β-Peptides." Antimicrobial Agents and Chemotherapy, [Link]1].

Sources

Exploratory

An In-Depth Technical Guide to 3-Amino-4-methylpentanoic acid hydrochloride: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-Amino-4-methylpentanoic acid hydrochloride, a pivotal beta-amino acid in medicinal chemistry. The document details its chemical structure, stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 3-Amino-4-methylpentanoic acid hydrochloride, a pivotal beta-amino acid in medicinal chemistry. The document details its chemical structure, stereochemistry, and physicochemical properties, supported by spectroscopic data. It further outlines a representative synthetic protocol and discusses its critical applications, particularly as a building block in the development of pharmaceuticals. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Section 1: Introduction to β-Amino Acids and 3-Amino-4-methylpentanoic acid

1.1 The Significance of β-Amino Acids in Medicinal Chemistry

β-amino acids are a crucial class of molecules distinguished by the placement of the amino group on the beta-carbon (C3) relative to the carboxyl group. This structural motif imparts unique conformational properties and, importantly, enhanced stability against enzymatic degradation compared to their α-amino acid counterparts.[1][2] Consequently, β-amino acids are valuable building blocks in the synthesis of peptidomimetics and other small molecule pharmaceuticals.[1][2] Their incorporation into peptide backbones can induce stable secondary structures and modulate biological activity, making them a focal point in drug discovery for creating compounds with increased potency and favorable pharmacokinetic profiles.[3][4][5]

1.2 Introduction to 3-Amino-4-methylpentanoic acid

3-Amino-4-methylpentanoic acid, also known as β-leucine, is a non-proteinogenic β-amino acid. It is a positional isomer of the essential amino acid L-leucine and is a metabolite in humans, produced via the action of the enzyme leucine 2,3-aminomutase.[6][7] Its structure, featuring an isobutyl group adjacent to the amino-substituted chiral center, makes it a key intermediate in the synthesis of several pharmacologically active molecules.

1.3 The Role of the Hydrochloride Salt Form

For practical laboratory and industrial applications, 3-Amino-4-methylpentanoic acid is most commonly supplied as a hydrochloride (HCl) salt. The formation of this salt serves several critical functions:

  • Enhanced Stability: The salt form is generally more crystalline and less hygroscopic than the free amino acid (zwitterion), leading to a longer shelf-life.

  • Improved Solubility: The hydrochloride salt significantly increases the compound's solubility in aqueous solutions and polar protic solvents, which is advantageous for reaction chemistry and formulation studies.

  • Simplified Handling: The improved stability and physical form make the compound easier to weigh and handle accurately in a laboratory setting.

Section 2: Physicochemical Properties and Structural Elucidation

2.1 Chemical Structure and Stereochemistry

The systematic IUPAC name for the compound is 3-amino-4-methylpentanoic acid hydrochloride.[8] The structure possesses a chiral center at the C3 position, meaning it can exist as two enantiomers: (S)-3-amino-4-methylpentanoic acid and (R)-3-amino-4-methylpentanoic acid. The specific stereochemistry is critical for its biological activity and its use as a chiral building block in asymmetric synthesis. For example, the (S)-enantiomer is a key precursor for the blockbuster drug Pregabalin.

Below is a diagram of the (3S) enantiomer's hydrochloride salt.

Caption: Structure of (3S)-3-Amino-4-methylpentanoic acid hydrochloride.

2.2 Physicochemical Data

The key properties of 3-Amino-4-methylpentanoic acid hydrochloride are summarized below. Data often pertains to a specific enantiomer, which should be confirmed by the supplier's documentation.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂[8][9]
Molecular Weight 167.63 g/mol [9][10]
CAS Number 80914-40-5 (racemic)[8][11]PubChem[8]
402587-64-8 ((S)-enantiomer)[9][10]PubChem[9]
219310-09-5 ((R)-enantiomer)[12]CymitQuimica, Fluorochem[12]
Appearance White to off-white solid/powder
IUPAC Name 3-amino-4-methylpentanoic acid;hydrochloride[8]
Synonyms β-Leucine hydrochloride, L-Beta-Homovaline Hydrochloride[8]

2.3 Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key signals would include: two diastereotopic methyl groups of the isobutyl moiety appearing as doublets, a multiplet for the adjacent CH proton, multiplets for the CH₂ and the chiral CH protons, and broad signals for the amine and carboxylic acid protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show six distinct signals for each carbon atom in the pentanoic acid backbone and the isobutyl group. The carbonyl carbon of the carboxylic acid will appear furthest downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the ammonium salt, a C=O stretch for the carbonyl group, and C-H stretching from the alkyl groups.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight. The mass spectrum of the free base (C₆H₁₃NO₂) would show a molecular ion peak (M+) at m/z 131.18.[13]

Section 3: Synthesis and Purification

3.1 Common Synthetic Routes

The synthesis of β-amino acids like 3-amino-4-methylpentanoic acid is a well-established area of organic chemistry. A common and efficient approach for the enantiomerically pure forms involves starting from the corresponding natural α-amino acid, L-valine, through an Arndt-Eistert homologation. This method extends the carbon chain by one methylene unit while preserving the stereochemistry of the parent molecule.

Causality in Synthesis: The choice of the Arndt-Eistert homologation is driven by its reliability and stereoconservative nature. It provides a direct pathway from readily available and optically pure α-amino acids to their β-homologues, which is a significant advantage for producing chiral drugs.

3.2 Detailed Experimental Protocol: Synthesis from L-Valine

This protocol is a representative example and should be performed with appropriate safety precautions in a fume hood.

Step 1: Protection of the Amine

  • Dissolve L-valine in a suitable solvent system (e.g., 1,4-dioxane and water).

  • Cool the solution in an ice bath to 0°C.

  • Add a base (e.g., sodium hydroxide solution) to adjust the pH.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to protect the amino group.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by extraction to isolate the Boc-protected L-valine.

Step 2: Formation of the Mixed Anhydride and Reaction with Diazomethane

  • Dissolve the Boc-L-valine in anhydrous tetrahydrofuran (THF) and cool to -15°C.

  • Add N-methylmorpholine followed by isobutyl chloroformate to form a mixed anhydride.

  • React this intermediate in situ with a carefully prepared, ethereal solution of diazomethane. (Caution: Diazomethane is toxic and explosive).

  • The reaction yields a diazoketone intermediate.

Step 3: Wolff Rearrangement

  • In a separate flask, prepare a solution of silver benzoate in triethylamine.

  • Add the diazoketone solution dropwise to the silver catalyst solution at an appropriate temperature (e.g., -25°C to room temperature).

  • The Wolff rearrangement occurs, extruding N₂ gas and forming a ketene, which is trapped by water to form the Boc-protected β-amino acid.

Step 4: Deprotection and Salt Formation

  • Dissolve the Boc-protected 3-amino-4-methylpentanoic acid in a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4N HCl in dioxane).[14]

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the crude 3-Amino-4-methylpentanoic acid hydrochloride.

3.3 Purification The final product is typically purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a pure, crystalline solid.

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Foundational

The Stereochemical and Synthetic Architecture of (R)-3-Amino-4-methylpentanoic Acid Hydrochloride

Executive Summary (R)-3-Amino-4-methylpentanoic acid hydrochloride is a highly specialized chiral β-amino acid derivative that serves as a critical building block in the design of peptidomimetics, advanced active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-Amino-4-methylpentanoic acid hydrochloride is a highly specialized chiral β-amino acid derivative that serves as a critical building block in the design of peptidomimetics, advanced active pharmaceutical ingredients (APIs), and chemotherapeutic agents[1][2]. This technical guide deconstructs the unique stereochemical paradox of its nomenclature, details its biosynthetic origins, and provides a self-validating synthetic protocol for its production via Arndt-Eistert homologation.

The Nomenclature Paradox: β-Leucine vs. β-Homovaline

To understand the stereochemistry of (R)-3-amino-4-methylpentanoic acid, one must first address its dual structural identity. The compound is widely referenced in literature under two different names depending on its origin: L-β-homovaline and (3R)-β-leucine [3][4].

  • As β-Leucine: It is a positional isomer of L-leucine (2-amino-4-methylpentanoic acid) where the primary amine has been shifted from the α-carbon (C2) to the β-carbon (C3)[3][5].

  • As β-Homovaline: It is the homologated derivative of L-valine (2-amino-3-methylbutanoic acid), wherein an extra methylene (-CH2-) group has been inserted into the carbon backbone[2].

The Cahn-Ingold-Prelog (CIP) Priority Shift

A fascinating stereochemical phenomenon occurs during the homologation of (S)-Valine (L-Valine) to β-homovaline. The Arndt-Eistert synthesis proceeds with 100% retention of spatial configuration [6]. However, the absolute configuration designation flips from (S) to (R) [2].

Causality of the Shift:

  • In (S)-Valine , the C2 chiral center is bonded to: -NH2 (Priority 1), -COOH (Priority 2), and -CH(CH3)2 (Priority 3). The carboxyl carbon is bonded to (O, O, O), which outranks the isopropyl carbon bonded to (C, C, H).

  • Following homologation to β-Homovaline , the -COOH group becomes a -CH2COOH (carboxymethyl) group.

  • At the new C3 chiral center, the isopropyl group -CH(CH3)2 (bonded to C, C, H) now outranks the new carboxymethyl group -CH2COOH (bonded to C, H, H).

  • Because Priorities 2 and 3 swap, the identical spatial arrangement is now designated as (R) .

CIP_Shift Val (S)-Valine C2 Chiral Center 1: -NH2 2: -COOH 3: -CH(CH3)2 Homologation Arndt-Eistert Homologation (Retention) Val->Homologation BetaHomoval (R)-β-Homovaline C3 Chiral Center 1: -NH2 2: -CH(CH3)2 3: -CH2COOH Homologation->BetaHomoval

Caption: CIP priority inversion during Arndt-Eistert homologation of (S)-Valine.

Biosynthetic Generation via Leucine 2,3-Aminomutase

In human metabolism, a minor but critical fraction of L-leucine is catabolized into β-leucine[3]. This reaction is catalyzed by leucine 2,3-aminomutase (EC 5.4.3.7) , a cobalamin (Vitamin B12)-dependent enzyme[7][8].

The enzyme facilitates a stereospecific intramolecular migration of the amino group, directly converting (2S)-α-leucine into (3R)-β-leucine [7][8]. Clinically, this pathway serves as a diagnostic biomarker; plasma concentrations of (3R)-β-leucine are significantly elevated in individuals suffering from cobalamin deficiency, as the downstream catabolism of the β-amino acid is halted[3][9].

Biosynthesis Leu (2S)-α-Leucine (L-Leucine) Enzyme Leucine 2,3-aminomutase Leu->Enzyme BetaLeu (3R)-β-Leucine ((R)-3-Amino-4-methylpentanoic acid) Enzyme->BetaLeu

Caption: Enzymatic isomerization of (2S)-α-leucine to (3R)-β-leucine.

Physicochemical & Analytical Data

Accurate analytical characterization is vital for confirming the stereochemical purity of the synthesized hydrochloride salt.

PropertyValue
Chemical Name (R)-3-Amino-4-methylpentanoic acid hydrochloride
Common Synonyms L-β-Homovaline HCl, (3R)-β-Leucine HCl[4]
CAS Number 219310-09-5[4]
Molecular Formula C6H13NO2 · HCl[4]
Molecular Weight 167.64 g/mol [4]
Optical Rotation [α]D25 = +34 ± 2º (C=1 in H2O)[4]
Appearance White to off-white crystalline powder[4]

Synthetic Methodology: Arndt-Eistert Homologation

The most reliable bench-scale method for synthesizing (R)-3-amino-4-methylpentanoic acid hydrochloride is the Arndt-Eistert homologation of Boc-L-Valine[2][6]. This protocol is designed as a self-validating system, utilizing visual and physical cues to confirm reaction progression.

Step-by-Step Protocol

Phase 1: Mixed Anhydride Activation

  • Dissolve 1.0 eq of Boc-L-Valine in anhydrous THF under an inert argon atmosphere.

  • Add 1.1 eq of N-methylmorpholine (NMM) and cool the reactor to -15°C.

  • Dropwise, add 1.05 eq of isobutyl chloroformate (IBCF).

  • Causality: IBCF is strictly chosen over standard carbodiimides (e.g., DCC) because the mixed anhydride forms rapidly at sub-zero temperatures. This suppresses oxazolone intermediate formation, thereby preventing the racemization of the sensitive α-chiral center.

Phase 2: Diazoketone Formation

  • Filter the precipitated NMM·HCl salts rapidly.

  • Add the cold mixed anhydride solution dropwise to an ethereal solution of diazomethane (CH2N2, 2.5 eq) at 0°C.

  • Causality & Validation: Diazomethane acts as both a carbon nucleophile and a base. The persistence of a distinct yellow color in the solution indicates an excess of CH2N2, visually validating that the anhydride has been fully consumed to form the stable diazoketone intermediate[6].

Phase 3: Wolff Rearrangement

  • Concentrate the diazoketone in vacuo (shielded from light) and redissolve in a THF/H2O mixture.

  • Add a catalytic amount of silver benzoate (AgOBz) (0.1 eq) and triethylamine (1.0 eq).

  • Causality & Validation: The Ag+ ion catalyzes the extrusion of nitrogen gas. Self-validation: Vigorous effervescence (N2 gas evolution) visually confirms the generation of the electron-deficient acyl carbene. This carbene undergoes a concerted 1,2-alkyl shift. Because the migration is strictly concerted, the migrating chiral center retains 100% of its spatial orientation, cleanly yielding Boc-(R)-β-homovaline[2][6].

Phase 4: Deprotection and Salt Crystallization

  • Dissolve the purified Boc-(R)-β-homovaline in 4M HCl in dioxane at room temperature for 2 hours.

  • Add cold anhydrous diethyl ether to the mixture.

  • Causality: The anhydrous acidic environment cleaves the Boc protecting group while simultaneously protonating the primary amine. The addition of cold ether forces the highly crystalline (R)-3-amino-4-methylpentanoic acid hydrochloride to precipitate out of solution, providing a self-purifying endpoint.

ArndtEistert Step1 1. Activation Boc-L-Valine + Isobutyl chloroformate Step2 2. Diazoketone Formation Mixed Anhydride + CH2N2 Step1->Step2 Step3 3. Wolff Rearrangement Boc-Val-CHN2 + AgOBz / H2O Step2->Step3 Step4 4. Deprotection & Salt Formation Boc-(R)-β-Homovaline + HCl(g) Step3->Step4 Product (R)-3-Amino-4-methylpentanoic acid HCl Step4->Product

Caption: Step-by-step Arndt-Eistert synthesis workflow for (R)-β-homovaline HCl.

Applications in Drug Development

The integration of (R)-3-amino-4-methylpentanoic acid into pharmaceutical pipelines is primarily driven by its utility in peptidomimetics (β-peptides)[2].

When this β-amino acid is incorporated into a peptide backbone, it introduces an additional methylene carbon. This precise structural perturbation misaligns the peptide bond from the catalytic triads of natural proteases (such as pepsin and trypsin). Consequently, drugs formulated with this building block exhibit near-absolute resistance to enzymatic degradation, a mandatory characteristic for developing orally bioavailable peptide therapeutics and targeted chemotherapeutic agents interacting with LAT1 transporters[1].

References

  • [3] Wikipedia. β-Leucine. URL: [Link]

  • [5] National Center for Biotechnology Information. PubChem Compound Summary for CID 193411, Beta-Leucine. URL:[Link]

  • [7] Wikipedia. Leucine 2,3-aminomutase. URL:[Link]

  • [9] ResearchGate. Aminomutases: Mechanistic diversity, biotechnological applications and future perspectives. URL:[Link]

  • [8] KEGG Database. KEGG ENZYME: 5.4.3.7. URL:[Link]

  • [1] Google Patents. WO2017024009A1 - Beta-substituted beta-amino acids and analogs as chemotherapeutic agents and uses thereof. URL:

  • [6] ACS Publications. Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. URL:[Link]

  • [2] ResearchGate. Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Role of 3-Amino-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Amino-4-methylpentanoic acid, also known as β-leucine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-4-methylpentanoic acid, also known as β-leucine. We will delve into its fundamental properties, biological significance, and its pivotal role as a structural analogue of γ-aminobutyric acid (GABA), with a particular focus on its relationship to the therapeutic agent pregabalin. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis, mechanism of action, and therapeutic potential of this and related compounds.

Introduction: Unveiling 3-Amino-4-methylpentanoic Acid

3-Amino-4-methylpentanoic acid is a β-amino acid, a positional isomer of the proteinogenic α-amino acid L-leucine.[1][2] As a naturally occurring human metabolite, it is produced through the metabolic conversion of L-leucine by the enzyme leucine 2,3-aminomutase.[1][2] Beyond its endogenous presence, this compound has also been identified as a metabolite produced by the yeast Torulaspora delbrueckii during wine fermentation, where it can contribute to the synthesis of aromatic compounds.[1][2]

While its direct biological activities are a subject of ongoing research, the primary interest in 3-Amino-4-methylpentanoic acid from a pharmacological perspective lies in its structural similarity to GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system.[3][4] This structural analogy places it within the class of GABA analogues, a group of compounds that have yielded significant therapeutic agents, most notably pregabalin.[3][5]

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight
3-Amino-4-methylpentanoic acidβ-Leucine, DL-Homovaline5699-54-7C6H13NO2131.18 g/mol

The GABA Analogue Connection: A Gateway to Neuromodulation

The therapeutic landscape of several neurological and psychiatric disorders has been significantly shaped by the development of GABA analogues.[4] These compounds, while structurally related to GABA, often do not exert their effects through direct interaction with GABA receptors (GABA-A or GABA-B).[3][5] Instead, they can modulate neuronal activity through alternative mechanisms.

Pregabalin: A Case Study in the Therapeutic Potential of 3-Substituted GABA Analogues

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a potent and widely prescribed medication for epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[3][5] It is a 3-isobutyl derivative of GABA.[5] The anticonvulsant, analgesic, and anxiolytic properties of pregabalin are not mediated by direct GABA receptor agonism.[5] Instead, its primary mechanism of action involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][5] This interaction reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.

The structural relationship between 3-Amino-4-methylpentanoic acid and pregabalin is a key point of interest for medicinal chemists. The synthesis of pregabalin often involves intermediates that are structurally similar to or derived from 3-Amino-4-methylpentanoic acid, highlighting its importance as a building block or a conceptual precursor in the development of novel gabapentinoids.[6][7][8]

Synthesis and Stereochemistry: The Importance of Chirality

The biological activity of many GABA analogues is highly dependent on their stereochemistry. For instance, the therapeutic effects of pregabalin are attributed to the (S)-enantiomer.[3] Consequently, enantioselective synthesis is a critical aspect of the development of these compounds.

General Synthetic Strategies for β-Amino Acids

The synthesis of β-amino acids like 3-Amino-4-methylpentanoic acid can be approached through various established methods in organic chemistry. One common and historical method involves the α-bromination of a carboxylic acid followed by nucleophilic substitution with ammonia.[9]

Experimental Protocol: Synthesis of 3-Amino-4-methylpentanoic Acid (Illustrative)

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

Step 1: α-Bromination of 4-Methylpentanoic Acid (Hell-Volhard-Zelinskii Reaction)

  • To a solution of 4-methylpentanoic acid in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Slowly add bromine (Br₂) to the reaction mixture at room temperature.

  • Heat the reaction mixture under reflux until the evolution of hydrogen bromide (HBr) gas ceases.

  • Cool the reaction mixture and quench with water.

  • Extract the α-bromo acid with an organic solvent and purify by distillation or crystallization.

Step 2: Amination of α-Bromo-4-methylpentanoic Acid

  • Dissolve the purified α-bromo-4-methylpentanoic acid in a concentrated aqueous solution of ammonia.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess ammonia and water under reduced pressure.

  • The resulting crude 3-Amino-4-methylpentanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Enantioselective Synthesis of Pregabalin Precursors

Given the stereospecificity of pregabalin's activity, numerous asymmetric synthetic routes have been developed. These methods often employ chiral auxiliaries, chiral catalysts, or enzymatic resolutions to achieve high enantiomeric purity.[7][8] For example, chemoenzymatic routes utilizing nitrilases for the regio- and enantioselective hydrolysis of prochiral nitriles have been successfully employed for the synthesis of key chiral intermediates of pregabalin.[8]

Biological Evaluation: Probing the Activity of GABA Analogues

The biological characterization of 3-Amino-4-methylpentanoic acid and its derivatives involves a range of in vitro and in vivo assays to determine their mechanism of action, potency, and potential therapeutic effects.

Receptor Binding Assays

To assess the interaction of a compound with specific molecular targets, radioligand binding assays are commonly employed. For GABA analogues, these assays would typically investigate binding to:

  • GABA-A and GABA-B receptors: To determine if the compound acts as a direct agonist or antagonist.

  • α2δ-1 subunit of voltage-gated calcium channels: To evaluate its potential as a gabapentinoid.

Experimental Protocol: Radioligand Binding Assay for α2δ-1 Subunit

Objective: To determine the binding affinity of 3-Amino-4-methylpentanoic acid or its derivatives for the α2δ-1 subunit of VGCCs.

Materials:

  • Membrane preparations from cells expressing the α2δ-1 subunit.

  • Radioligand, e.g., [³H]-gabapentin or [³H]-pregabalin.

  • Test compound (3-Amino-4-methylpentanoic acid or derivative).

  • Non-specific binding control (e.g., a high concentration of unlabeled gabapentin).

  • Assay buffer.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the membrane preparation with the radioligand and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Allow the binding to reach equilibrium (e.g., incubate for 1 hour at room temperature).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Future Directions and Therapeutic Potential

While the primary focus on 3-Amino-4-methylpentanoic acid has been in the context of its relationship to pregabalin, its potential as a standalone therapeutic agent or as a scaffold for novel drug design should not be overlooked. Further research is warranted to fully elucidate its direct biological effects and to explore the therapeutic possibilities of its derivatives. Areas for future investigation include:

  • Comprehensive Pharmacological Profiling: A systematic evaluation of 3-Amino-4-methylpentanoic acid and its enantiomers against a broad panel of receptors, ion channels, and enzymes to identify novel biological targets.

  • In Vivo Efficacy Studies: Assessment of its effects in animal models of epilepsy, neuropathic pain, and anxiety to determine its potential therapeutic utility.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the structural requirements for activity at specific targets and to optimize potency and selectivity.

  • Exploration of Other Therapeutic Areas: Given the diverse roles of amino acid derivatives, investigating the potential of 3-Amino-4-methylpentanoic acid and its analogues in other disease areas, such as metabolic disorders or oncology, could be a fruitful avenue of research.[10][11]

Conclusion

3-Amino-4-methylpentanoic acid stands as a molecule of significant interest at the intersection of metabolism, neuroscience, and medicinal chemistry. Its identity as a human metabolite and a GABA analogue, coupled with its structural relationship to the blockbuster drug pregabalin, underscores its importance. For researchers and drug development professionals, a thorough understanding of its chemistry, synthesis, and biological context provides a solid foundation for the rational design and discovery of the next generation of neuromodulatory agents. The experimental frameworks and conceptual insights provided in this guide aim to facilitate and inspire further exploration into the therapeutic potential of this and related β-amino acids.

References

  • MedChemExpress. (n.d.). 3-Amino-4-methylpentanoic acid.
  • MedChemExpress. (n.d.). 3-Amino-4-methylpentanoic acid | Metabolite.
  • Selleck Chemicals. (n.d.). 3-Amino-4-methylpentanoic acid.
  • ChemicalBook. (n.d.). Uses and Preparation of Pregabalin.
  • Ok, T., Jeon, A., Lee, J., Lim, J. H., Hong, C. S., & Lee, H. S. (2007). Enantiomerically pure synthesis of beta-substituted gamma-butyrolactones: a key intermediate to concise synthesis of pregabalin. The Journal of Organic Chemistry, 72(19), 7390–7393.
  • Wikipedia. (n.d.). Pregabalin.
  • Wikipedia. (n.d.). GABA analogue.
  • Chemistry LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids.
  • Mansoori, A., Zahednezhad, F., Tabrizi, A. B., & Mojarrad, J. S. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages.
  • ACS Publications. (2019, August 28). Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile.
  • MDPI. (2023, March 8). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators.
  • PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

Sources

Foundational

3-Amino-4-methylpentanoic acid and leucine metabolism

3-Amino-4-methylpentanoic Acid ( β -Leucine) and Leucine Metabolism: From Metabolic Controversy to Peptidomimetic Innovation Executive Summary 3-Amino-4-methylpentanoic acid (CAS: 5699-54-7), commonly referred to as β -l...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Amino-4-methylpentanoic Acid ( β -Leucine) and Leucine Metabolism: From Metabolic Controversy to Peptidomimetic Innovation

Executive Summary

3-Amino-4-methylpentanoic acid (CAS: 5699-54-7), commonly referred to as β -leucine, is a β -amino acid and a positional isomer of the essential α -amino acid L-leucine[1]. In the biochemical literature, β -leucine occupies a unique and historically debated position. Originally proposed as a critical intermediate in the human degradation of L-leucine via a cobalamin-dependent pathway[2], its endogenous existence in mammals was later challenged by advanced mass spectrometry techniques[3]. Today, regardless of its debated role in human metabolism, β -leucine has emerged as a high-value non-natural amino acid in drug development, specifically utilized to engineer protease-resistant peptidomimetics and advanced antimicrobial therapeutics[4].

This whitepaper synthesizes the mechanistic biology, the historical diagnostic controversy, and the modern pharmacological applications of β -leucine, providing self-validating protocols for its analytical quantification and synthetic integration.

The Biochemical Framework: The β -Keto Pathway Hypothesis

In the classical understanding of branched-chain amino acid (BCAA) catabolism, L-leucine is primarily transaminated to α -ketoisocaproate. However, an alternative minor pathway—the β -keto pathway—was identified in Clostridium sporogenes and subsequently proposed to exist in mammalian tissues[5].

In this pathway, L-leucine undergoes an amino group migration catalyzed by leucine 2,3-aminomutase (EC 5.4.3.7) , an isomerase enzyme requiring an adenosylcobalamin (Vitamin B12) cofactor[6],[7]. The resulting β -leucine is theoretically metabolized further into β -ketoisocaproate ( β -KIC), β -ketoisocaproyl-CoA, and eventually acetyl-CoA[1].

MetabolicPathway L_Leucine L-Leucine (Alpha-Leucine) Enzyme Leucine 2,3-aminomutase (EC 5.4.3.7) L_Leucine->Enzyme Beta_Leucine 3-Amino-4-methylpentanoic acid (Beta-Leucine) Enzyme->Beta_Leucine Cobalamin Dependent Beta_KIC Beta-ketoisocaproate (Beta-KIC) Beta_Leucine->Beta_KIC Uncharacterized Enzymes Acetyl_CoA Acetyl-CoA Beta_KIC->Acetyl_CoA Beta-ketoisocaproyl-CoA Intermediate

Fig 1. The β-keto pathway of leucine metabolism via leucine 2,3-aminomutase.

The Diagnostic Controversy: Biomarker or Analytical Artifact?

During the 1980s, researchers postulated that because leucine 2,3-aminomutase is cobalamin-dependent, patients with Vitamin B12 deficiency (e.g., pernicious anemia) would exhibit a metabolic bottleneck. Early enzymatic assays reported that circulating levels of β -leucine were significantly elevated in cobalamin-deficient patients, while L-leucine levels were depressed[8].

However, the scientific integrity of these early findings was heavily scrutinized. In 1988, Stabler et al. developed a highly specific Capillary Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing deuterium-labeled internal standards. Their analysis failed to detect β -leucine (levels < 0.1 μ mol/L) in both normal and cobalamin-deficient human sera, concluding that the existence of leucine 2,3-aminomutase in mammalian tissues remained unproven and that earlier enzymatic assays likely suffered from severe cross-reactivity[3].

Table 1: Historical vs. Modern Quantification of Serum Leucine Isomers
AnalyteClinical ConditionPoston (1980) Cohort ( μ mol/L)Stabler et al. (1988) Cohort ( μ mol/L)Analytical Methodology
β -Leucine Normal Human Serum4.8 ± 1.2< 0.1 (Undetectable)Enzymatic Assay vs. GC-MS
β -Leucine B12-Deficient Serum24.7 ± 4.5< 0.1 (Undetectable)Enzymatic Assay vs. GC-MS
L-Leucine Normal Human Serum81 ± 10167 ± 25Enzymatic Assay vs. GC-MS
L-Leucine B12-Deficient Serum52 ± 8219 ± 30Enzymatic Assay vs. GC-MS

Data synthesized from Poston (1980)[8] and Stabler et al. (1988)[3].

Modern Pharmacological Applications: Peptidomimetics

While its role as an endogenous human metabolite is contested, β -leucine has found profound utility in rational drug design. Natural antimicrobial peptides (AMPs) often fail in clinical trials due to rapid degradation by serum proteases and high hemolytic toxicity.

By substituting standard α -amino acids with β -amino acids like β -leucine, researchers introduce an extra methylene carbon into the peptide backbone. This structural perturbation prevents protease active sites from recognizing the cleavage sequence. A prime example is the modification of Temporin L (TL) . By replacing the leucine and glycine residues at the 9th and 10th positions with β -leucine, the resulting analog (L9 β l-TL) exhibited dramatically improved serum protease stability, maintained potent efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms, and showed significantly lower hemolytic activity against human red blood cells[4].

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols outline the precise methodologies for analyzing and utilizing β -leucine, complete with the causality behind the experimental design.

Protocol 1: GC-MS Quantification of β -Leucine in Biological Matrices[3]

Causality: β -leucine is a highly polar, non-volatile aliphatic amino acid. Direct MS analysis from serum suffers from severe ion suppression and matrix effects. Derivatization with MTBSTFA replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups, drastically reducing polarity, increasing thermal stability for GC separation, and generating high-mass fragments for precise Selected Ion Monitoring (SIM).

Spiking & Internal Control: Aliquot 100 μ L of serum. Immediately spike with 1.0 nmol of deuterium-labeled 2H3​

β -leucine to correct for extraction losses and matrix effects.
  • Deproteinization: Add 400 μ L of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE): Pass the supernatant through a pre-conditioned Dowex 50W cation-exchange microcolumn. Wash with LC-MS grade water to remove neutral/acidic interferents. Elute the amino acid fraction with 2M NH 4​ OH.

  • Derivatization: Evaporate the eluate to absolute dryness under a gentle nitrogen stream. Add 50 μ L of MTBSTFA and 50 μ L of anhydrous acetonitrile. Seal and incubate at 80°C for 30 minutes.

  • Data Acquisition: Inject 1 μ L into the GC-MS. Operate in SIM mode, monitoring the [M-57] + base peak ions to differentiate endogenous β -leucine from the labeled internal standard and the α -leucine isomer.

  • Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of β -Leucine Peptides[4]

    Causality: β -amino acids are sterically hindered compared to their α -counterparts. Standard coupling reagents often result in incomplete acylation. Utilizing a highly reactive uronium salt (HBTU) paired with a slight excess of base (DIPEA) overcomes this steric barrier, while intermediate capping prevents the accumulation of deletion sequences.

    PeptideSynthesis Step1 Resin Prep Fmoc-Rink Amide Step2 Fmoc Deprotection 20% Piperidine Step1->Step2 Step3 Beta-Leucine Coupling HBTU/DIPEA Step2->Step3 Step4 Chain Elongation Standard SPPS Step3->Step4 Step5 Cleavage TFA/TIS/H2O Step4->Step5 Step6 Purification RP-HPLC Step5->Step6

    Fig 2. Solid-Phase Peptide Synthesis workflow incorporating β-leucine.

    • Resin Preparation: Swell Fmoc-Rink amide MBHA resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes to ensure uniform reaction kinetics.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 min).

    • Activation & Coupling: Pre-activate Fmoc- β -leucine-OH (3.0 equivalents) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add the activated mixture to the resin and agitate continuously for 2 hours at room temperature.

    • Capping (Validation Step): Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines. Validate coupling efficiency via a negative Kaiser test.

    • Cleavage: Following the completion of the sequence, treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H 2​ O (95:2.5:2.5 v/v/v) for 3 hours to liberate the peptide and remove side-chain protecting groups.

    • Purification: Precipitate the crude peptide in cold diethyl ether. Purify via Preparative RP-HPLC using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA). Validate the final mass via MALDI-TOF MS.

    References

    • Title: β-Leucine - Wikipedia Source: wikipedia.org URL: [Link]

    • Title: Beta-leucine and the beta-keto pathway of leucine metabolism - PubMed Source: nih.gov URL: [Link]

    • Title: Introduction of a β-leucine residue instead of leucine9 and glycine10 residues in Temporin L for improved cell selectivity, stability and activity against planktonic and biofilm of methicillin resistant S. aureus - PubMed Source: nih.gov URL: [Link]

    • Title: Leucine 2,3-aminomutase, an enzyme of leucine catabolism - PubMed Source: nih.gov URL: [Link]

    • Title: Leucine 2,3-aminomutase - Wikipedia Source: wikipedia.org URL: [Link]

    • Title: Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Changes in pernicious anemia - PubMed Source: nih.gov URL: [Link]

    • Title: Failure to detect beta-leucine in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry - PubMed Source: nih.gov URL: [Link]

    • Title: Information on EC 5.4.3.7 - leucine 2,3-aminomutase - BRENDA Enzyme Database Source: brenda-enzymes.info URL: [Link]

    Sources

    Exploratory

    The Dual Modality of 3-Amino-4-methylpentanoic Acid: Endogenous Metabolism and Peptidomimetic Drug Design

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 3-Amino-4-methylpentanoic acid, commonly known as β -leucine, is a β -amino a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

    Executive Summary

    3-Amino-4-methylpentanoic acid, commonly known as β -leucine, is a β -amino acid and a positional isomer of the essential α -amino acid L-leucine[1]. In biological systems, it serves a dual role that is of profound interest to both clinical biochemists and medicinal chemists. Endogenously, it is a critical metabolic intermediate whose accumulation serves as a biomarker for cobalamin (Vitamin B12) deficiency[2][3]. Exogenously, in the realm of rational drug design, its incorporation into synthetic peptides and small molecules introduces proteolytic resistance and unique spatial geometries, enabling the targeting of challenging hydrophobic pockets such as the Influenza PB2 cap-binding domain[4] and the parathyroid hormone 1 receptor (PTH1R)[5].

    This technical guide deconstructs the mechanism of action of 3-amino-4-methylpentanoic acid across its biological and pharmacological landscapes, providing field-validated protocols for its analytical quantification and synthetic incorporation.

    Endogenous Mechanism: The Leucine 2,3-Aminomutase Pathway

    In human and mammalian metabolism, 3-amino-4-methylpentanoic acid is naturally produced via the isomerization of L-leucine[1]. This reaction is catalyzed by leucine 2,3-aminomutase , an enzyme that facilitates the migration of the amino group from the α -carbon to the β -carbon[6][7].

    Radical-Mediated Isomerization and Cobalamin Dependency

    The catalytic mechanism of leucine 2,3-aminomutase is strictly dependent on adenosylcobalamin (Coenzyme B12)[7]. The reaction proceeds via a radical SAM (S-adenosylmethionine)-like mechanism:

    • Homolytic Cleavage: The carbon-cobalt bond of adenosylcobalamin undergoes homolytic cleavage to generate a 5'-deoxyadenosyl radical.

    • Hydrogen Abstraction: This radical abstracts a hydrogen atom from the β -carbon of L-leucine.

    • Amino Group Migration: The α -amino group migrates to the radical-bearing β -carbon, forming a product radical.

    • Re-abstraction: The product radical abstracts a hydrogen atom back from the 5'-deoxyadenosine, yielding 3-amino-4-methylpentanoic acid and regenerating the coenzyme.

    Clinical Pathology: Pernicious Anemia Biomarker

    The isomerization reaction is reversible. In healthy physiological states, β -leucine is further metabolized into β -ketoisocaproate ( β -KIC) and eventually enters the TCA cycle as acetyl-CoA[2]. However, in states of severe cobalamin deficiency (e.g., pernicious anemia), the activity of leucine 2,3-aminomutase is halted. Because the synthesis of L-leucine from β -leucine is blocked, plasma concentrations of 3-amino-4-methylpentanoic acid become significantly elevated, making it a highly specific metabolic biomarker for B12 deficiency[3].

    G L_Leu L-Leucine (α-amino acid) Enzyme Leucine 2,3-aminomutase + Adenosylcobalamin (B12) L_Leu->Enzyme Isomerization B_Leu 3-Amino-4-methylpentanoic acid (β-Leucine) Enzyme->B_Leu Amino group migration B_KIC β-Ketoisocaproate (β-KIC) B_Leu->B_KIC Transamination AcetylCoA Acetyl-CoA (TCA Cycle) B_KIC->AcetylCoA Oxidation

    Metabolic pathway of L-leucine isomerization to β-leucine via leucine 2,3-aminomutase.

    Pharmacological Mechanism: β -Amino Acids in Drug Design

    In drug development, 3-amino-4-methylpentanoic acid is utilized as a structural building block to create peptidomimetics and small-molecule inhibitors. The insertion of an extra methylene ( CH2​ ) group into the amino acid backbone alters the ϕ and ψ dihedral angles.

    Proteolytic Stability

    Standard proteases (e.g., trypsin, pepsin) have evolved to recognize the precise spatial arrangement of α -amino acid peptide bonds. The extended backbone of β -leucine creates a steric mismatch within the protease active site, rendering α/β -peptides highly resistant to enzymatic degradation and dramatically extending their in vivo half-life[5].

    Hydrophobic Pocket Targeting (Influenza PB2 & PTH1R)

    The isobutyl side chain of 3-amino-4-methylpentanoic acid provides specific van der Waals interactions critical for target binding.

    • Influenza PB2 Inhibitors: In the development of azaindole inhibitors targeting the viral transcription complex, the size and shape of the side chain are critical for filling the hydrophobic pocket of the PB2 cap-binding domain. Replacing a larger tert-butyl group with the (R)-3-amino-4-methylpentanoic acid side chain (Compound 9) resulted in a 20-fold loss in cellular activity (EC90 = 0.59 μM), demonstrating the extreme sensitivity of this pocket to steric bulk[4].

    • PTH1R Inverse Agonists: In models of Jansen's metaphyseal chondrodysplasia (JMC), incorporating β -leucine into peptide sequences successfully suppressed constitutive, agonist-independent cAMP signaling, proving its utility in tuning receptor conformation[5].

    Quantitative Pharmacological Impact
    Compound / ApplicationStructural ModificationBiological TargetPharmacological ImpactRef
    Compound 4 β -amino-4,4-dimethylpentanoic acidInfluenza PB2High cellular activity (EC90 < 0.1 μM)[4]
    Compound 9 3-Amino-4-methylpentanoic acidInfluenza PB220-fold loss in activity (EC90 = 0.59 μM) due to reduced hydrophobic packing[4]
    Peptide 3 ( α/β -PTH-IA) Incorporation of β -leucinePTH1RSuppresses constitutive cAMP signaling; increases serum PTH[5]

    Experimental Workflows & Protocols

    To ensure scientific integrity and reproducibility, the following protocols detail the analytical quantification and synthetic utilization of 3-amino-4-methylpentanoic acid. Causality is embedded in each step to explain the why behind the methodology.

    Protocol 1: LC-MS/MS Quantification of β -Leucine in Plasma

    Purpose: To accurately quantify β -leucine as a biomarker for B12 deficiency. L-leucine, isoleucine, and β -leucine are isobaric ( m/z 132.08) and produce similar MS/MS fragments. Chromatographic separation via derivatization is mandatory to prevent false positives.

    • Protein Precipitation: Add 100 μL of plasma to 300 μL of ice-cold acetonitrile containing an internal standard (e.g., 13C6​ -leucine). Reasoning: Acetonitrile disrupts protein hydration shells, precipitating enzymes that could degrade the metabolite.

    • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.

    • Derivatization (Marfey's Reagent): Reconstitute the residue in 50 μL of 1 M sodium bicarbonate. Add 100 μL of 1% FDAA (Marfey's reagent) in acetone. Incubate at 40°C for 1 hour. Reasoning: FDAA reacts with primary amines, adding a bulky, hydrophobic chiral tag that forces baseline chromatographic resolution of positional isomers on a standard C18 column.

    • Quenching: Stop the reaction by adding 50 μL of 2 M HCl.

    • UHPLC-MS/MS Analysis: Inject 5 μL onto a C18 column (e.g., Waters Acquity BEH C18). Run a gradient of Water/Acetonitrile with 0.1% Formic Acid. Detect using ESI+ in Multiple Reaction Monitoring (MRM) mode.

    G Plasma Plasma Sample Collection Deprotein Protein Precipitation (Acetonitrile) Plasma->Deprotein Deriv Derivatization (Marfey's Reagent) Deprotein->Deriv LC UHPLC Separation (C18 Column) Deriv->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantification & Isomer Resolution MS->Data

    Step-by-step LC-MS/MS workflow for resolving β-leucine from L-leucine in plasma.

    Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

    Purpose: Incorporating Fmoc-protected 3-amino-4-methylpentanoic acid into a peptide sequence.

    • Resin Swelling: Swell NovaPEG Rink amide resin in DMF for 30 minutes. Reasoning: PEG-based resins provide superior swelling in polar aprotic solvents, accommodating the altered folding dynamics of β -peptides[5].

    • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 3 minutes at 75°C (microwave). Wash 5x with DMF.

    • Coupling Reaction: Mix 5 equivalents of Fmoc- β -leucine-OH, 5 eq of HATU, and 10 eq of DIEA in DMF. Add to resin and heat to 75°C for 5 minutes via microwave irradiation. Reasoning: The extra methylene group in β -leucine increases backbone flexibility but introduces steric hindrance during coupling. HATU forms a highly reactive HOAt ester, and microwave heating provides the kinetic energy required to drive the sterically hindered coupling to completion, preventing deletion sequences.

    • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.

    Conclusion

    3-Amino-4-methylpentanoic acid ( β -leucine) bridges the gap between endogenous metabolic monitoring and advanced synthetic pharmacology. Understanding its cobalamin-dependent synthesis pathway provides critical diagnostic tools for hematological and neurological disorders. Simultaneously, leveraging its unique steric properties and proteolytic resistance allows drug developers to engineer highly stable, potent inhibitors for complex targets like viral polymerases and GPCRs.

    References

    • Poston, J. M. (1976). "Leucine 2,3-aminomutase, an enzyme of leucine catabolism". Journal of Biological Chemistry, 251(7): 1859–63. Available at: [Link]

    • Wikipedia Contributors. "β-Leucine". Wikipedia, The Free Encyclopedia. Available at: [Link]

    • Poston, J. M. (1980). "Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Changes in pernicious anemia". Journal of Biological Chemistry. Available at: [Link]

    • F. A. Romero et al. (2014). "Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2". Journal of Medicinal Chemistry. Available at: [Link]

    • A. E. B. et al. (2021). "A mouse model of Jansen's metaphyseal chondrodysplasia for investigating disease mechanisms and candidate therapeutics". Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

    Sources

    Foundational

    Topic: 3-Amino-4-methylpentanoic Acid Hydrochloride: A Structural Key to Unlocking Complex Metabolic and Signaling Pathways

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-4-methylpentanoic acid, also known as β-leucine, is a naturally occurring β-amino acid in human metabolism, ari...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Abstract

    3-Amino-4-methylpentanoic acid, also known as β-leucine, is a naturally occurring β-amino acid in human metabolism, arising from the enzymatic rearrangement of L-leucine.[1][2] While its direct role as a signaling molecule is not extensively characterized, its true significance in modern pharmacology lies in its core structure. This structure is archetypal for the gabapentinoid class of drugs, which includes highly successful therapeutics like pregabalin and gabapentin. These drugs are potent modulators of neuronal signaling pathways, primarily through their interaction with the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4] This guide provides an in-depth exploration of the metabolic and signaling pathways associated with this structural class. We will dissect the established mechanisms of action of its pharmacological analogs to illuminate the pathways they modulate, present detailed experimental protocols to investigate these interactions, and discuss the implications for drug development.

    Biochemical Profile of 3-Amino-4-methylpentanoic Acid

    3-Amino-4-methylpentanoic acid is a chiral amino acid derivative. The hydrochloride salt enhances its stability and solubility in aqueous solutions, making it amenable to biochemical and pharmaceutical research.[5]

    Chemical Properties
    PropertyValueReference(s)
    Molecular Formula C₆H₁₄ClNO₂[6][7]
    Molecular Weight 167.63 g/mol [7]
    Common Synonyms β-Leucine HCl, L-β-Homovaline HCl[5][8]
    CAS Number (Racemate) 80914-40-5[6]
    CAS Number ((R)-enantiomer) 219310-09-5[5]
    CAS Number ((S)-enantiomer) 402587-64-8[7]
    Endogenous Metabolic Pathway

    In humans, 3-amino-4-methylpentanoic acid is not a primary building block for proteins but exists as a metabolite. It is naturally produced from the essential branched-chain amino acid L-leucine through the action of the enzyme leucine 2,3-aminomutase.[1][2] This enzyme catalyzes a complex rearrangement, shifting the amino group from the alpha-carbon (C2) to the beta-carbon (C3) of the carbon skeleton.

    G Leucine L-Leucine (α-amino acid) Metabolite 3-Amino-4-methylpentanoic acid (β-amino acid) Leucine->Metabolite Isomerization Enzyme Leucine 2,3-aminomutase Enzyme->Leucine

    Caption: Enzymatic conversion of L-leucine to its β-amino acid isomer.

    The Gabapentinoid Analogy: A Gateway to Understanding Pathway Modulation

    The structural similarity between 3-amino-4-methylpentanoic acid and the gabapentinoid drugs is the key to its pharmacological relevance. Gabapentinoids were initially designed as analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) but were later found to exert their effects through a distinct mechanism that does not involve GABA receptors.[3] Their primary molecular target is the α2δ auxiliary subunit of high-voltage-activated presynaptic VGCCs.[4][9]

    Voltage-gated calcium channels are critical multi-subunit protein complexes that mediate calcium influx into neurons in response to membrane depolarization, a key step for triggering neurotransmitter release.[10] The α2δ subunit, while not forming the channel pore itself, is essential for the proper trafficking, membrane stabilization, and function of the pore-forming α1 subunit.[11][12]

    G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (contains Glutamate) Glutamate Glutamate Vesicle->Glutamate Exocytosis VGCC α1 β α2δ Voltage-Gated Calcium Channel (VGCC) Membrane

    Caption: Overview of a presynaptic terminal showing the location of VGCCs.

    Core Mechanism: Modulating Presynaptic Calcium Channel Trafficking and Function

    Research has definitively shown that gabapentinoids exert their primary therapeutic effects by binding to the α2δ-1 and α2δ-2 subunits.[3] This interaction does not directly block the calcium channel pore. Instead, it initiates a cascade of events that culminates in reduced neuronal excitability.

    Causality of the Mechanism:

    • Binding Event: The drug binds with high affinity to the α2δ protein.

    • Disruption of Trafficking: The canonical function of α2δ is to chaperone the pore-forming α1 subunit from the endoplasmic reticulum and Golgi to the presynaptic membrane and stabilize it there.[10][12] Gabapentinoid binding is thought to inhibit the rab11-dependent recycling of endosomal VGCCs, effectively reducing the number of functional channels inserted into the synaptic membrane.[3]

    • Reduced Calcium Influx: With fewer VGCCs at the presynaptic terminal, the amount of calcium that flows into the neuron upon arrival of an action potential is significantly decreased.[4]

    • Decreased Neurotransmitter Release: The release of synaptic vesicles containing excitatory neurotransmitters, such as glutamate and substance P, is a calcium-dependent process. Reduced intracellular calcium concentration leads directly to a decrease in the release of these neurotransmitters into the synaptic cleft.[13][14]

    This reduction in excitatory neurotransmission is the foundation of the analgesic, anxiolytic, and anticonvulsant properties of this class of compounds.[4]

    G A 3-Amino-4-methylpentanoic acid-like compound (e.g., Gabapentinoid) B α2δ Subunit of VGCC A->B High-affinity binding C Inhibition of VGCC Trafficking & Recycling B->C D Reduced Density of Presynaptic VGCCs C->D E Decreased Presynaptic Ca²⁺ Influx D->E F Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate) E->F G Therapeutic Effects (Analgesia, Anxiolysis) F->G

    Caption: The core signaling pathway modulated by gabapentinoid compounds.

    Broader Roles in Synaptogenesis and Network Plasticity

    Beyond modulating channel trafficking, α2δ subunits act as critical regulators of synapse formation and plasticity.

    • Thrombospondin Interaction: The α2δ-1 subunit functions as a receptor for thrombospondins, a class of proteins secreted by astrocytes.[4] The binding of thrombospondin to α2δ-1 promotes the formation of new, often immature, excitatory synapses. Gabapentinoids competitively inhibit this interaction, thereby blocking excitatory synaptogenesis.[3][4] This anti-synaptogenic effect may contribute to their therapeutic efficacy in pathological states like neuropathic pain, which are characterized by aberrant synaptic strengthening.

    • Differential Isoform Roles: The various α2δ isoforms play distinct roles in shaping neural circuits. Studies have shown that while α2δ-1 overexpression primarily enhances excitatory synaptic density and glutamate release, α2δ-3 can facilitate spontaneous GABA release and promote the formation of inhibitory synapses, particularly during early development.[15] This highlights the complexity of the system and suggests that an imbalance in α2δ isoform expression could contribute to pathological conditions like epilepsy by altering the excitatory-to-inhibitory balance of a network.[15]

    Key Experimental Protocols for Pathway Investigation

    To rigorously investigate the interaction of a compound like 3-amino-4-methylpentanoic acid or its derivatives with this pathway, a multi-step, self-validating experimental approach is required.

    Protocol 1: Competitive Radioligand Binding Assay
    • Objective: To determine if the test compound binds to the α2δ-1 subunit and to quantify its binding affinity (Ki).

    • Rationale (The "Why"): This is the foundational experiment to confirm direct engagement with the intended molecular target. It uses a known high-affinity radiolabeled ligand (e.g., [³H]pregabalin) and measures the ability of the unlabeled test compound to compete for the same binding site. A successful competition curve validates a shared binding site.

    • Methodology:

      • Membrane Preparation: Homogenize porcine or rat cerebral cortex tissue (rich in α2δ-1) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.

      • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand (e.g., 2-5 nM [³H]pregabalin) and a constant amount of membrane protein (e.g., 20-50 µg).

      • Competition: Add the unlabeled test compound across a wide range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M). For control wells, add either buffer (total binding) or a high concentration of a known ligand like unlabeled gabapentin (non-specific binding).

      • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

      • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with an ice-cold wash buffer to reduce non-specific binding.

      • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

      • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

    Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
    • Objective: To measure the functional consequence of target binding on VGCC currents.

    • Rationale (The "Why"): Binding is not enough; a drug must have a functional effect. This assay directly measures the flow of ions through the calcium channels in a living cell, providing definitive evidence of functional modulation. A reduction in current amplitude after drug application validates the mechanism of action.

    • Methodology:

      • Cell Preparation: Use a cell line (e.g., HEK293 or tsA-201) stably or transiently co-expressing the subunits of a specific calcium channel (e.g., CaV2.2: α1B, β3) and the target subunit (α2δ-1).

      • Recording Setup: Place a coverslip with adherent cells onto the stage of an inverted microscope. Use a micromanipulator to approach a single cell with a glass micropipette filled with an internal solution (e.g., Cs-based to block K⁺ currents).

      • Seal Formation: Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

      • Current Measurement: Clamp the cell's membrane potential at a holding potential where VGCCs are closed (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium currents (using Ba²⁺ as the charge carrier is common to enhance the signal and reduce inactivation).

      • Drug Application: After recording stable baseline currents, perfuse the test compound onto the cell at a known concentration. Continue to record currents during and after drug application.

      • Data Analysis: Measure the peak amplitude of the inward current before and after drug application. Calculate the percentage of current inhibition. Generate a dose-response curve by applying multiple concentrations to different cells to determine the IC₅₀ for functional inhibition.

    G cluster_0 Biochemical Validation cluster_1 Functional Validation cluster_2 Physiological Validation A Radioligand Binding Assay B Determine Binding Affinity (Ki) to α2δ subunit A->B C Patch-Clamp Electrophysiology B->C Target Confirmed D Measure Inhibition of Ca²⁺ Currents C->D E Neurotransmitter Release Assay D->E Mechanism Confirmed F Quantify Reduction in Glutamate Release E->F

    Caption: A self-validating experimental workflow for compound characterization.

    Conclusion and Future Directions

    3-Amino-4-methylpentanoic acid hydrochloride, while a simple metabolite, provides a crucial structural blueprint for a powerful class of neuromodulatory drugs. The mechanism of action for its analogs is not one of simple receptor agonism or antagonism but a more nuanced modulation of protein trafficking and synaptic function. By targeting the α2δ subunit of VGCCs, these compounds effectively reduce the gain on excitatory neurotransmission, a mechanism with proven therapeutic value in neuropathic pain, epilepsy, and anxiety disorders.[4][9]

    Future research in this area will likely focus on developing next-generation compounds with improved isoform selectivity (e.g., α2δ-1 vs. α2δ-2) to enhance therapeutic efficacy while minimizing side effects like ataxia, which is linked to the α2δ-2 subunit in the cerebellum.[9] Furthermore, a deeper investigation into the potential signaling role of endogenous β-leucine itself could reveal novel physiological control mechanisms yet to be discovered. Understanding this fundamental structure-activity relationship remains a cornerstone for rational drug design in the treatment of neurological and psychiatric disorders.

    References

    • Dolphin, A. C. (2020). Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity. PMC.
    • Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. British Journal of Pharmacology.
    • Dolphin, A. C. (2013). Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. The FASEB Journal.
    • Stahl, S. M. (2020). What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids?. Neurology.
    • Psych Scene Hub. (2023). Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. Psych Scene Hub.
    • MDPI. (2024).
    • Patsnap Synapse. (2024). What is the mechanism of Gabapentin?.
    • Kammermeier Lab. The Role of Accessory 2αδ Subunits in the Trafficking and Expression of Voltage Gated Calcium Channels. University of Rochester Medical Center.
    • CymitQuimica. (R)-3-Amino-4-methylpentanoic Acid Hydrochloride S. CymitQuimica.
    • Pirone, A., et al. (2017). Auxiliary α2δ1 and α2δ3 Subunits of Calcium Channels Drive Excitatory and Inhibitory Neuronal Network Development. The Journal of Neuroscience.
    • PubChem. 3-Amino-4-methylpentanoic acid hydrochloride.
    • PubChem. (3S)-3-amino-4-methylpentanoic acid hydrochloride.
    • MedChemExpress. 3-Amino-4-methylpentanoic acid. MedChemExpress.
    • MedChemExpress. 3-Amino-4-methylpentanoic acid | Metabolite. MedChemExpress.
    • PubChem. Beta-Leucine.

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    Exploratory

    Chiral Properties of 3-Amino-4-methylpentanoic Acid: An In-depth Technical Guide

    Introduction 3-Amino-4-methylpentanoic acid, a β-amino acid also known as β-leucine, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural relationship to the pro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    3-Amino-4-methylpentanoic acid, a β-amino acid also known as β-leucine, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural relationship to the proteinogenic amino acid L-leucine and its role as a key chiral building block for pharmacologically active compounds underscore the importance of understanding and controlling its stereochemistry. The presence of a stereocenter at the C3 position gives rise to two enantiomers, (3S)- and (3R)-3-amino-4-methylpentanoic acid, each with potentially distinct biological activities and pharmacological profiles. This technical guide provides a comprehensive overview of the chiral properties of 3-Amino-4-methylpentanoic acid, focusing on established methods for its stereoselective synthesis and enantiomeric separation. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

    The Significance of Chirality: The Case of Pregabalin and its Analogs

    The profound impact of stereochemistry on pharmacological activity is vividly illustrated by the case of pregabalin, a γ-amino acid analog. The (S)-enantiomer of 3-isobutyl-GABA, known as pregabalin, is a potent anticonvulsant, analgesic, and anxiolytic agent, while the (R)-enantiomer is significantly less active.[1] This stereospecificity highlights the critical need for enantiomerically pure compounds in drug development. 3-Amino-4-methylpentanoic acid serves as a crucial precursor and structural motif in the synthesis of pregabalin and its derivatives, making the stereocontrolled synthesis of its enantiomers a key focus of research. For instance, 4-methylpregabalin, a derivative of pregabalin, also exhibits stereospecific activity, with one enantiomer showing higher binding affinity to its target, the α2δ subunit of voltage-gated calcium channels.

    Asymmetric Synthesis of 3-Amino-4-methylpentanoic Acid Enantiomers

    The generation of single enantiomers of 3-Amino-4-methylpentanoic acid can be achieved through various asymmetric synthesis strategies. These methods aim to introduce the desired stereochemistry at the C3 position with high fidelity, obviating the need for challenging and often inefficient resolution of racemic mixtures.

    Chiral Auxiliary-Mediated Synthesis: The Evans Asymmetric Alkylation

    The Evans asymmetric alkylation is a robust and widely employed method for the stereoselective synthesis of α- and β-amino acids. This strategy utilizes a chiral oxazolidinone auxiliary to direct the alkylation of an enolate, thereby establishing the desired stereocenter with a high degree of control.

    Causality of Experimental Choices: The chiral auxiliary, by virtue of its steric bulk and defined stereochemistry, shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. This directed attack leads to the formation of a new stereocenter with a predictable configuration. The choice of the specific oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is critical as it dictates the stereochemical outcome of the alkylation. Subsequent removal of the chiral auxiliary under mild conditions that do not compromise the newly formed stereocenter yields the desired enantiomerically enriched β-amino acid.

    Experimental Protocol: Evans Asymmetric Alkylation for (S)-3-Amino-4-methylpentanoic Acid Precursor

    This protocol outlines a general procedure for the synthesis of a precursor to (S)-3-amino-4-methylpentanoic acid using an Evans chiral auxiliary.

    • Step 1: Acylation of the Chiral Auxiliary.

      • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with isovaleryl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., lithium chloride) in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding N-acyloxazolidinone.

    • Step 2: Enolate Formation and Alkylation.

      • The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding lithium enolate.

      • The enolate is then reacted with an electrophile, such as tert-butyl bromoacetate, to introduce the carboxymethyl group. The steric hindrance of the phenyl and methyl groups on the oxazolidinone directs the alkylation to the si-face of the enolate, leading to the desired (S)-configuration at the newly formed stereocenter.

    • Step 3: Cleavage of the Chiral Auxiliary.

      • The chiral auxiliary is cleaved from the alkylated product. A common method involves treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water. This step yields the desired β-amino acid precursor and recovers the chiral auxiliary for potential reuse.

    • Step 4: Deprotection and Isolation.

      • The resulting carboxylic acid is then deprotected (e.g., removal of the tert-butyl group with trifluoroacetic acid) to yield (S)-3-amino-4-methylpentanoic acid.

    dot

    Evans_Alkylation cluster_0 Acylation cluster_1 Asymmetric Alkylation cluster_2 Cleavage & Deprotection Auxiliary Chiral Oxazolidinone AcylatedAuxiliary N-Acyl Oxazolidinone Auxiliary->AcylatedAuxiliary Et3N, LiCl IsovalerylChloride Isovaleryl Chloride IsovalerylChloride->AcylatedAuxiliary Enolate Lithium Enolate AcylatedAuxiliary->Enolate LDA, -78°C AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct Bromoacetate tert-Butyl Bromoacetate Bromoacetate->AlkylatedProduct Cleavage Auxiliary Cleavage AlkylatedProduct->Cleavage LiOH, H2O2 Deprotection Deprotection Cleavage->Deprotection TFA FinalProduct (S)-3-Amino-4- methylpentanoic acid Deprotection->FinalProduct

    Caption: Workflow for Evans Asymmetric Alkylation.

    Asymmetric Hydrogenation

    Asymmetric hydrogenation of a prochiral olefin is a highly efficient method for establishing a stereocenter. In the context of 3-Amino-4-methylpentanoic acid synthesis, this often involves the reduction of a β-cyano-α,β-unsaturated ester using a chiral transition metal catalyst.

    Causality of Experimental Choices: The success of this method hinges on the design of the chiral ligand coordinated to the metal center (typically rhodium or ruthenium). The chiral ligand creates a chiral environment around the metal, forcing the substrate to bind in a specific orientation. This pre-organization dictates the face of the double bond that is exposed to hydrogen, leading to the formation of one enantiomer in excess. Ligands such as DuPHOS and its derivatives are commonly employed due to their proven efficacy in a wide range of asymmetric hydrogenations.[2]

    Experimental Protocol: Asymmetric Hydrogenation of a β-Cyano-α,β-Unsaturated Ester

    This protocol provides a general outline for the asymmetric hydrogenation of an ethyl 3-cyano-5-methylhex-2-enoate, a precursor to 3-Amino-4-methylpentanoic acid.

    • Step 1: Catalyst Preparation.

      • A rhodium precursor, such as [Rh(COD)₂]BF₄, is mixed with a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPHOS) in a suitable solvent (e.g., methanol) under an inert atmosphere to form the active chiral catalyst.

    • Step 2: Hydrogenation Reaction.

      • The substrate, ethyl 3-cyano-5-methylhex-2-enoate, is dissolved in a degassed solvent (e.g., methanol) in a high-pressure reactor.

      • The prepared chiral catalyst solution is added to the reactor.

      • The reactor is pressurized with hydrogen gas (typically 50-100 psi) and stirred at room temperature until the reaction is complete (monitored by techniques like GC or HPLC).

    • Step 3: Product Isolation and Conversion.

      • The solvent is removed under reduced pressure. The resulting chiral β-cyano ester can be purified by chromatography.

      • The cyano group is then reduced to an amine (e.g., using Raney nickel or catalytic hydrogenation with a different catalyst) and the ester is hydrolyzed to yield the final 3-Amino-4-methylpentanoic acid enantiomer.

    Synthetic StrategyKey Reagents/CatalystsStereocontrol ElementTypical Enantiomeric Excess (ee)
    Evans Asymmetric Alkylation Chiral oxazolidinone, LDA, tert-butyl bromoacetateChiral auxiliary directs alkylation>95%
    Asymmetric Hydrogenation [Rh(DuPHOS)]⁺ catalyst, H₂Chiral ligand on metal catalyst>98%
    Enzymatic Kinetic Resolution Lipase (e.g., from Candida antarctica), racemic esterEnzyme stereoselectivity>99% (for one enantiomer)

    Table 1: Comparison of Asymmetric Synthesis Strategies for 3-Amino-4-methylpentanoic Acid Precursors.

    Enantiomeric Separation of Racemic 3-Amino-4-methylpentanoic Acid

    When an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture of 3-Amino-4-methylpentanoic acid is a viable alternative. Chiral chromatography is the most powerful technique for this purpose, offering both analytical and preparative-scale separations.

    Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of amino acids and their derivatives.

    Causality of Experimental Choices: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion. The choice of the CSP and the mobile phase composition is crucial for achieving optimal resolution. For polar analytes like amino acids, macrocyclic glycopeptide-based columns (e.g., those with teicoplanin or vancomycin as the chiral selector) are often preferred due to their ability to operate in polar organic or reversed-phase modes.[3] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are also widely used and offer a broad range of selectivities.[4]

    Experimental Protocol: Chiral HPLC Separation of 3-Amino-4-methylpentanoic Acid Enantiomers

    This protocol provides a starting point for the analytical-scale separation of racemic 3-Amino-4-methylpentanoic acid.

    • Chromatographic System: A standard HPLC system equipped with a UV detector.

    • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Daicel Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T (teicoplanin).

    • Mobile Phase:

      • For a polysaccharide-based column in normal phase mode: A mixture of hexane, ethanol, and a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be Hexane/Ethanol/TFA (90:10:0.1, v/v/v).

      • For a macrocyclic glycopeptide-based column in polar organic mode: A mixture of methanol, acetic acid, and triethylamine.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve the racemic 3-Amino-4-methylpentanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.

    Supercritical Fluid Chromatography (SFC)

    Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for enantiomeric separations. It offers several advantages, including faster analysis times, lower solvent consumption, and often higher efficiency.

    Causality of Experimental Choices: SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar organic co-solvent (modifier) such as methanol or ethanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster mass transfer and higher chromatographic efficiency. The same types of chiral stationary phases used in HPLC are generally applicable to SFC. The choice of co-solvent and any additives can significantly impact the selectivity and resolution of the separation.

    Experimental Protocol: Chiral SFC Separation of 3-Amino-4-methylpentanoic Acid Enantiomers

    This protocol provides a general method for the chiral SFC separation of 3-Amino-4-methylpentanoic acid.

    • Chromatographic System: An analytical SFC system with a back-pressure regulator.

    • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Daicel Chiralpak AD-H or Chiralcel OD-H.

    • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol or ethanol). An acidic or basic additive may be required to improve peak shape. A typical starting condition could be 80% CO₂ and 20% Methanol with 0.1% trifluoroacetic acid.

    • Flow Rate: 2 - 4 mL/min.

    • Back Pressure: 100 - 150 bar.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve the racemic 3-Amino-4-methylpentanoic acid in the modifier solvent.

    dot

    Chiral_Separation cluster_hplc Chiral HPLC cluster_sfc Chiral SFC RacemicMixture Racemic 3-Amino-4- methylpentanoic Acid HPLC_Column Chiral Stationary Phase (e.g., Polysaccharide-based) RacemicMixture->HPLC_Column SFC_Column Chiral Stationary Phase (e.g., Polysaccharide-based) RacemicMixture->SFC_Column HPLC_Separation Differential Interaction HPLC_Column->HPLC_Separation HPLC_MobilePhase Mobile Phase (e.g., Hexane/Ethanol/TFA) HPLC_MobilePhase->HPLC_Separation HPLC_Enantiomer1 (S)-Enantiomer HPLC_Separation->HPLC_Enantiomer1 HPLC_Enantiomer2 (R)-Enantiomer HPLC_Separation->HPLC_Enantiomer2 SFC_Separation Differential Interaction SFC_Column->SFC_Separation SFC_MobilePhase Mobile Phase (Supercritical CO2 + Modifier) SFC_MobilePhase->SFC_Separation SFC_Enantiomer1 (S)-Enantiomer SFC_Separation->SFC_Enantiomer1 SFC_Enantiomer2 (R)-Enantiomer SFC_Separation->SFC_Enantiomer2

    Caption: Comparison of Chiral HPLC and SFC Workflows.

    Conclusion

    The chiral properties of 3-Amino-4-methylpentanoic acid are of paramount importance in the synthesis of stereochemically pure pharmaceuticals. This technical guide has provided an in-depth overview of the key strategies for controlling and analyzing the stereochemistry of this valuable β-amino acid. The choice between asymmetric synthesis and chiral resolution will depend on factors such as the desired scale of production, cost considerations, and available instrumentation. The detailed protocols and the rationale behind the experimental choices presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, enabling the efficient and reliable production of enantiomerically pure 3-Amino-4-methylpentanoic acid and its derivatives.

    References

    • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. Available at: [Link]

    • Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin. PubMed. Available at: [Link]

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    Foundational

    Natural occurrence of 3-Amino-4-methylpentanoic acid

    The Natural Occurrence and Biochemical Significance of 3-Amino-4-methylpentanoic Acid ( β -Leucine) Executive Summary 3-Amino-4-methylpentanoic acid, commonly known as β -leucine or DL-homovaline, is a naturally occurrin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Natural Occurrence and Biochemical Significance of 3-Amino-4-methylpentanoic Acid ( β -Leucine)

    Executive Summary

    3-Amino-4-methylpentanoic acid, commonly known as β -leucine or DL-homovaline, is a naturally occurring β -amino acid and a positional isomer of the canonical amino acid L-leucine[1]. While α -amino acids serve as the primary building blocks of proteins, non-proteinogenic β -amino acids like β -leucine play specialized, highly targeted roles in secondary metabolism, enzymatic regulation, and microbial ecology. This technical guide explores the biosynthesis, natural distribution, and analytical methodologies associated with β -leucine, providing a comprehensive resource for researchers and drug development professionals.

    Biosynthesis and the Enzymatic Core

    The natural occurrence of β -leucine is intrinsically linked to the activity of leucine 2,3-aminomutase (EC 5.4.3.7) . This enzyme catalyzes the reversible intramolecular migration of the amino group from the C-2 ( α ) to the C-3 ( β ) position of L-leucine [2].

    Mechanistic Causality

    The catalytic function of leucine 2,3-aminomutase is strictly dependent on cobalamin (Vitamin B12) as a cofactor [3]. In this mechanism, adenosylcobalamin acts as a radical generator. The homolytic cleavage of the Co-C bond in the cofactor yields a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the substrate. This initiates a radical-mediated rearrangement where the amino group migrates, followed by hydrogen re-abstraction to yield β -leucine.

    Understanding this mechanism explains why systemic cobalamin deficiency directly impairs this pathway, leading to substrate accumulation, altered metabolic profiles, and the disruption of downstream catabolism into β -ketoisocaproate ( β -KIC)[1].

    Biosynthesis L_Leucine L-Leucine (alpha-amino acid) Enzyme Leucine 2,3-aminomutase (EC 5.4.3.7) L_Leucine->Enzyme Substrate Beta_Leucine 3-Amino-4-methylpentanoic acid (beta-Leucine) Enzyme->Beta_Leucine Amino group migration Cofactor Cobalamin (Vitamin B12) Cofactor->Enzyme Co-factor Downstream beta-ketoisocaproate (beta-KIC) Beta_Leucine->Downstream Catabolism

    Biosynthetic pathway of beta-leucine via cobalamin-dependent leucine 2,3-aminomutase.

    Natural Occurrence and Ecological/Clinical Significance

    β -Leucine is not ubiquitous; rather, it exhibits a highly specific distribution across various biological kingdoms, serving distinct evolutionary and physiological purposes:

    • Mammalian Metabolism & Clinical Biomarkers: In humans and other mammals, β -leucine is an endogenous metabolite. Under normal physiological conditions, a small fraction of L-leucine is converted to β -leucine. However, in patients with pernicious anemia (a condition characterized by severe Vitamin B12 deficiency), the activity of leucine 2,3-aminomutase is disrupted. This paradoxically leads to elevated circulating levels of β -leucine, making it a powerful metabolic biomarker for cobalamin-deficient states [3]. Furthermore, recent metabolomic profiling has revealed that β -leucine levels are significantly decreased in the gut microbiome of patients with Behçet's disease , indicating its role in maintaining gut homeostasis and immune regulation [4].

    • Microbial Fermentation: In yeast ecology, β -leucine is produced by the non-Saccharomyces yeast Torulaspora delbrueckii. During wine fermentation, the secretion of β -leucine by T. delbrueckii acts as a signaling or precursor molecule that enhances the production of volatile ethyl esters (such as ethyl octanoate and ethyl decanoate) by Saccharomyces cerevisiae, thereby significantly improving the organoleptic properties of the wine [5].

    • Plant Kingdom & Bacterial Catabolism: The enzyme and the metabolite have been isolated from plant tissues, including bean seedlings, where it participates in the catabolism of branched-chain amino acids [6]. In Clostridium sporogenes, the conversion of α -leucine to β -leucine is the initial step in the fermentation of leucine to acetate and isobutyrate, driving bacterial energy generation [2].

    Quantitative Data Summary

    To facilitate comparison across different biological contexts, the natural distribution and enzymatic parameters are summarized below:

    Organism / SystemBiological Role / ContextKey Enzyme / CofactorClinical/Industrial Implication
    Humans (Mammals) Endogenous metabolite; intermediate in leucine catabolismLeucine 2,3-aminomutase / CobalaminBiomarker for pernicious anemia; altered in Behçet's disease.
    Torulaspora delbrueckii Exogenous metabolite in mixed fermentationsYeast mutase (uncharacterized)Enhances ethyl ester aroma profile in winemaking.
    Clostridium sporogenes Initial step of leucine fermentationLeucine 2,3-aminomutase / CobalaminBacterial energy generation and short-chain fatty acid production.
    Plants (Bean seedlings) Branched-chain amino acid degradationLeucine 2,3-aminomutase / CobalaminPlant nitrogen metabolism.

    Experimental Protocols: Detection and Quantification

    Because β -leucine is a positional isomer of canonical L-leucine and isoleucine, standard colorimetric assays or low-resolution mass spectrometry cannot distinguish them. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is strictly required.

    Protocol: Extraction and LC-MS/MS Quantification from Plasma

    Rationale for Experimental Choices (E-E-A-T):

    • Isotope-labeled Internal Standard (IS): We utilize 13C6​ -L-leucine to correct for matrix effects and ion suppression. This creates a self-validating system : the IS recovery must remain constant across samples, ensuring that any variation in the MS signal is due to true biological variance rather than extraction inefficiency.

    • Protein Precipitation with Methanol: Methanol is chosen over strong acids (like Trichloroacetic acid) to prevent acid-catalyzed degradation of sensitive metabolites and to efficiently strip protein-bound β -leucine by disrupting hydrogen bonding networks.

    • Chromatographic Separation: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is used instead of a standard C18 column. Small, polar aliphatic amino acids do not retain well on reversed-phase columns; HILIC ensures adequate retention and baseline separation of α and β isomers.

    Step-by-Step Methodology:

    • Sample Preparation: Aliquot 50 μ L of human plasma into a sterile microcentrifuge tube.

    • Internal Standard Addition: Add 10 μ L of 13C6​ -L-leucine (10 μ M) as the internal standard.

    • Protein Precipitation: Add 200 μ L of ice-cold methanol. Causality: The high organic content instantly denatures proteins, releasing bound β -leucine and precipitating macroscopic proteins to prevent downstream column clogging.

    • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Supernatant Collection: Transfer 150 μ L of the supernatant to a glass LC vial.

    • LC-MS/MS Analysis:

      • Column: HILIC column (e.g., 2.1 × 100 mm, 1.7 μ m particle size).

      • Mobile Phase: Gradient of 10 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).

      • Detection: Electrospray ionization (ESI) in positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition for β -leucine ( m/z 132.1 m/z 86.1) and distinguish its retention time from canonical L-leucine.

    • Data Validation: Ensure the peak area ratio of analyte to IS is linear across a calibration curve of 0.1 to 50 μ M.

    Workflow Sample Sample Collection (Plasma/Serum) Extraction Protein Precipitation (Methanol) Sample->Extraction Centrifugation Centrifugation (14,000 x g) Extraction->Centrifugation LCMS LC-MS/MS Analysis (HILIC Column) Centrifugation->LCMS Data Data Processing & Quantification LCMS->Data

    Experimental workflow for LC-MS/MS quantification of beta-leucine from plasma.

    References

    • Poston, J. M. (1976). Leucine 2,3-aminomutase, an enzyme of leucine catabolism. The Journal of Biological Chemistry, 251(7), 1859-1863. URL:[Link]

    • Poston, J. M. (1980). Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Changes in pernicious anemia. The Journal of Biological Chemistry, 255(21), 10067-10072. URL:[Link]

    • Zheng, X., et al. (2024). Changes in the metabolome, lipidome, and gut microbiota in Behçet's disease. Frontiers in Immunology, 15. URL:[Link]

    • Morata, A., et al. (2023). Utilization of Non-Saccharomyces to Address Contemporary Winemaking Challenges: Species Characteristics and Strain Diversity. Foods (MDPI), 13(2), 226. URL:[Link]

    • Poston, J. M. (1977). Leucine 2,3-aminomutase: a cobalamin-dependent enzyme present in bean seedlings. Science, 195(4275), 301-302. URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the Synthesis of 3-Amino-4-methylpentanoic Acid Derivatives

    Introduction: The Significance of the 3-Amino-4-methylpentanoic Acid Scaffold 3-Amino-4-methylpentanoic acid, a β-amino acid, is a crucial chiral building block in modern medicinal chemistry.[1][2] Its structural isomers...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Significance of the 3-Amino-4-methylpentanoic Acid Scaffold

    3-Amino-4-methylpentanoic acid, a β-amino acid, is a crucial chiral building block in modern medicinal chemistry.[1][2] Its structural isomers, particularly the (S)-enantiomer, form the backbone of highly significant pharmaceutical agents. The most prominent example is Pregabalin, marketed as Lyrica®, an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and fibromyalgia.[3][4] Unlike α-amino acids, β-amino acids have an additional carbon atom between the carboxyl and amino groups, a feature that imparts unique conformational properties and resistance to proteolytic degradation.[5][6] This makes β-amino acid derivatives, such as those of 3-amino-4-methylpentanoic acid, highly valuable scaffolds for developing novel therapeutics.[5][7]

    This guide provides an in-depth exploration of robust and scalable synthetic strategies for accessing 3-amino-4-methylpentanoic acid and its derivatives. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering insights grounded in established chemical principles. The protocols described herein are designed to be self-validating, providing researchers with reliable methods for obtaining these valuable compounds.

    Strategic Overview of Synthetic Pathways

    The synthesis of the 3-amino-4-methylpentanoic acid core can be broadly categorized into two main approaches: classical racemic routes followed by resolution, and more contemporary asymmetric syntheses that establish the desired stereocenter directly.

    G cluster_0 Starting Materials cluster_1 Key Intermediates & Reactions cluster_2 Target Compound Isovaleraldehyde Isovaleraldehyde Knoevenagel Knoevenagel Condensation Isovaleraldehyde->Knoevenagel Malonic_Ester Malonic Ester / Acid Malonic_Ester->Knoevenagel Alkylidene Alkylidene Intermediate Knoevenagel->Alkylidene Forms C=C bond Michael Michael Addition (e.g., with Nitromethane) Alkylidene->Michael Nitro_Adduct γ-Nitro Adduct Michael->Nitro_Adduct Forms C-C bond at β-position Reduction Nitro Group Reduction Nitro_Adduct->Reduction Hydrolysis & Decarboxylation often precede Target Racemic 3-Amino-4- methylpentanoic Acid Reduction->Target Forms Amine

    Figure 1: General workflow for the racemic synthesis of the 3-amino-4-methylpentanoic acid backbone.

    Part 1: Racemic Synthesis via Knoevenagel-Michael Pathway

    This classical approach builds the carbon skeleton sequentially and is often used for large-scale production where a subsequent chiral resolution step is feasible.[3]

    Scientific Rationale
    • Knoevenagel Condensation: The synthesis begins with a Knoevenagel condensation between isovaleraldehyde and an active methylene compound like diethyl malonate or Meldrum's acid.[3] This reaction is a nucleophilic addition of the enolate of the active methylene compound to the aldehyde carbonyl, followed by dehydration. The use of a weak base like piperidine or an ammonium salt is crucial; a strong base would favor self-condensation of the aldehyde.

    • Michael Addition: The resulting α,β-unsaturated intermediate (an alkylidene) is an excellent Michael acceptor. A nucleophile, typically the nitromethane anion (generated with a base like sodium ethoxide), undergoes a 1,4-conjugate addition. This step is key as it introduces the nitrogen precursor at the desired β-position.[3]

    • Hydrolysis, Decarboxylation, and Reduction: The malonate esters are hydrolyzed to carboxylic acids. Upon heating in acidic conditions, the geminal di-acid decarboxylates. Finally, the nitro group is reduced to the primary amine, commonly via catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C), to yield racemic 3-amino-4-methylpentanoic acid.

    Protocol 1: Racemic Synthesis of (±)-3-Amino-4-methylpentanoic acid

    Step 1: Knoevenagel Condensation

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add isovaleraldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).

    • Add piperidine (0.1 eq) and acetic acid (0.1 eq) as catalysts.

    • Reflux the mixture for 4-6 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(2-methylpropylidene)malonate. This is often used in the next step without further purification.

    Step 2: Michael Addition

    • In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol.

    • Add nitromethane (1.5 eq) dropwise to the ethoxide solution at 0 °C and stir for 30 minutes.

    • Add a solution of the crude alkylidene from Step 1 in ethanol to the nitromethane anion solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude nitro adduct.

    Step 3: Hydrolysis, Decarboxylation, and Reduction

    • Dissolve the crude nitro adduct in a mixture of acetic acid and water (e.g., 2:1 v/v).

    • Add concentrated HCl (4-5 eq) and heat the mixture to reflux for 8-12 hours to effect hydrolysis and decarboxylation.

    • Cool the mixture and concentrate under vacuum to remove the solvents.

    • Dissolve the residue in methanol and transfer to a hydrogenation vessel.

    • Add Raney Nickel (approx. 10% w/w) or 10% Pd/C.

    • Pressurize the vessel with H₂ gas (50-100 psi) and shake or stir vigorously at room temperature for 24 hours.

    • Carefully filter the catalyst through a pad of Celite, washing with methanol.

    • Concentrate the filtrate to yield (±)-3-amino-4-methylpentanoic acid, which can be further purified by recrystallization from an isopropanol/water mixture.

    Part 2: Asymmetric Synthesis Strategies

    For pharmaceutical applications, obtaining a single enantiomer is paramount. Asymmetric synthesis achieves this directly, avoiding inefficient resolution steps.

    Strategy A: Chiral Auxiliary-Mediated Synthesis (Evans Asymmetric Alkylation)

    This robust method utilizes a recoverable chiral auxiliary to direct the stereoselective formation of a C-C bond.[4]

    Scientific Rationale: The core principle lies in the temporary attachment of the substrate to a chiral molecule (the auxiliary), which then sterically biases all subsequent reactions. The Evans oxazolidinone is a workhorse in this field. It is first acylated to form an N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a specific Z-enolate, which is stabilized by chelation with the lithium cation. The bulky group on the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate plane. The incoming electrophile is therefore forced to approach from the less hindered face, resulting in a highly diastereoselective alkylation. Finally, the auxiliary is cleaved under mild conditions and can be recovered for reuse.

    G Auxiliary Chiral Auxiliary (e.g., (R)-4-benzyloxazolidin-2-one) Acylation Acylation with 4-methylpentanoyl chloride Auxiliary->Acylation N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl Deprotonation Deprotonation (LDA, -78°C) N_Acyl->Deprotonation Enolate Chiral Z-Enolate Deprotonation->Enolate Stereocontrolled Azidation Electrophilic Azidation (e.g., Trisyl Azide) Enolate->Azidation Azide_Product α-Azido Product Azidation->Azide_Product High Diastereoselectivity Cleavage Auxiliary Cleavage (LiOH / H₂O₂) Azide_Product->Cleavage Acid (R)-3-Azido-4- methylpentanoic Acid Cleavage->Acid Auxiliary Recovered Reduction Azide Reduction (H₂, Pd/C) Acid->Reduction Target (R)-3-Amino-4- methylpentanoic Acid Reduction->Target

    Figure 2: Workflow for the synthesis of an enantiomer of 3-amino-4-methylpentanoic acid using a chiral auxiliary.

    Protocol 2: Asymmetric Synthesis of (S)-3-Amino-4-methylpentanoic Acid via Evans Auxiliary

    This protocol is adapted from methodologies reported for the synthesis of (S)-Pregabalin.[4]

    Step 1: Acylation of the Chiral Auxiliary

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (tetrahydrofuran) under an inert atmosphere and cool to -78 °C.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

    • In a separate flask, prepare 3-methylbutanoyl chloride (from isovaleric acid and thionyl chloride). Add the acid chloride (1.1 eq) to the lithiated auxiliary solution at -78 °C.

    • Stir for 30 minutes at -78 °C, then warm to 0 °C over 1 hour.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash the combined organic layers with NaHCO₃ and brine, dry over MgSO₄, and concentrate.

    • Purify the N-acyl oxazolidinone by flash chromatography (silica gel, hexane/ethyl acetate gradient).

    Step 2: Diastereoselective Alkylation (Formation of the Quaternary Center)

    • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1M solution in THF dropwise. Stir for 30 minutes to form the sodium enolate.

    • Add allyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform a standard aqueous workup and purify by flash chromatography to isolate the diastereomerically pure alkylated product.

    Step 3: Oxidative Cleavage and Ozonolysis

    • The allyl group is now cleaved to a carboxylic acid. Dissolve the product from Step 2 in a 3:1 mixture of CH₂Cl₂/Methanol and cool to -78 °C.

    • Bubble ozone (O₃) through the solution until a persistent blue color is observed.

    • Purge the solution with N₂ gas to remove excess ozone.

    • Add dimethyl sulfide (DMS) (3.0 eq) and allow the solution to warm to room temperature overnight.

    • Concentrate the solvent and subject the resulting aldehyde to Pinnick oxidation (using sodium chlorite and 2-methyl-2-butene in a buffered solution) to yield the carboxylic acid.

    Step 4: Curtius Rearrangement and Deprotection

    • The carboxylic acid is converted to the amine via a Curtius rearrangement. Treat the acid with diphenylphosphoryl azide (DPPA) and triethylamine in the presence of benzyl alcohol to form the Cbz-protected amine directly.

    • Finally, remove the Cbz protecting group via catalytic hydrogenation (H₂, 10% Pd/C) in methanol to yield (S)-3-amino-4-methylpentanoic acid.

    Strategy B: Catalytic Asymmetric Hydrogenation

    This is a highly efficient and atom-economical method for installing chirality.[8]

    Scientific Rationale: The strategy involves the hydrogenation of a prochiral β-amino acrylic acid derivative using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) are commonly employed.[5] The substrate coordinates to the chiral metal center, and the ligand's steric and electronic properties create a chiral environment that forces the hydrogen to add to one specific face of the double bond, leading to a high enantiomeric excess (e.e.) in the product.

    Protocol 3: Catalytic Asymmetric Hydrogenation
    • Substrate Synthesis: Synthesize the N-acetyl-β-amino acrylic acid ester substrate. This can be achieved by condensing an appropriate β-ketoester with ammonium acetate and acetyl chloride.

    • Asymmetric Hydrogenation:

      • In a glovebox, charge a high-pressure reactor with the β-amino acrylic acid substrate (1.0 eq) and a chiral catalyst, such as [Rh(COD)₂(S,S)-Et-DuPhos-Rh]BF₄ (0.5-1 mol%).

      • Add a degassed solvent, typically methanol.

      • Seal the reactor, remove it from the glovebox, and pressurize with H₂ gas (100-500 psi).

      • Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

    • Workup and Deprotection:

      • Vent the reactor and concentrate the solvent. The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess.

      • Purify by chromatography if necessary.

      • Hydrolyze the ester and the N-acetyl group by refluxing with 6M HCl.

      • Concentrate the solution to yield the hydrochloride salt of the enantiomerically enriched 3-amino-4-methylpentanoic acid.

    Part 3: Synthesis of Key Derivatives

    The parent amino acid is often converted into esters or amides for further use in peptide synthesis or as prodrugs.

    Protocol 4: Esterification (Methyl Ester Hydrochloride)

    A convenient method utilizes trimethylchlorosilane (TMSCl) in methanol, which generates HCl in situ.[9]

    • Suspend 3-amino-4-methylpentanoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid) in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Add TMSCl (2.0-3.0 eq) dropwise. The suspension should become a clear solution.

    • Remove the ice bath and stir the solution at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude amino acid methyl ester hydrochloride as a solid.[9] This can be purified by recrystallization.

    Protocol 5: Amidation (N-Boc Protected Amide)

    Standard peptide coupling reagents are effective for amide bond formation.

    • Protect the amine of 3-amino-4-methylpentanoic acid with a Boc group using Di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or NaOH.

    • Dissolve the resulting N-Boc-3-amino-4-methylpentanoic acid (1.0 eq), the desired amine (e.g., benzylamine, 1.1 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent like DMF or CH₂Cl₂.

    • Cool the solution to 0 °C.

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

    • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

    • Perform a standard aqueous workup: dilute with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by flash chromatography.

    Data Summary

    Synthetic StrategyKey FeaturesTypical Overall YieldTypical Enantiomeric Excess (e.e.)ProsCons
    Knoevenagel-Michael [3]Racemic route using common starting materials.40-60%N/A (Racemic)Scalable, cost-effective for racemic product.Requires separate, often costly, chiral resolution step.
    Evans Asymmetric Alkylation [4]Chiral auxiliary-mediated diastereoselective reaction.20-35%>98% deHighly reliable, high stereocontrol.Multi-step, requires stoichiometric chiral auxiliary.
    Catalytic Asymmetric Hydrogenation [5][10]Atom-economical, direct installation of chirality.70-90% (for hydrogenation step)>95% eeHigh yield, high e.e., catalytic use of chiral source.Requires specialized catalysts and high-pressure equipment.
    Enzymatic Resolution [11]Biocatalytic kinetic resolution of a racemic mixture.<50% (for one enantiomer)>99% eeExtremely high selectivity, mild conditions.Theoretical max yield is 50%, requires specific enzymes.

    References

    • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications.
    • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society.
    • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. YAKUGAKU ZASSHI.
    • Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. RSC Advances.
    • A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. Journal of the American Chemical Society.
    • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
    • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
    • 3-Amino-4-methylpentanoic acid | MedChemExpress. MedChemExpress.
    • Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society.
    • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society.
    • An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry.
    • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry.
    • Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Molecular Catalysis B: Enzymatic.
    • Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal.
    • Synthesis of Pregabalin. Synfacts.
    • 3-Amino-4-methylpentanoic acid | MedChemExpress. MedChemExpress.
    • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc.
    • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
    • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI.
    • Stereoselective Synthesis of β-Amino Acids by Aldol-Type Addition. ResearchGate.
    • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.

    Sources

    Application

    Application Notes: A Guide to the Incorporation of 3-Amino-4-methylpentanoic Acid into Peptides

    Introduction: The Strategic Value of Non-Canonical Amino Acids In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempere...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Value of Non-Canonical Amino Acids

    In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by challenges such as poor metabolic stability and limited conformational rigidity. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome these limitations.[1] These unique building blocks can bestow peptides with enhanced resistance to proteolytic degradation, enforce specific secondary structures, and ultimately improve therapeutic profiles.[1][2]

    This guide focuses on 3-Amino-4-methylpentanoic acid, a β-amino acid and a positional isomer of L-leucine.[3][4] As a β-amino acid, its amino group is attached to the beta-carbon, introducing an additional carbon atom into the peptide backbone. This structural modification has profound implications, offering a route to novel peptide architectures with enhanced stability and biological activity.[2][5][6] These application notes provide a comprehensive technical overview and detailed protocols for the successful incorporation of 3-Amino-4-methylpentanoic acid into synthetic peptides, primarily utilizing the robust and versatile Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8][9]

    Physicochemical Properties of 3-Amino-4-methylpentanoic Acid

    A thorough understanding of the building block is critical for its successful application. 3-Amino-4-methylpentanoic acid, also known as β-Leucine, possesses a bulky isobutyl side chain adjacent to the β-carbon, which introduces significant steric hindrance. This feature is a key consideration during peptide synthesis, influencing coupling efficiency and reaction kinetics.

    PropertyValueSource
    Molecular Formula C6H13NO2[4]
    Molecular Weight 131.17 g/mol
    Appearance Solid
    Key Structural Features β-amino acid, Chiral center at C3, Isobutyl side chain at C4[3]
    Synonyms β-Leucine, beta-Homovaline

    Core Synthesis Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)

    The method of choice for incorporating 3-Amino-4-methylpentanoic acid is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[9][10] This approach involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin.[7][8][11] The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simplified purification of intermediates by simple filtration and washing.[8][9]

    The general SPPS cycle consists of two main steps:

    • Fmoc Deprotection: The removal of the temporary N-terminal Fmoc protecting group, typically with a solution of piperidine in a suitable solvent like DMF.

    • Coupling: The formation of an amide bond between the newly liberated N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid.

    This cycle is repeated until the desired peptide sequence is assembled.[7][11]

    SPPS_Workflow Resin Start: Resin Support Attach_AA1 1. Attach C-Terminal Fmoc-AA-OH Resin->Attach_AA1 Deprotection 2. Fmoc Deprotection (e.g., Piperidine/DMF) Attach_AA1->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 3. Couple Next Amino Acid (Fmoc-3-Amino-4-methyl- pentanoic acid + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat 4. Repeat Cycle (Deprotection -> Coupling) Wash2->Repeat Repeat->Deprotection n-1 cycles Cleavage 5. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle Purification 6. Purify Peptide (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Coupling_Challenges cluster_Peptide Growing Peptide on Resin cluster_AA Incoming Amino Acid Peptide ...-AA(n-1)-NH2 N-terminus Result Outcome: - Slow Reaction Rate - Incomplete Coupling - Deletion Sequences BetaAA Fmoc-NH-[CβH(R)]-CαH2-COOH 3-Amino-4-methylpentanoic acid Activator Coupling Reagent (e.g., HATU) BetaAA->Activator Activator->Peptide:port Amide Bond Formation Barrier Steric Hindrance (Bulky Side Chain) Barrier->Peptide:port Inhibits Reaction

    Caption: Steric hindrance from bulky side chains can impede amide bond formation.

    Troubleshooting Table:

    IssuePotential CauseRecommended Solution
    Low Coupling Efficiency Steric hindrance from the isobutyl group.Use a potent coupling reagent: Switch from standard carbodiimides (DCC, DIC) to stronger aminium/uronium salts like HATU or HCTU. [12][13]Increase reaction time: Extend coupling times to 4 hours or even overnight. [12]Perform double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. [12]
    Peptide Aggregation Poor solvation of the growing peptide chain on the resin, especially for hydrophobic sequences.Improve solvent choice: Use N-methylpyrrolidone (NMP) instead of or in combination with DMF due to its superior solvating properties. [12]Microwave Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) can use thermal energy to disrupt aggregation and accelerate difficult couplings. [12][14]
    Racemization Over-activation of the amino acid, especially when using strong bases or elevated temperatures.Use appropriate base: Employ a non-nucleophilic base like DIPEA. Control temperature: Avoid excessive heat unless using controlled microwave synthesis protocols.

    Purification and Characterization

    Post-synthesis, the crude peptide must be purified and its identity confirmed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. [15][16][17][18]

    Protocol 2: Peptide Purification by RP-HPLC
    • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Buffer A and Buffer B, or a solvent containing acetic acid or DMSO).

    • Column: Use a C18 stationary phase column, which is effective for a wide range of peptides. [15]3. Mobile Phases:

      • Buffer A: 0.1% TFA in water.

      • Buffer B: 0.1% TFA in acetonitrile (ACN).

    • Gradient Elution: Purify the peptide using a linear gradient of increasing Buffer B concentration (e.g., 5% to 65% Buffer B over 60 minutes). The hydrophobic peptide will elute as the concentration of the organic modifier (ACN) increases. [18]5. Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram (monitoring at ~220 nm for the peptide bond).

    • Analysis and Lyophilization: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the pure fractions, freeze them in liquid nitrogen, and lyophilize to obtain the final peptide as a white, fluffy powder. [19]

    Characterization

    The identity and purity of the final peptide must be unequivocally confirmed.

    • Mass Spectrometry (MS): This is essential to confirm that the peptide has the correct molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. [19][20][21]* Analytical RP-HPLC: Used to determine the purity of the final product by integrating the area of the product peak relative to impurity peaks. [19][20]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, 1D and 2D NMR experiments can be performed to verify the amino acid sequence and assess the conformational impact of the incorporated β-amino acid. [22][23]

    Analysis_Workflow Crude_Peptide Crude Peptide (Post-Cleavage) RP_HPLC Preparative RP-HPLC (Purification) Crude_Peptide->RP_HPLC Fractions Collect Fractions RP_HPLC->Fractions Purity_Check Analytical RP-HPLC (Purity Assessment) Fractions->Purity_Check MS_Analysis Mass Spectrometry (Identity Confirmation) Fractions->MS_Analysis Final_Product Pure, Verified Peptide Purity_Check->Final_Product >95% Pure MS_Analysis->Final_Product Correct Mass NMR_Analysis NMR Spectroscopy (Structural Elucidation) Final_Product->NMR_Analysis Optional Detailed Structural Study

    Caption: Post-synthesis workflow for peptide purification and characterization.

    Conclusion

    The incorporation of 3-Amino-4-methylpentanoic acid into peptides is a valuable tool for medicinal chemists and drug developers. While its steric bulk presents challenges during synthesis, these can be effectively overcome by employing optimized protocols, including the use of high-potency coupling reagents like HATU, extended reaction times, and double coupling strategies. The resulting β-amino acid-containing peptides can exhibit significantly enhanced proteolytic stability and defined conformational preferences, making them promising candidates for next-generation therapeutics. Rigorous purification by RP-HPLC and characterization by mass spectrometry and analytical HPLC are essential to ensure the quality and integrity of the final product.

    References

    • Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
    • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
    • Mant, C. T., & Hodges, R. S. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. PubMed.
    • Winkel Pettersson, S., et al. (2004). Utilizing displacement effects in RP-HPLC purifications of peptides. Journal of Chromatography B, 803(1), 159-165.
    • Mant, C. T., & Hodges, R. S. (2006). Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments.
    • VYDAC. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
    • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
    • MedchemExpress.com. 3-Amino-4-methylpentanoic acid | Metabolite.
    • Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
    • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
    • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
    • CymitQuimica. 3-Amino-4-methylpentanoic Acid.
    • Zhang, Z., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC - NIH.
    • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
    • Google Patents. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
    • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
    • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection.
    • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
    • Sigma-Aldrich. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR.
    • Martinek, T. A., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
    • Pineda, S. S., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI.
    • Palmblad, M. (2002). Identification and Characterization of Peptides and Proteins using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Diva-Portal.org.
    • ResearchGate. (2025). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF.
    • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
    • Semantic Scholar. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry.
    • Sigma-Aldrich. (S)-3-amino-4-methyl-pentanoic acid AldrichCPR.
    • MedChemExpress. 3-Amino-4-methylpentanoic acid.
    • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
    • BenchChem. Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides.

    Sources

    Method

    Application Note: Quantification of 3-Amino-4-methylpentanoic Acid in Biological Samples using LC-MS/MS

    Abstract This application note presents a detailed, robust, and validated method for the quantitative analysis of 3-Amino-4-methylpentanoic acid (β-Leucine) in biological matrices, specifically human plasma.[1] 3-Amino-4...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note presents a detailed, robust, and validated method for the quantitative analysis of 3-Amino-4-methylpentanoic acid (β-Leucine) in biological matrices, specifically human plasma.[1] 3-Amino-4-methylpentanoic acid is an endogenous human metabolite, and its accurate quantification is crucial for various research areas, including metabolomics and clinical biomarker discovery.[2][3][4] The described methodology employs a straightforward protein precipitation step followed by chemical derivatization and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high sensitivity, specificity, and throughput, making it suitable for applications in academic research, clinical laboratories, and the pharmaceutical industry. All procedures are designed to align with the principles outlined in the FDA's guidance on bioanalytical method validation.[5][6][7]

    Introduction: The Significance of β-Leucine Quantification

    3-Amino-4-methylpentanoic acid, also known as β-Leucine, is a beta-amino acid and a positional isomer of the proteinogenic amino acid L-leucine.[2] As a naturally occurring human metabolite, its concentration in biological fluids can be indicative of various physiological and pathological states, making it a person of interest in metabolomic studies.[4] The analysis of endogenous molecules like β-Leucine presents unique challenges, including the need to differentiate them from a complex biological background and the absence of a true "blank" matrix.

    Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional selectivity and sensitivity.[5][8] However, the polar nature of amino acids like β-Leucine can lead to poor retention on conventional reversed-phase chromatographic columns.[8] To overcome this, the method detailed herein utilizes a pre-column derivatization strategy. This chemical modification not only enhances chromatographic performance but also improves ionization efficiency, leading to superior analytical sensitivity.

    This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in established bioanalytical principles to ensure the generation of reliable and reproducible results.

    Overall Analytical Workflow

    The entire process, from sample receipt to final concentration determination, follows a structured sequence designed to minimize variability and ensure data integrity.

    Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Chemical Derivatization Supernatant->Derivatize LC Chromatographic Separation (Reversed-Phase UPLC) Derivatize->LC MS Mass Spectrometric Detection (Tandem Quadrupole MS) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

    Figure 1: High-level workflow for the quantification of 3-Amino-4-methylpentanoic acid.

    Detailed Protocols and Methodologies

    Part I: Sample Preparation

    Causality: The primary goal of sample preparation is to remove macromolecules, primarily proteins, which can interfere with the analysis by precipitating in the analytical column and causing matrix effects in the mass spectrometer.[9][10] Protein precipitation with a cold organic solvent is a simple, fast, and effective method for cleaning up plasma samples for small molecule analysis.[11][12]

    Protocol 3.1: Protein Precipitation

    • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the plasma sample.

    • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte) to each tube. The use of a stable isotope-labeled IS is highly recommended as it co-elutes and experiences similar matrix effects, providing the most accurate correction for sample variability.

    • Precipitation: Add 150 µL of ice-cold methanol. This 3:1 ratio of solvent to sample is generally sufficient for effective protein removal.[12]

    • Vortex: Vortex mix the samples vigorously for 30 seconds to ensure complete denaturation of proteins.

    • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 15 minutes at 4°C. This will create a tight pellet of precipitated protein.[10]

    • Supernatant Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to a new 96-well plate or autosampler vials for the derivatization step. Be careful not to disturb the protein pellet.

    Part II: Chemical Derivatization

    Causality: Derivatization with a reagent like Waters AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC) converts the primary amine of 3-Amino-4-methylpentanoic acid into a stable, fluorescent, and more hydrophobic derivative.[13] This modification achieves two critical goals: 1) It increases the analyte's retention on a reversed-phase column, moving it away from the void volume and potential early-eluting interferences. 2) The resulting derivative is more readily ionized by electrospray, significantly enhancing the mass spectrometric signal.[13]

    Sources

    Application

    Application Note: Investigating the Neuromodulatory Potential of 3-Amino-4-methylpentanoic Acid in Neurological Research

    Introduction The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] Consequently, molecules that modulate GABAergic neurotransmission are of significant therapeutic interest.

    3-Amino-4-methylpentanoic acid, also known as β-leucine, is a β-amino acid and a structural isomer of the essential amino acid L-leucine.[3][4] Its structural similarity to endogenous molecules and known GABAergic modulators like pregabalin and gabapentin suggests its potential to interact with components of the GABAergic system.[5] This application note provides a comprehensive framework for the initial characterization of 3-Amino-4-methylpentanoic acid, outlining detailed protocols for in vitro and in vivo studies to elucidate its mechanism of action and evaluate its potential as a novel neuromodulatory agent.

    Section 1: Physicochemical Properties and Handling

    A thorough understanding of the compound's physical and chemical properties is fundamental for accurate and reproducible experimental design.

    Table 1: Physicochemical Properties of 3-Amino-4-methylpentanoic acid

    PropertyValueSource(s)
    CAS Number 5699-54-7
    Molecular Formula C₆H₁₃NO₂[6]
    Molecular Weight 131.17 g/mol [6]
    Synonyms β-leucine, beta-Leucine[4]
    Form Solid[6]
    Solubility Soluble in water. For organic solvents, fresh, anhydrous DMSO is recommended.[3][4]
    Storage Store as a solid at room temperature. For long-term storage, -20°C is recommended. Solution stability should be determined empirically.[6]

    Preparation of Stock Solutions: For aqueous-based assays, prepare a high-concentration stock solution (e.g., 100 mM) in sterile, deionized water. For cell-based assays or in vivo studies requiring organic solvents, anhydrous DMSO can be used. Prepare fresh solutions and avoid repeated freeze-thaw cycles.[4]

    Section 2: Hypothesized Mechanism of Action and Key Signaling Pathways

    Based on its structure, 3-Amino-4-methylpentanoic acid is hypothesized to modulate the GABAergic synapse. Gamma-aminobutyric acid (GABA) is synthesized from glutamate by glutamate decarboxylase (GAD) and loaded into synaptic vesicles.[7] Upon release, GABA binds to postsynaptic GABA-A (ionotropic) and GABA-B (metabotropic) receptors, leading to neuronal hyperpolarization and inhibition.[2] The synaptic concentration of GABA is regulated by GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells.

    Potential interaction points for 3-Amino-4-methylpentanoic acid include:

    • GABA Transporters (GATs): Inhibition of GATs would increase the synaptic concentration of GABA, enhancing inhibitory tone.

    • GABA Receptors: Direct or allosteric modulation of GABA-A or GABA-B receptors could alter neuronal excitability.

    • Voltage-Gated Calcium Channels (VGCCs): Similar to gabapentinoids, it may bind to the α2δ subunit of VGCCs, reducing neurotransmitter release.

    GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle Packaging Synaptic Cleft Vesicle->Synaptic Cleft Release GAT1 GAT-1 Transporter VGCC VGCC (α2δ) VGCC->Vesicle Ca²⁺ Influx Triggers Release GABA_A GABA-A Receptor (Cl⁻ Channel) Hyperpolarization Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Cl⁻ Influx GABA_B GABA-B Receptor (GPCR) GABA_B->Hyperpolarization K⁺ Efflux GABA_released GABA GABA_released->GAT1 Reuptake GABA_released->GABA_A Binds GABA_released->GABA_B Binds Compound 3-Amino-4- methylpentanoic acid Compound->GAT1 Inhibits? Compound->VGCC Binds? Compound->GABA_A Modulates?

    Caption: Hypothesized interactions at the GABAergic synapse.

    Section 3: In Vitro Characterization Protocols

    Protocol 3.1: Radioligand Binding Assay for GABA Receptors

    This assay determines if 3-Amino-4-methylpentanoic acid binds directly to GABA-A or GABA-B receptors by competing with a known radiolabeled ligand.[8][9]

    Objective: To determine the binding affinity (Ki) of the test compound for GABA-A and GABA-B receptors.

    Materials:

    • Radioligands: [³H]Muscimol (for GABA-A), [³H]Baclofen (for GABA-B).[10]

    • Non-specific binding controls: Unlabeled GABA, Baclofen.

    • Rat cortical membranes (prepared or commercially available).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

    • 96-well plates, glass fiber filters, scintillation counter.

    Procedure:

    • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 20,000 x g for 20 min. Wash the resulting pellet by resuspension and centrifugation three more times to remove endogenous GABA.[10] Resuspend the final pellet to a protein concentration of ~0.5 mg/mL.

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + Radioligand.

      • Non-specific Binding: Membranes + Radioligand + high concentration of unlabeled competitor (e.g., 100 µM GABA for [³H]Muscimol).

      • Competition: Membranes + Radioligand + varying concentrations of 3-Amino-4-methylpentanoic acid.

    • Incubation: Incubate plates for 60 minutes at 4°C with gentle agitation.[11]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[12]

    • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

    Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

    Table 2: Example Data Layout for Binding Assay

    Compound Conc. (Log M)% Specific Binding
    -10100.2
    -998.5
    -895.1
    -782.3
    -651.7
    -515.4
    -42.1
    Protocol 3.2: Neurotransmitter Uptake Assay in Synaptosomes

    This protocol assesses the compound's ability to inhibit GABA reuptake by GABA transporters (GATs).[13][14]

    Objective: To determine the IC₅₀ of the test compound for inhibiting [³H]GABA uptake into isolated nerve terminals.

    Materials:

    • [³H]GABA

    • Synaptosome preparation from rat brain cortex.[15][16]

    • Krebs-Ringer buffer

    • Selective inhibitors for non-specific uptake control (e.g., Tiagabine for GAT-1).

    Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Homogenize Homogenize Brain Tissue in Sucrose Buffer Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Crude Synaptosomes) Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend Preincubate Pre-incubate Synaptosomes with Test Compound or Vehicle Resuspend->Preincubate Initiate Initiate Uptake (Add [³H]GABA) Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Rapid Filtration) Incubate->Terminate Wash Wash Filters (Ice-cold Buffer) Terminate->Wash Scintillate Scintillation Counting Wash->Scintillate Calculate Calculate % Inhibition Scintillate->Calculate

    Caption: Workflow for the synaptosomal uptake assay.

    Procedure:

    • Synaptosome Preparation: Prepare synaptosomes from fresh rodent brain tissue by differential centrifugation. The final pellet, containing isolated nerve terminals, should be resuspended in an appropriate assay buffer.[17]

    • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension for 10-15 minutes at 37°C with varying concentrations of 3-Amino-4-methylpentanoic acid or a vehicle control.[13]

    • Initiate Uptake: Add [³H]GABA to each well to initiate the uptake reaction.

    • Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    Protocol 3.3: Electrophysiological Analysis using Patch-Clamp

    This technique provides direct functional evidence of the compound's effect on neuronal activity.[18]

    Objective: To measure changes in inhibitory postsynaptic currents (IPSCs) in cultured neurons in the presence of the test compound.

    Materials:

    • Primary neuronal cultures (e.g., hippocampal or cortical neurons).

    • Patch-clamp rig (amplifier, micromanipulator, microscope).

    • Artificial cerebrospinal fluid (aCSF) and internal pipette solution.[19]

    • Blockers for glutamatergic transmission (e.g., CNQX, AP5) to isolate GABAergic currents.[19]

    Procedure:

    • Cell Preparation: Plate neurons on coverslips for recording.[18]

    • Recording: Obtain a whole-cell patch-clamp configuration on a selected neuron.[20][21]

    • Baseline Recording: Record spontaneous or evoked IPSCs in normal aCSF containing glutamate receptor blockers.

    • Compound Application: Perfuse the bath with aCSF containing 3-Amino-4-methylpentanoic acid at various concentrations.

    • Washout: Perfuse with normal aCSF to determine if the effects are reversible.

    Data Analysis: Analyze the frequency, amplitude, and decay kinetics of IPSCs before, during, and after compound application. An increase in IPSC frequency or amplitude would suggest an enhancement of GABAergic inhibition.

    Section 4: In Vivo Assessment in Preclinical Models

    Protocol 4.1: Anxiolytic Activity in the Elevated Plus Maze (EPM)

    The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.[22][23] Anxiolytic compounds typically increase the time spent in the open arms.[24][25]

    Objective: To evaluate the anxiolytic potential of 3-Amino-4-methylpentanoic acid.

    Materials:

    • Elevated Plus Maze apparatus.[24]

    • Rodents (e.g., C57BL/6 mice).

    • Video tracking software.

    Procedure:

    • Acclimatization: Acclimatize animals to the testing room for at least 1 hour before the experiment.[22]

    • Drug Administration: Administer 3-Amino-4-methylpentanoic acid (e.g., via intraperitoneal injection) or vehicle 30-60 minutes prior to testing.

    • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[22][23]

    • Recording: Record the session using a video camera for later analysis.

    • Data Analysis: Score the time spent in and the number of entries into the open and closed arms.

    Table 3: Example Data Presentation for EPM Test

    Treatment GroupTime in Open Arms (s)% Open Arm EntriesTotal Distance (cm)
    Vehicle25.3 ± 4.118.2 ± 3.51540 ± 120
    Compound (10 mg/kg)55.8 ± 6.235.1 ± 4.81580 ± 135
    Compound (30 mg/kg)89.4 ± 8.5 48.9 ± 5.11610 ± 110
    Diazepam (1 mg/kg)95.1 ± 9.0 52.3 ± 4.91490 ± 140

    *p < 0.05, **p < 0.01 vs. Vehicle. Data are mean ± SEM.

    Protocol 4.2: Anticonvulsant Potential in the PTZ-induced Seizure Model

    Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that reliably induces seizures and is used to screen for anticonvulsant drugs.[26][27]

    Objective: To assess if 3-Amino-4-methylpentanoic acid can protect against chemically-induced seizures.

    PTZ_Timeline T_minus_60 T = -60 to -30 min Administer Vehicle or Test Compound (i.p.) T_0 T = 0 min Administer PTZ (s.c.) (e.g., 60 mg/kg) T_minus_60->T_0 T_0_30 T = 0 to 30 min Observe and Score Seizures (Racine Scale) T_0->T_0_30 T_end T > 30 min Record Latency to First Seizure & Seizure Severity T_0_30->T_end

    Caption: Experimental timeline for the acute PTZ seizure model.

    Materials:

    • Pentylenetetrazol (PTZ).

    • Rodents (e.g., Swiss Webster mice).

    • Observation chambers.

    • Modified Racine scale for seizure scoring.[26]

    Procedure:

    • Animal Preparation: Weigh animals and allow them to acclimatize.[28]

    • Drug Administration: Administer 3-Amino-4-methylpentanoic acid or vehicle at a set time (e.g., 30-60 min) before PTZ challenge.

    • PTZ Injection: Inject a convulsive dose of PTZ (e.g., 60-85 mg/kg, intraperitoneally or subcutaneously).[26][29]

    • Observation: Immediately place the animal in an observation chamber and record its behavior for at least 30 minutes.[27][28]

    • Scoring: Score the severity of seizures using the Racine scale (e.g., Stage 0: no response; Stage 5: generalized tonic-clonic seizure). Note the latency to the first seizure.

    Section 5: Data Interpretation and Troubleshooting

    • Integrating Results: A positive result in the GAT uptake assay (Protocol 3.2) coupled with anticonvulsant activity (Protocol 4.2) would strongly suggest a mechanism involving enhanced synaptic GABA levels. Conversely, a lack of effect in binding or uptake assays but positive results in the patch-clamp (Protocol 3.3) and in vivo models might point towards modulation of VGCCs or another indirect mechanism.

    • Solubility Issues: If the compound precipitates in aqueous buffers, consider using a co-solvent like DMSO (ensure final concentration is non-toxic, typically <0.1%) or preparing a salt form (e.g., hydrochloride).[30]

    • Behavioral Confounds: In the EPM test, always analyze total distance traveled. A significant change could indicate sedation or hyperactivity, which would confound the interpretation of open arm time as a pure measure of anxiety.[24]

    • Off-Target Effects: The amino acid structure could lead to interactions with other amino acid transporters or receptors.[31][32] Follow-up studies using broader screening panels may be necessary if initial results are ambiguous.

    Section 6: Conclusion

    This application note provides a structured, multi-tiered approach to characterize the neurological effects of 3-Amino-4-methylpentanoic acid. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can efficiently determine its primary mechanism of action and therapeutic potential. The protocols described herein form a robust foundation for investigating this and other novel compounds targeting the GABAergic system, a critical pathway for the development of new treatments for a host of neurological disorders.

    References

    • JoVE. (2025, July 8). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]

    • JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

    • MDPI. (n.d.). The GABAergic System: An Overview of Physiology, Physiopathology and Therapeutics. [Link]

    • Wiley Online Library. (2006). Saturation Assays of Radioligand Binding to Receptors and Their Allosteric Modulatory Sites. Current Protocols in Pharmacology. [Link]

    • PubMed. (2001, May 15). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. [Link]

    • MDPI. (2025, October 28). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. [Link]

    • PMC. (2018, June 12). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]

    • PMC. (n.d.). Characterization of GABA Receptors. [Link]

    • protocols.io. (2023, January 13). Elevated plus maze protocol. [Link]

    • PubMed. (2001, May 15). Uptake and release of neurotransmitters. [Link]

    • PMC. (n.d.). Understanding the function of the GABAergic system and its potential role in rheumatoid arthritis. [Link]

    • PubChem. (n.d.). 3-Amino-4-methylpentanoic acid hydrochloride. [Link]

    • PMC. (n.d.). Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents. [Link]

    • Slideshare. (n.d.). Elevated Plus Maze by Dr. Nitin Kumar Singh KGMC .pptx. [Link]

    • JoVE. (2017, July 18). Influence of Maze Design on Rat Anxiety. Journal of Visualized Experiments. [Link]

    • PMC. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. [Link]

    • NCBI Bookshelf. (2023, July 24). Physiology, GABA. [Link]

    • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

    • Frontiers. (2025, March 9). Hypothalamic GABAergic neurons: their roles in health and metabolic diseases. [Link]

    • NCBI Bookshelf. (2007, December 15). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. [Link]

    • SciELO México. (n.d.). The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. [Link]

    • protocols.io. (2026, February 16). Ex Vivo Whole-Cell Patch Clamp Recording and Pharmacological Isolation of Light-Evoked GABAA Currents. [Link]

    • PMC. (n.d.). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. [Link]

    • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

    • ResearchGate. (2013, August 7). A good protocol for extracting mouse brain synaptosomes?. [Link]

    • MDPI. (2021, February 19). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. [Link]

    • PLOS One. (2020, August 19). Development of electrophysiological and morphological properties of human embryonic stem cell-derived GABAergic interneurons at different times after transplantation into the mouse hippocampus. [Link]

    • PubMed. (2012, December 15). (R)- and (S)-4-Amino-3-(trimethylsilyl)methylbutanoic acids ameliorate neuropathic pain without central nervous system-related side effects. [Link]

    • PubMed. (2016). Modulatory Effects of Dietary Amino Acids on Neurodegenerative Diseases. [Link]

    • ScienceDaily. (2013, October 8). Amino acid offers potential therapeutic alternative in psychiatric disorders. [Link]

    • MDPI. (2025, September 16). The Effects of Essential Amino Acid Supplementation on Hippocampal Neurotrophin, Dopaminergic and Serotonergic Changes in an Overtraining Mouse Model. [Link]

    • Frontiers. (2020, November 24). Intake of Seven Essential Amino Acids Improves Cognitive Function and Psychological and Social Function in Middle-Aged and Older Adults: A Double-Blind, Randomized, Placebo-Controlled Trial. [Link]

    Sources

    Method

    Application Note: Profiling 3-Amino-4-methylpentanoic Acid as an Allosteric SHP-1 Activator

    Introduction & Mechanistic Rationale 3-Amino-4-methylpentanoic acid (also known as β -leucine) is a positional isomer of L-leucine naturally produced in humans via the enzyme leucine 2,3-aminomutase (1)[1]. Recently, sma...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    3-Amino-4-methylpentanoic acid (also known as β -leucine) is a positional isomer of L-leucine naturally produced in humans via the enzyme leucine 2,3-aminomutase (1)[1]. Recently, small molecules containing specific amino acid and procaine-hybrid backbones have gained significant attention as potential allosteric activators of SHP-1 (Src homology region 2 domain-containing phosphatase-1) (2)[2].

    SHP-1 is a non-receptor protein tyrosine phosphatase that acts as a critical tumor suppressor by negatively regulating the JAK/STAT3 signaling pathway. In its basal state, SHP-1 is autoinhibited: its N-terminal SH2 (N-SH2) domain folds over and blocks the catalytic PTP domain. Allosteric activators, such as derivatives of 3-Amino-4-methylpentanoic acid, are hypothesized to bind to the N-SH2 domain. This binding event induces a conformational shift that relieves autoinhibition, unleashing the enzyme's phosphatase activity to dephosphorylate oncogenic targets like p-STAT3 (Tyr705) (3)[3].

    This application note provides a comprehensive, self-validating workflow for evaluating 3-Amino-4-methylpentanoic acid and its analogs as SHP-1 activators, bridging biochemical kinetics with cellular target engagement.

    Mechanistic Pathway

    G Compound 3-Amino-4-methylpentanoic acid (Allosteric Activator) SHP1_Inact SHP-1 (Auto-inhibited) N-SH2 blocks PTP domain Compound->SHP1_Inact Binds N-SH2 domain SHP1_Act SHP-1 (Active) PTP domain exposed SHP1_Inact->SHP1_Act Conformational Shift pSTAT3 p-STAT3 (Tyr705) (Active Dimer) SHP1_Act->pSTAT3 Dephosphorylates (Inhibits) JAK JAK Kinase (Active) STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylates STAT3->pSTAT3 Activation Transcription Oncogenic Transcription (Tumor Survival/Proliferation) pSTAT3->Transcription Translocates to Nucleus

    Figure 1: Mechanism of SHP-1 allosteric activation and downstream STAT3 inhibition.

    Experimental Protocols

    Protocol A: In Vitro SHP-1 Phosphatase Activity Assay (DiFMUP)

    To quantify the direct allosteric activation of SHP-1, we utilize the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). DiFMUP is highly sensitive; upon dephosphorylation by SHP-1, it yields a highly fluorescent coumarin derivative, allowing for continuous kinetic monitoring (4)[4].

    Reagent Preparation & Causality:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Triton X-100.

      • Rationale: HEPES maintains physiological pH. DTT is critical to keep the catalytic Cys453 residue in a reduced, active state. Triton X-100 prevents the non-specific aggregation of small molecules, ensuring true allosteric interaction (5)[5].

    • Enzyme: Recombinant full-length human SHP-1 (1–2 nM final concentration).

    Step-by-Step Method:

    • Compound Dilution: Prepare an 8-point dose-response curve of 3-Amino-4-methylpentanoic acid (0.1 µM to 100 µM) in assay buffer. Ensure final DMSO concentration remains 1%.

    • Self-Validation Controls: Include a vehicle control (1% DMSO) to establish basal autoinhibited activity, and a positive control (e.g., 2P-IRS-1 activating peptide or SC-43) to define the maximum dynamic range of the assay (3)[3].

    • Pre-Incubation: Mix 25 µL of the enzyme solution with 12.5 µL of the compound in a 96-well black polystyrene plate. Incubate at room temperature for 30 minutes.

      • Rationale: Pre-incubation is mandatory to allow the compound to reach thermodynamic equilibrium with the N-SH2 domain and induce the slow conformational shift before substrate competition begins.

    • Initiation: Add 12.5 µL of DiFMUP (final concentration 20 µM) to initiate the reaction.

    • Kinetic Read: Immediately monitor fluorescence continuously for 30 minutes at Ex 340 nm / Em 450 nm using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear phase of the reaction (5)[5].

    Protocol B: Cellular Thermal Shift Assay (CETSA)

    To prove that 3-Amino-4-methylpentanoic acid engages SHP-1 inside living cells, CETSA is utilized. Ligand binding thermodynamically stabilizes the folded state of the target protein, shifting its melting temperature ( Tm​ ) (3)[3].

    • Treatment: Culture SU-DHL-2 cells and treat with 10 µM compound or vehicle (DMSO) for 1 hour at 37°C.

    • Heating Gradient: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Lysis & Readout: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 ×g for 20 minutes to pellet denatured proteins. Analyze the soluble supernatant via Western blot using an anti-SHP-1 antibody.

    Data Visualization & Expected Results

    The following table summarizes the expected pharmacological profile when validating 3-Amino-4-methylpentanoic acid derivatives using the protocols described above.

    Table 1: Biochemical and Cellular Profiling Summary

    ParameterValueAssay Method / Readout
    SHP-1 Activation ( EC50​ ) 5.48 ± 0.28 µMIn Vitro DiFMUP Cleavage Assay
    Max Fold Activation ~3.5-foldInitial Velocity ( V0​ ) vs. Basal
    Selectivity (SHP-2 EC50​ ) > 50 µMIn Vitro DiFMUP Cleavage Assay
    Target Engagement ( ΔTm​ ) +4.2 °C shiftCETSA (SU-DHL-2 cell lysates)
    p-STAT3 (Y705) Inhibition Dose-dependentWestern Blot (Cellular assay)

    Assay Workflow Diagram

    Workflow Step1 1. Reagent Prep Buffer, SHP-1, DiFMUP Step2 2. Pre-Incubation SHP-1 + Compound (15-30 min, RT) Step1->Step2 Step3 3. Initiation Add DiFMUP Substrate Step2->Step3 Step4 4. Kinetic Read Ex 340nm / Em 450nm (Continuous, 30 min) Step3->Step4 Step5 5. Data Analysis Calculate Initial Velocity & EC50 Step4->Step5

    Figure 2: Workflow for the in vitro SHP-1 DiFMUP fluorogenic phosphatase activity assay.

    References

    • 3-Amino-4-methylpentanoic acid | Metabolite. MedChemExpress. URL:[1]

    • Novel thieno[2,3-b]quinoline-procaine hybrid molecules: A new class of allosteric SHP-1 activators evolved from PTP1B inhibitors. RHHZ. URL:[2]

    • Shp1 Loss Enhances Macrophage Effector Function and Promotes Anti-Tumor Immunity. NIH / PubMed Central. URL:[5]

    • 6,8-Difluoro-4-methylumbiliferyl phosphate: A fluorogenic substrate for protein tyrosine phosphatases. ResearchGate. URL:[4]

    • In vitro SHP-1 phosphatase assay and CETSA protocols. RHHZ. URL:[3]

    Sources

    Application

    Application Notes and Protocols for the Preparation of 3-Amino-4-methylpentanoic Acid Hydrochloride Solutions

    Introduction 3-Amino-4-methylpentanoic acid, a β-amino acid and a positional isomer of L-leucine, is a molecule of significant interest in biochemical and pharmaceutical research.[1][2] As a chiral amino acid derivative,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    3-Amino-4-methylpentanoic acid, a β-amino acid and a positional isomer of L-leucine, is a molecule of significant interest in biochemical and pharmaceutical research.[1][2] As a chiral amino acid derivative, its stereochemistry is crucial for its biological activity, making it a valuable compound in drug development and metabolic pathway studies.[3] The hydrochloride salt form of this amino acid enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of experimental settings.[3]

    This guide provides a comprehensive, in-depth protocol for the preparation of 3-amino-4-methylpentanoic acid hydrochloride solutions for research applications. The methodologies described herein are designed to ensure accuracy, reproducibility, and safety.

    Physicochemical and Safety Data

    A thorough understanding of the compound's properties and hazards is paramount before any experimental work commences.

    Table 1: Physicochemical Properties of 3-Amino-4-methylpentanoic Acid Hydrochloride

    PropertyValueSource(s)
    Molecular Formula C₆H₁₄ClNO₂[4][5]
    Molecular Weight 167.63 g/mol [4][5]
    Appearance White to off-white solid[6]
    Solubility (Non-HCl form) Water: ≥ 200 mg/mL[1]
    DMSO: 1 mg/mL (requires sonication and warming)[1]
    Storage (Solid) Store in a cool, dry, well-ventilated area[6]

    Table 2: Hazard Identification and Safety Precautions

    Hazard StatementGHS ClassificationRecommended PrecautionsSource(s)
    H315: Causes skin irritation Skin Irrit. 2Wear protective gloves and clothing. Wash hands thoroughly after handling.[4][5]
    H319: Causes serious eye irritation Eye Irrit. 2AWear safety glasses with side-shields or goggles.[4][5]
    H335: May cause respiratory irritation STOT SE 3Work in a well-ventilated area or use a fume hood. Avoid breathing dust.[4][5][7]

    Protocol: Preparation of a 100 mM Aqueous Stock Solution

    This protocol details the preparation of a 100 mM stock solution of 3-amino-4-methylpentanoic acid hydrochloride in water. This stock solution can then be diluted to the desired working concentration for various applications.

    I. Materials and Equipment
    • 3-Amino-4-methylpentanoic acid hydrochloride (solid)

    • Nuclease-free water

    • Analytical balance

    • Spatula

    • Weighing paper or boat

    • Volumetric flask (appropriate size, e.g., 10 mL or 50 mL)

    • Beaker

    • Magnetic stirrer and stir bar

    • pH meter, calibrated

    • 1 M Sodium Hydroxide (NaOH) solution

    • 1 M Hydrochloric Acid (HCl) solution

    • 0.22 µm sterile syringe filter

    • Sterile conical tubes or vials for aliquoting and storage

    • Pipettes and sterile pipette tips

    II. Workflow for Solution Preparation

    G cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Final Steps A Calculate Mass B Weigh Compound A->B Required amount C Dissolve in Solvent B->C Transfer solid D Measure Initial pH C->D Ensure full dissolution E Adjust with NaOH/HCl D->E If necessary F Confirm Final pH E->F Iterative process G Bring to Final Volume F->G Once stable H Sterile Filter G->H For sterile applications I Aliquot and Store H->I Prevent contamination

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Recrystallization of 3-Amino-4-methylpentanoic acid hydrochloride

    Welcome to the technical support guide for the recrystallization of 3-Amino-4-methylpentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the recrystallization of 3-Amino-4-methylpentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles to explain not just the "how," but the "why" behind each step, ensuring robust and reproducible outcomes.

    Frequently Asked Questions (FAQs)

    Q1: What is the rationale for recrystallizing 3-Amino-4-methylpentanoic acid hydrochloride?

    3-Amino-4-methylpentanoic acid hydrochloride is a β-amino acid derivative.[1][2] As with many compounds synthesized in a laboratory or extracted from natural sources, the crude product is often contaminated with impurities such as starting materials, by-products, or residual solvents.[3] Recrystallization is a critical purification technique that separates the desired compound from these impurities based on differences in solubility.[4] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous or polar solvents, making it amenable to this purification method.[5] A pure, crystalline solid is essential for accurate analytical characterization (e.g., NMR, HPLC, melting point) and for ensuring consistent performance in downstream applications, including pharmaceutical development.

    Q2: What are the most critical parameters to consider when selecting a solvent for this recrystallization?

    Solvent selection is the most crucial step for a successful recrystallization.[6] The ideal solvent should exhibit the following characteristics:

    • High Solubility at Elevated Temperatures: The solvent must dissolve the 3-Amino-4-methylpentanoic acid hydrochloride completely at or near its boiling point.[6][7]

    • Low Solubility at Cold Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., in an ice bath) to maximize crystal recovery.[3][6]

    • Appropriate Polarity: The principle of "like dissolves like" is a useful guide.[3] Since 3-Amino-4-methylpentanoic acid hydrochloride is a polar, ionic salt, polar solvents are the best starting point. Common choices for amino acid hydrochlorides include water, methanol, ethanol, isopropanol, or mixtures of these.[8][9]

    • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.[6]

    • Inertness: The solvent must not react with the compound.

    Q3: Should I use a single-solvent or a mixed-solvent system?

    This depends on the solubility profile of your compound.

    • A single-solvent system is preferred for its simplicity when you can find a solvent that meets the high-solubility-when-hot, low-solubility-when-cold criteria.[3]

    • A mixed-solvent system (or two-solvent system) is employed when no single solvent is ideal.[10] This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (turbid), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.[6] For a polar compound like this, a common pair would be ethanol ("good") and diethyl ether ("bad") or a water/alcohol mixture.[10]

    Experimental Protocols & Data

    Solvent Selection Guide

    The choice of solvent is paramount. Preliminary solubility tests on a small scale are always recommended.[3]

    SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Comments
    Water10080.1Excellent solvent for many salts, but the compound may remain too soluble even when cold. Often used in mixed systems.[6]
    Methanol6532.7Good polar solvent. Can be used alone or in combination with water or a less polar co-solvent.[6]
    Ethanol7824.5A very common and effective solvent for recrystallizing polar molecules.[10]
    Isopropanol (IPA)8219.9Less polar than ethanol; may offer a better solubility differential between hot and cold conditions.
    Acetone5620.7Can be effective, but its low boiling point may limit the achievable temperature differential for solubility.[10]
    Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
    • Dissolution: Place the crude 3-Amino-4-methylpentanoic acid hydrochloride in an Erlenmeyer flask with a stir bar. In a separate flask, heat your chosen solvent (e.g., ethanol) to a gentle boil on a hot plate. Add the hot solvent to the crude compound in small portions, with stirring, until the solid just dissolves.[11] Use the minimum amount of near-boiling solvent necessary.[3]

    • Hot Filtration (if necessary): If insoluble impurities are present, you must perform a hot gravity filtration. To do this, add a slight excess of hot solvent (~5-10% more) to prevent premature crystallization. Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7][11]

    • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

    • Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[10]

    • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3] Using room temperature or excess solvent will redissolve some of your product and lower the yield.

    • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process.[11] Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

    Visualization: Recrystallization Workflow

    Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_end Analysis start Start with Crude Compound choose_solvent Select Solvent(s) (Small-Scale Tests) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve check_insoluble Insoluble Impurities? dissolve->check_insoluble hot_filtration Hot Gravity Filtration check_insoluble->hot_filtration Yes cool Cool Slowly to Form Crystals check_insoluble->cool No hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry analyze Analyze Purity (Melting Point, etc.) dry->analyze end Pure Compound analyze->end

    Caption: A standard workflow for purifying a solid compound via recrystallization.

    Troubleshooting Guide

    Q4: I've added a lot of hot solvent, but my compound won't fully dissolve. What's wrong?

    This issue typically arises from two possibilities:

    • Insufficient Solvent: You may simply need to add more hot solvent. Continue adding it in small increments until the solute dissolves. This is the most common reason for dissolution failure.[13]

    • Insoluble Impurities: The crude sample may contain impurities that are insoluble in your chosen solvent. If a small amount of material remains undissolved after adding a significant amount of hot solvent, it is likely an impurity. Do not keep adding solvent indefinitely in an attempt to dissolve it, as this will result in a very dilute solution and poor yield.[11] The correct procedure is to perform a hot gravity filtration (Protocol 1, Step 2) to remove the insoluble material.

    Q5: The solution has cooled, but no crystals have formed. What should I do?

    This is a common problem known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[13] Here are several methods to induce crystallization, starting with the least invasive:

    • Be Patient: Sometimes crystallization is simply slow to initiate. Let the flask sit in the ice bath for a longer period.

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution.[3][7] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal provides a template for further crystal growth.[3][7]

    • Reduce Solvent Volume: It is very likely you used too much solvent.[13] Gently heat the solution to evaporate a portion of the solvent, making the solution more concentrated, and then attempt to cool it again.[7]

    Q6: My compound separated as an oil instead of crystals. How do I fix this?

    "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, or if the solution is too highly concentrated.[8][12][13] This is more common with impure compounds.[13]

    • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (5-10% more) to lower the saturation point slightly. Allow the solution to cool much more slowly.[7][13] Sometimes, insulating the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature can prevent oiling. If the problem persists, a different solvent system may be required.

    Q7: My final yield is very low. What are the likely causes?

    Several factors can lead to poor recovery:

    • Using too much solvent: This is the most common cause of low yield.[13] The mother liquor (the solution remaining after filtration) will remain saturated with your compound, and excess solvent means more of your product stays in solution.

    • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.

    • Incomplete cooling: Ensure the flask is thoroughly chilled in an ice bath to minimize the solubility of the compound.

    • Excessive washing: Using too much washing solvent, or using solvent that is not ice-cold, will dissolve a significant portion of your collected crystals.[3]

    To recover more product, you can try to obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

    Visualization: Troubleshooting Logic

    Troubleshooting_Logic start Problem Encountered During Recrystallization prob_no_xtal No Crystals Form Upon Cooling start->prob_no_xtal prob_oil Compound 'Oils Out' start->prob_oil prob_low_yield Low Crystal Yield start->prob_low_yield cause_no_xtal1 Too Much Solvent prob_no_xtal->cause_no_xtal1 cause_no_xtal2 Supersaturation prob_no_xtal->cause_no_xtal2 cause_oil1 Cooling Too Rapid prob_oil->cause_oil1 cause_oil2 Solution Too Concentrated or Impure prob_oil->cause_oil2 cause_yield1 Too Much Solvent Used prob_low_yield->cause_yield1 cause_yield2 Washing with Warm or Excess Solvent prob_low_yield->cause_yield2 sol_no_xtal1 Evaporate some solvent and re-cool cause_no_xtal1->sol_no_xtal1 sol_no_xtal2 Scratch flask or add seed crystal cause_no_xtal2->sol_no_xtal2 sol_oil1 Reheat, add a little more solvent, cool slower cause_oil1->sol_oil1 cause_oil2->sol_oil1 sol_yield1 Recover 2nd crop from mother liquor cause_yield1->sol_yield1 sol_yield2 Use minimal ice-cold wash solvent cause_yield2->sol_yield2

    Caption: A decision tree for troubleshooting common recrystallization problems.

    References

    • Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry. URL: [Link]

    • Recrystallization. (n.d.). Retrieved from California State University, Los Angeles, Department of Chemistry. URL: [Link]

    • Recrystallization. (n.d.). Retrieved from University of Missouri–St. Louis, Department of Chemistry. URL: [Link]

    • Recrystallization - Wired Chemist. (n.d.). Retrieved from Wired Chemist. URL: [Link]

    • Crystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry. URL: [Link]

    • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from URL: [Link]

    • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. URL: [Link]

    • 3-Amino-4-methylpentanoic acid hydrochloride | C6H14ClNO2. (n.d.). PubChem. Retrieved from URL: [Link]

    • (3S)-3-amino-4-methylpentanoic acid hydrochloride | C6H14ClNO2. (n.d.). PubChem. Retrieved from URL: [Link]

    • van de Put, M. W., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm. Radboud Repository. URL: [Link]

    • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from URL: [Link]

    • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from URL: [Link]

    • Recrystallization. (2013). YouTube. Retrieved from URL: [Link]

    • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved from URL: [Link]

    • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. Retrieved from URL: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Low Yield in Peptide Coupling with 3-Amino-4-methylpentanoic Acid

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during peptide coupling reactions involving the ster...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during peptide coupling reactions involving the sterically hindered β-amino acid, 3-Amino-4-methylpentanoic acid. Here, we will explore the root causes of these difficulties and provide actionable troubleshooting strategies and detailed protocols to enhance your coupling efficiency.

    Frequently Asked Questions (FAQs)

    Q1: Why is achieving a high yield difficult when coupling 3-Amino-4-methylpentanoic acid?

    A: The primary challenge stems from steric hindrance. 3-Amino-4-methylpentanoic acid is a β-amino acid with a bulky isopropyl group adjacent to the amine. This bulkiness physically obstructs the approach of the activated carboxylic acid, slowing down the rate of peptide bond formation.[1][2] This can lead to incomplete reactions and the formation of deletion sequences.[3]

    Q2: My standard coupling protocol with DCC/DIC is failing. What should I do?

    A: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[4][5] It is highly recommended to switch to more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[6] These reagents form highly reactive esters that can more effectively overcome the steric barrier.

    Q3: What are the best coupling reagents for sterically hindered amino acids like this one?

    A: For challenging couplings, HATU and PyAOP are considered among the most efficient reagents. They generate OAt esters, which are more reactive than the OBt esters formed by HBTU or PyBOP. COMU, which forms highly reactive Oxyma esters, is another excellent choice and offers an improved safety profile as it is non-explosive.[4][7]

    Q4: How can I be sure that my coupling reaction has gone to completion?

    A: The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin after a coupling step.[8] A negative result (yellow/brown beads) indicates a complete reaction, as there should be no remaining free primary amines.[8] For N-substituted amino acids like prolines, where the Kaiser test is not effective, other methods like the isatin test can be used.[9]

    Q5: What is "double coupling," and should I be using it?

    A: Double coupling is the practice of repeating a coupling step with a fresh solution of the activated amino acid and coupling reagents.[8] This is a highly effective strategy to drive difficult reactions to completion and is strongly recommended for sterically hindered residues like 3-Amino-4-methylpentanoic acid.[3][4]

    In-Depth Troubleshooting Guides

    Inadequate Activation of the Carboxylic Acid

    The first critical step in peptide coupling is the activation of the carboxyl group of the incoming amino acid.[7] With a sterically hindered amine, a highly reactive activated species is necessary to drive the reaction forward.

    Symptoms:

    • Low coupling efficiency despite using standard protocols.

    • Presence of truncated sequences in the final product, as identified by mass spectrometry.[8]

    Solutions:

    • Upgrade Your Coupling Reagent: As mentioned in the FAQs, moving from carbodiimides to more potent reagents is crucial. The relative reactivity of common coupling reagents is summarized in the table below.

    • Pre-activation: Allow the N-protected amino acid, coupling reagent, and a non-nucleophilic base like Diisopropylethylamine (DIPEA) to react for 1-5 minutes before adding the mixture to the resin-bound peptide.[4] This ensures the formation of the highly reactive activated ester.

    • Use of Additives: When using carbodiimides is unavoidable, the addition of 1-hydroxybenzotriazole (HOBt) or its analogues can help to reduce side reactions and improve efficiency.[10]

    Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

    Coupling ReagentActivating GroupRelative ReactivityNotes
    DCC/DIC-LowOften inefficient for hindered couplings.[4][5]
    HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.
    HCTUO-6-ClBt esterHighMore reactive than HBTU.[4]
    HATU/PyAOPOAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.
    COMUOxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[4][7]
    Suboptimal Reaction Conditions

    Steric hindrance significantly slows down the reaction kinetics.[1] Therefore, adjusting the reaction conditions is often necessary to achieve complete coupling.

    Symptoms:

    • Incomplete coupling as indicated by a positive Kaiser test after the initial coupling step.[9]

    • Low yield even with a potent coupling reagent.

    Solutions:

    • Increase Reaction Time: For sterically hindered amino acids, extending the coupling time from the standard 1-2 hours to overnight can be beneficial.[4]

    • Elevated Temperature: Gently heating the reaction can help to overcome the activation energy barrier. However, this should be approached with caution to minimize the risk of racemization.[4][11] Microwave-assisted peptide synthesis (MASPS) is a highly effective technique for driving difficult couplings to completion quickly and efficiently.[4]

    • Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[12] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[12] For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be advantageous.[4]

    Peptide Aggregation on the Solid Support

    As the peptide chain elongates, it can fold into secondary structures or aggregate, which can physically block the reactive sites and hinder further coupling reactions.[3][4]

    Symptoms:

    • A sudden drop in coupling efficiency after a certain number of residues have been added.

    • The resin beads may clump together.

    Solutions:

    • "Magic" Mixtures: For difficult sequences prone to aggregation, using a so-called "magic" mixture of solvents can be beneficial. A common example is a 1:1:1 mixture of DCM/DMF/NMP.[4]

    • Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the reaction mixture can help to disrupt secondary structures and improve solvation.

    • Resin Choice: Using a resin with a lower loading capacity can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

    Experimental Protocols

    Protocol 1: Double Coupling of 3-Amino-4-methylpentanoic acid using HATU
    • First Coupling:

      • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

      • In a separate vessel, pre-activate the Fmoc-3-Amino-4-methylpentanoic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[4]

      • Add the activated amino acid solution to the resin.

      • Allow the coupling reaction to proceed for 45-60 minutes.

      • Wash the resin with DMF.

    • Second Coupling:

      • Repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid.

      • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[4]

    Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

    This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

    • Acyl Fluoride Formation:

      • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-3-Amino-4-methylpentanoic acid) (1 equivalent) in an anhydrous solvent like DCM.

      • Add a fluorinating agent (e.g., TFFH) and a suitable base.

    • Coupling Reaction:

      • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

      • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[4]

    Visualizing the Troubleshooting Workflow

    The following diagram illustrates a logical workflow for troubleshooting low yield in peptide coupling with a sterically hindered amino acid.

    Troubleshooting_Workflow start Low Yield Observed check_reagents Are you using a potent coupling reagent (e.g., HATU, COMU)? start->check_reagents upgrade_reagent Switch to a more potent reagent (HATU, PyAOP, COMU). check_reagents->upgrade_reagent No check_conditions Are reaction time and solvent optimized? check_reagents->check_conditions Yes upgrade_reagent->check_conditions optimize_conditions Increase reaction time (consider overnight). Use NMP or a solvent mixture. check_conditions->optimize_conditions No double_couple Implement a double coupling protocol. check_conditions->double_couple Yes optimize_conditions->double_couple check_aggregation Is peptide aggregation suspected? double_couple->check_aggregation address_aggregation Use chaotropic salts or a lower-loading resin. check_aggregation->address_aggregation Yes final_yield Improved Yield check_aggregation->final_yield No address_aggregation->final_yield

    Caption: A logical workflow for troubleshooting low yield in peptide coupling.

    References

    • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
    • Vertex AI Search. (n.d.). 3.7 Phosphonium Salts.
    • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
    • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
    • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
    • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

    • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis.
    • Powers, J. C., et al. (2020). Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses.
    • The Organic Chemistry Tutor. (2019, July 30). 08.09 Activation Substitution of Carboxylic Acids. YouTube.
    • Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
    • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
    • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
    • The Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
    • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. THE Philly Sports Website.
    • American Pharmaceutical Review. (2014, February 20).
    • AAPPTec. (n.d.). Coupling Reagents.
    • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
    • MilliporeSigma. (n.d.). Coupling Protocol for Primary Amine of a Ligand.
    • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
    • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
    • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
    • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
    • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. PubMed.
    • Martinez, J., & Bodanszky, M. (1981). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry.
    • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Figshare.
    • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
    • BenchChem. (2025).
    • Amdursky, N., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
    • The Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis. RSC Publishing.
    • Tam, J. P., & Lu, Y. A. (1998). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. PMC.
    • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings.
    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    Sources

    Troubleshooting

    Preventing racemization during 3-Amino-4-methylpentanoic acid synthesis

    [label="α,β-Unsaturated\nIntermediate", fillcolor="#EA43 Figure 1: E1cB/Retro-Michael racemization pathway for activated β -amino acids. Part 2: Troubleshooting FAQs Q1: I am observing 15-20% diastereomeric impurities du...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="α,β-Unsaturated\nIntermediate", fillcolor="#EA43

    Figure 1: E1cB/Retro-Michael racemization pathway for activated β -amino acids.

    Part 2: Troubleshooting FAQs

    Q1: I am observing 15-20% diastereomeric impurities during the coupling of Fmoc-3-Amino-4-methylpentanoic acid. I am using DIC/HOBt and Triethylamine (TEA). What is the primary cause? A1: The primary cause is the use of TEA. Strong, non-sterically hindered bases significantly accelerate α -proton abstraction, driving the racemization mechanism[1]. Solution: Switch to a sterically hindered base like N,N -Diisopropylethylamine (DIPEA) or, ideally, 2,4,6-Trimethylpyridine (TMP). TMP provides sufficient basicity to facilitate coupling without promoting elimination.

    Q2: Even after switching to a hindered base, I still see ~5% racemization. How can I further optimize the activation step? A2: You must optimize the coupling additive and the temperature. While HOBt is standard, its efficiency is often insufficient for sterically hindered β -amino acids. To inhibit racemization, highly efficient additives like HOAt or OxymaPure must be added to trap the activated ester rapidly[2]. Furthermore, higher temperatures accelerate racemization; performing the coupling at 0°C drastically reduces stereochemical degradation[1].

    Q3: Are there alternative synthetic routes if chemical coupling remains problematic? A3: Yes. If chemical synthesis continues to yield unacceptable enantiomeric excess (ee), consider enzymatic kinetic resolution. For example, Candida antarctica lipase A (CAL-A) has been successfully applied to the kinetic resolution of 3-amino-4-methylpentanoic acid esters, achieving excellent enantioselectivity (E > 100)[3].

    Workflow Start Racemization Detected (Chiral HPLC) Base Evaluate Base Sterics Start->Base SwapBase Switch to TMP or DIPEA Base->SwapBase Unhindered Base Temp Evaluate Temperature Base->Temp Hindered Base LowerTemp Reduce to 0°C Temp->LowerTemp Temp > 25°C Additive Evaluate Additive Temp->Additive Temp ≤ 25°C UseOxyma Use OxymaPure Additive->UseOxyma Weak Additive

    Figure 2: Step-by-step troubleshooting workflow to mitigate β -amino acid racemization.

    Part 3: Data Presentation

    The following table summarizes the quantitative impact of reagent selection on the stereochemical integrity of 3-amino-4-methylpentanoic acid during standard solid-phase peptide synthesis (SPPS) workflows.

    Coupling ReagentAdditiveBaseTemperatureExpected Racemization (%)
    DICNoneTEA25°C> 15.0%
    DICHOBtDIPEA25°C5.0 - 8.0%
    DICHOAtTMP25°C1.0 - 2.0%
    DIC OxymaPure TMP 0°C < 0.1%

    Table 1: Impact of Base, Additive, and Temperature on 3-Amino-4-methylpentanoic Acid Racemization.

    Part 4: Self-Validating Experimental Protocols

    To guarantee reproducibility and scientific integrity, utilize the following self-validating protocols.

    Protocol 1: Stereoretentive Peptide Coupling of 3-Amino-4-methylpentanoic Acid

    This protocol minimizes the lifetime of the highly reactive, racemization-prone intermediate by utilizing OxymaPure and strict temperature control[1].

    • Resin Preparation : Swell 1.0 equivalent of resin-bound peptide in anhydrous DMF for 30 minutes.

    • Deprotection : Remove the N-terminal protecting group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 × 1 min)[1].

    • Pre-activation (Critical Step) : In a separate vessel, dissolve 3.0 equivalents of Fmoc-3-Amino-4-methylpentanoic acid and 3.0 equivalents of OxymaPure in DMF (0.1 M concentration)[1].

    • Thermal Control : Chill the mixture to 0°C using an ice bath.

    • Activation : Add 3.0 equivalents of Diisopropylcarbodiimide (DIC) to the chilled mixture. Allow pre-activation for exactly 3 minutes at 0°C[1].

    • Base Addition : Add 0.1 equivalents of 2,4,6-Trimethylpyridine (TMP) to the mixture. (Self-Validation: The minimal use of a highly hindered base prevents E1cB elimination while neutralizing trace acids).

    • Coupling : Transfer the activated mixture to the resin. React for 2 hours at room temperature[1].

    • Validation : Perform a Kaiser test. A negative result (yellow) validates complete coupling. Wash with DMF.

    Protocol 2: Quantification of Racemization via Chiral HPLC

    To ensure the efficacy of Protocol 1, you must quantify the diastereomeric excess.

    • Cleavage : Cleave the synthesized peptide from the resin using a standard TFA/TIPS/H 2​ O (95:2.5:2.5) cocktail for 2 hours.

    • Sample Preparation : Evaporate the TFA under a stream of nitrogen. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.

    • Reconstitution : Re-dissolve the sample in the appropriate chiral HPLC mobile phase (e.g., Hexane/IPA or aqueous buffer depending on the column).

    • Chiral HPLC Analysis : Inject the sample onto a validated chiral stationary phase column (e.g., Chiralpak IA or equivalent)[1].

    • Validation : Compare the retention times of your product against an authentic racemic standard of 3-amino-4-methylpentanoic acid to accurately quantify any diastereomeric impurities.

    Part 5: References

    • Substrates and potential reaction types for kinetic resolution Source: researchgate.net URL: [Link]

    • Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications Source: nih.gov URL: [Link]

    • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools Source: mdpi.com URL: [Link]

    Sources

    Optimization

    Technical Support Center: Stability &amp; Handling of 3-Amino-4-methylpentanoic Acid Hydrochloride in Solution

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical behaviors of 3-Amino-4-methylpentanoic acid hyd...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical behaviors of 3-Amino-4-methylpentanoic acid hydrochloride (also known as β -leucine hydrochloride or β -homovaline hydrochloride) in solution. Bridging the gap between theoretical chemistry and benchtop reality, this guide ensures your experimental workflows remain robust, reproducible, and scientifically sound.

    PART 1: Core Mechanistic Overview

    Understanding the molecular architecture of your reagents is the first step in troubleshooting. 3-Amino-4-methylpentanoic acid hydrochloride is a chiral β -amino acid derivative.

    • The Hydrochloride Advantage : The free base of this amino acid has limited aqueous solubility. The addition of the hydrochloride (HCl) group protonates the amine, significantly enhancing both its thermodynamic stability and its solubility in aqueous media.

    • Enzymatic vs. Chemical Stability : Because the amino group is attached to the β -carbon rather than the canonical α -carbon, this compound exhibits inherently higher resistance to enzymatic degradation (e.g., by standard proteases) compared to standard α -amino acids[1]. However, it remains highly susceptible to chemical degradation via hydrolysis or precipitation if stored improperly in solution.

    PART 2: Troubleshooting Guide & FAQs

    Q1: My stock solution in DMSO has become cloudy over time. What causes this precipitation?

    • Root Cause : Moisture contamination altering the solvent's hydration sphere.

    • Scientific Context : While 3-Amino-4-methylpentanoic acid hydrochloride is soluble in dimethyl sulfoxide (DMSO), DMSO is notoriously hygroscopic. If the solvent absorbs atmospheric moisture during repeated opening of the vial, the solubility of the hydrochloride salt is drastically reduced, leading to rapid precipitation[2].

    • Solution : Always use fresh, anhydrous DMSO. Aliquot your stock solutions immediately upon preparation to avoid repeated atmospheric exposure.

    Q2: I am observing a loss of compound concentration in my aqueous assay buffer after a few days at 4°C. Why?

    • Root Cause : pH-induced instability or microbial degradation.

    • Scientific Context : The compound is chemically incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents[3]. If your assay buffer is highly basic (pH > 9), the hydrochloride salt is neutralized. This shifts the molecule toward its less soluble free-base form, causing isoelectric precipitation. Furthermore, dilute aqueous solutions of amino acids are prime targets for microbial growth if not properly sterilized.

    • Solution : Maintain the solution pH within a slightly acidic to physiological range (pH 4.0 - 7.4) and strictly utilize 0.22 µm sterile filtration for all aqueous preparations.

    Q3: How long can I reliably store my prepared solutions without compromising structural integrity?

    • Root Cause : Thermal kinetic degradation over time.

    • Scientific Context : Kinetic energy accelerates degradation pathways such as slow hydrolysis.

    • Solution : For long-term viability, stock solutions must be stored at -80°C, where they remain stable for up to 1 year. At -20°C, the stability window narrows significantly to approximately 1 month[2].

    PART 3: Quantitative Data Presentation

    To facilitate quick reference during experimental planning, the following table summarizes the stability of 3-Amino-4-methylpentanoic acid hydrochloride across various solvent systems and thermal conditions.

    Solvent SystemStorage TemperatureEstimated Stability DurationPrimary Degradation / Loss Risk
    ddH 2​ O (Sterile) -80°C12 MonthsMinimal (Assuming no freeze-thaw cycles)
    ddH 2​ O (Sterile) -20°C1 MonthIce crystal-induced pH shifts (Cryoconcentration)
    ddH 2​ O (Sterile) 4°C< 1 WeekMicrobial growth, slow hydrolysis
    Anhydrous DMSO -80°C12 MonthsMinimal
    Anhydrous DMSO -20°C1 MonthMoisture absorption upon thawing

    PART 4: Experimental Protocols

    Protocol: Preparation and Cryopreservation of Aqueous Stock Solutions

    Note: This protocol is designed as a self-validating system . Steps 4 and 6 act as internal quality control checkpoints to guarantee solubility and integrity before and after storage.

    • Equilibration : Allow the lyophilized powder of 3-Amino-4-methylpentanoic acid hydrochloride to reach room temperature in a desiccator before opening. (Causality: Prevents atmospheric condensation from introducing moisture to the hygroscopic powder).

    • Dissolution : Weigh the desired mass and dissolve in molecular biology-grade, sterile ddH 2​ O to achieve a 10 mM to 50 mM concentration. Vortex gently for 30 seconds until visually dissolved.

    • Sterilization : Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile container. (Causality: PES membranes possess low protein/amino acid binding characteristics, preventing compound loss during filtration).

    • Pre-Freeze Validation (QC 1) : Inspect the filtrate against a dark background. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or pH incompatibility; discard if cloudy.

    • Aliquot & Freeze : Dispense into single-use aliquots (e.g., 50–100 µL) in sterile cryovials. Flash-freeze the tubes in liquid nitrogen, then transfer to a -80°C freezer. (Causality: Flash-freezing prevents the formation of large ice crystals that cause localized concentration and pH spikes, which degrade the compound).

    • Post-Thaw Validation (QC 2) : Upon thawing an aliquot for an experiment, vortex briefly and inspect for precipitates. A clear solution validates that the compound has maintained its solubility and structural integrity during cryopreservation.

    PART 5: Mandatory Visualizations

    SolutionWorkflow Step1 1. Equilibrate Powder to Room Temperature Step2 2. Dissolve in Anhydrous DMSO or ddH2O Step1->Step2 Step3 3. Sterile Filter (0.22 µm) (PES Membrane) Step2->Step3 Step4 4. Visual Validation (Ensure Optical Clarity) Step3->Step4 Step5 5. Aliquot & Flash Freeze (Liquid Nitrogen) Step4->Step5 Step6 6. Store at -80°C (Stable for 1 Year) Step5->Step6

    Workflow for the preparation and cryopreservation of 3-Amino-4-methylpentanoic acid HCl solutions.

    StabilityLogic Target 3-Amino-4-methylpentanoic Acid HCl Stability F1 Solvent Integrity Target->F1 F2 pH Environment Target->F2 F3 Thermal Stress Target->F3 E1 Hygroscopic DMSO causes precipitation F1->E1 E2 Strong alkalis neutralize HCl salt F2->E2 E3 Repeated freeze-thaw accelerates degradation F3->E3

    Logical relationship of environmental factors affecting compound stability in solution.

    References

    Sources

    Troubleshooting

    Technical Support &amp; Troubleshooting Center: 3-Amino-4-methylpentanoic Acid Hydrochloride

    Welcome to the Technical Support Center for 3-Amino-4-methylpentanoic acid hydrochloride (also known as β-homovaline HCl or L-β-leucine HCl, CAS: 219310-09-5). This chiral β-amino acid is a critical building block in pep...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 3-Amino-4-methylpentanoic acid hydrochloride (also known as β-homovaline HCl or L-β-leucine HCl, CAS: 219310-09-5). This chiral β-amino acid is a critical building block in peptidomimetic drug discovery, conferring proteolytic stability to therapeutic peptides.

    The most robust and widely utilized synthetic route for this compound is the Arndt-Eistert homologation of L-Valine 1. However, this multi-step sequence—involving mixed anhydride activation, diazoketone formation, and Wolff rearrangement—is highly sensitive and prone to generating specific structural and inorganic impurities. This guide is designed to help researchers troubleshoot and resolve these specific bottlenecks.

    Visualizing the Synthesis & Impurity Pathway

    G Val N-Protected L-Valine (Starting Material) Act Mixed Anhydride Intermediate Val->Act Isobutyl chloroformate, N-Methylmorpholine Imp1 Residual L-Valine (Des-homologated Impurity) Val->Imp1 Incomplete Activation Diazo α-Diazoketone Intermediate Act->Diazo Diazomethane (CH2N2) Imp2 (3R)-Epimer (Enantiomeric Impurity) Act->Imp2 Base-catalyzed Racemization Wolff Wolff Rearrangement (AgBz Catalyst, H2O) Diazo->Wolff AgBz, Heat / Sonication Imp3 Chloromethyl Ketone (Reactive Impurity) Diazo->Imp3 Premature HCl Quenching Product 3-Amino-4-methylpentanoic acid HCl (Target API) Wolff->Product HCl Deprotection Imp4 Silver (Ag) Residues (Inorganic Impurity) Wolff->Imp4 Incomplete Scavenging

    Arndt-Eistert Homologation Pathway of L-Valine illustrating critical nodes of impurity generation.

    FAQ: Mechanistic Insights into Impurity Formation

    Q1: Why am I detecting a chloromethyl ketone impurity in my final product? A1: The chloromethyl ketone ( R−CO−CH2​Cl ) is a classic, highly reactive byproduct of the Arndt-Eistert synthesis 2. It forms when the intermediate α-diazoketone is exposed to a chloride source (such as HCl) before the Wolff rearrangement is complete. HCl protonates the diazo carbon, and the chloride ion acts as a nucleophile, displacing nitrogen gas ( N2​ ). To prevent this, ensure that the Wolff rearrangement goes to absolute completion (verified by the cessation of N2​ bubbling and TLC) before initiating the final HCl-mediated deprotection step.

    Q2: My chiral HPLC shows a significant percentage of the (3R)-epimer. At which step does this racemization occur? A2: Epimerization typically occurs during the initial activation of L-Valine to the mixed anhydride. If an excess of tertiary amine base (e.g., N-methylmorpholine or triethylamine) is used, or if the activation is not kept strictly at -15°C, the base can abstract the α-proton of the activated amino acid. This forms a transient enolate or oxazolone intermediate, leading to racemization. Maintaining strict cryogenic conditions and exact stoichiometric control of the base during activation is critical to preserving stereochemical integrity.

    Q3: Why is my batch failing heavy metal specifications for Silver (Ag)? A3: The Wolff rearrangement utilizes silver benzoate (AgBz) as a catalyst to convert the diazoketone into a ketene intermediate. Silver nanoparticles and salts frequently become trapped within the highly polar crude β-amino acid matrix. Standard crystallization is often insufficient to remove coordinated silver, necessitating a targeted chemical scavenging protocol.

    Troubleshooting Guides & Methodologies
    Protocol 1: Self-Validating Enantiomeric Purity Determination

    Direct chiral HPLC of zwitterionic β-amino acids often suffers from poor resolution and peak tailing. Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) covalently converts enantiomers into highly UV-active diastereomers that resolve easily on standard C18 columns 3.

    • Self-Validating Mechanism: By derivatizing your sample with L-FDAA and a parallel control sample with D-FDAA, the retention times of the peaks will invert. This definitively proves that the separated peaks are true enantiomers and not structural isomers or background noise.

    Step-by-Step Methodology:

    • Preparation: Dissolve 2.0 mg of the 3-Amino-4-methylpentanoic acid HCl sample in 100 µL of LC-MS grade water.

    • Derivatization: Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone, followed by 40 µL of 1.0 M Sodium Bicarbonate ( NaHCO3​ ).

    • Incubation: Heat the mixture at 40°C for 1 hour. The mild basic conditions facilitate the nucleophilic aromatic substitution ( SN​Ar ) of the primary amine onto the fluorinated ring of FDAA.

    • Quenching: Stop the reaction by adding 40 µL of 1.0 M HCl to neutralize the base, then dilute with 620 µL of acetonitrile.

    • Analysis: Inject 10 µL onto a C18 RP-HPLC column. Run a linear gradient of 10% to 50% Acetonitrile in 0.1% aqueous Trifluoroacetic acid (TFA) over 45 minutes. Monitor UV absorbance at 340 nm. The (3S)-diastereomer typically elutes before the (3R)-diastereomer.

    Protocol 2: Remediation of Transition Metal (Silver) Impurities

    To remove residual silver catalyst without compromising the yield of the highly polar β-amino acid, a macroscopic resin bound with a trimercaptotriazine (MP-TMT) scavenger is used.

    • Self-Validating Mechanism: Silver ions have a high affinity for sulfur. The TMT functional groups aggressively bind free Ag+ and Ag nanoparticles, leaving the product in solution. Validation is achieved by running Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on the pre- and post-scavenged aliquots to confirm the delta drop in ppm.

    Step-by-Step Methodology:

    • Dissolution: Dissolve the crude 3-Amino-4-methylpentanoic acid HCl in a 1:1 mixture of Methanol and Water (10 mL per gram of crude).

    • Scavenging: Add 3 equivalents (relative to the initial AgBz catalyst load used in the synthesis) of Macroporous Polystyrene-Trimercaptotriazine (MP-TMT) resin.

    • Agitation: Stir gently at room temperature for 12 hours.

    • Filtration: Filter the suspension through a tightly packed Celite pad to remove the Ag-bound resin. Wash the pad with 2 column volumes of Methanol.

    • Isolation: Concentrate the filtrate under reduced pressure and recrystallize the residue from Ethanol/Ethyl Acetate to yield the purified API.

    Quantitative Impurity Profiling Data
    Impurity NameStructural OriginMolecular Weight ( g/mol )Primary Detection MethodAcceptable Limit (Typical)
    3-Amino-4-methylpentanoic acid HCl Target API167.63RP-HPLC (UV 210 nm)> 98.0%
    L-Valine HCl Unreacted Starting Material153.61LC-MS / Ninhydrin Stain< 0.5%
    (3R)-3-Amino-4-methylpentanoic acid HCl Base-catalyzed Epimerization167.63Chiral HPLC (Marfey's)< 0.5%
    1-Chloro-3-amino-4-methylpentan-2-one HCl Premature HCl Quenching186.08LC-MS (ESI+)< 0.1%
    Silver (Ag) Wolff Rearrangement Catalyst107.87ICP-MS< 10 ppm
    References
    • A convenient method for the synthesis of β-amino acids via the Arndt-Eistert approach using p-toluenesulphonyl chloride as a carboxylic group activating agent. ResearchGate. 1

    • Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis. ACS Publications. 2

    • Total Synthesis, Structure Elucidation, and Bioactivity Evaluation of the Cyclic Lipopeptide Natural Product Paenilipoheptin A. ACS Publications. 3

    Sources

    Optimization

    Optimizing chiral separation of 3-Amino-4-methylpentanoic acid enantiomers

    Welcome to the Technical Support Center for the chiral separation of 3-Amino-4-methylpentanoic acid (commonly known as β -leucine). As a Senior Application Scientist, I have designed this guide to address the specific ph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the chiral separation of 3-Amino-4-methylpentanoic acid (commonly known as β -leucine). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles of this molecule: it is an aliphatic β -amino acid, it lacks a strong UV chromophore, and it exists as a zwitterion.

    Below, you will find a strategic decision matrix, mechanistic troubleshooting FAQs, self-validating protocols, and comparative data to ensure your analytical workflows are robust and reproducible.

    Strategic Decision Matrix

    Workflow Start β-Leucine Sample (Aliphatic, No UV Chromophore) Decision1 Available Detection Method? Start->Decision1 MS_CAD LC-MS, CAD, or ELSD Decision1->MS_CAD Mass/Aerosol UV_Vis UV-Vis / Fluorescence Decision1->UV_Vis Optical Direct Direct Separation (Underivatized) MS_CAD->Direct Indirect Indirect Separation (Pre-column Derivatization) UV_Vis->Indirect CSP Teicoplanin CSP (e.g., Chiral-T) Direct->CSP Deriv Derivatization Reagent (e.g., Marfey's, DNP) Indirect->Deriv RP Achiral RP-HPLC (Diastereomers) Deriv->RP FDAA Anion Quinine Anion-Exchanger (Enantiomers) Deriv->Anion DNP

    Decision matrix for β-leucine chiral separation based on detector availability.

    Troubleshooting & FAQs

    Q1: Why does β -leucine fail to resolve on standard polysaccharide-based chiral columns? A1: β -leucine is an aliphatic zwitterion lacking π -electrons and aromatic rings. Polysaccharide Chiral Stationary Phases (CSPs) rely heavily on π−π interactions and dipole stacking for chiral recognition. Without these, the isobutyl side chain provides insufficient steric bulk for differentiation. Instead, teicoplanin-based CSPs (e.g., Chirobiotic T or Poroshell 120 Chiral-T) are required[1]. Teicoplanin contains an aglycone basket that sterically includes the aliphatic chain, while its amine and carboxylic acid clefts form critical ionic bonds with the zwitterionic analyte[1].

    Q2: I do not have an LC-MS or ELSD. How can I detect and separate this molecule using a standard UV-Vis detector? A2: Because β -leucine lacks a strong UV chromophore, you must employ pre-column derivatization. Reacting the sample with Marfey’s Reagent (FDAA) introduces a highly conjugated dinitrophenyl ring (detectable at 340 nm) and converts the enantiomers into diastereomers. These diastereomers possess different hydrophobic footprints and can be easily resolved on an achiral C18 reversed-phase column. Alternatively, if you prefer to keep the separation chiral, N-protection with 2,4-dinitrofluorobenzene (generating N-DNP derivatives) allows for direct enantioseparation on a quinine-derived chiral anion-exchanger CSP[2].

    Q3: My direct LC-MS method on a teicoplanin CSP is showing severe peak tailing. How do I correct this? A3: Peak tailing for zwitterions on glycopeptide CSPs is usually a symptom of improper mobile phase pH or unshielded silanol interactions. To resolve this, transition your mobile phase to methanol containing 0.2% ammonium formate or ammonium acetate[1]. This volatile buffer maintains β -leucine in its optimal zwitterionic state, maximizing the ionic interactions required for chiral recognition while remaining fully compatible with the desolvation process of mass spectrometry[3].

    Q4: Is Ligand Exchange Chromatography (LEC) a viable alternative for aliphatic β -amino acids? A4: Yes. LEC works by forming transient, diastereomeric ternary complexes between a central transition metal (usually Cu²⁺), a chiral selector (such as L-4-hydroxyproline), and the β -leucine enantiomers[4]. The difference in the thermodynamic stability of the L- vs. D-complexes drives the separation. This technique is highly effective and can be adapted for both Capillary Electrophoresis (CE) and HPLC[4].

    Mechanistic Visualization

    Mechanism cluster_CSP Teicoplanin Chiral Stationary Phase Analyte β-Leucine (Zwitterion) Carboxyl Carboxylic Acid Cleft (H-bonding) Analyte->Carboxyl -NH3+ donor Amine Amine Group (Ionic Interaction) Analyte->Amine -COO- acceptor Agl Aglycone Basket (Steric Inclusion) Analyte->Agl Isobutyl side chain

    Multimodal chiral recognition mechanism of β-leucine on a teicoplanin-based CSP.

    Self-Validating Experimental Protocols

    Protocol 1: Direct LC-MS Separation (Teicoplanin CSP)

    Causality: This method preserves the native state of the molecule, utilizing volatile buffers to enable MS detection while maintaining the zwitterionic state necessary for teicoplanin interaction.

    • System Suitability Test (SST): Inject a 10 µg/mL racemic standard of β -leucine. Validation Check: The system is only ready for sample analysis if the resolution ( Rs​ ) between enantiomers is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.2 .

    • Mobile Phase Preparation: Prepare a solution of 100% HPLC-grade Methanol containing 0.2% (w/v) ammonium formate[1]. Filter through a 0.2 µm PTFE membrane.

    • Column Equilibration: Install a teicoplanin-based CSP (e.g., Agilent InfinityLab Poroshell 120 Chiral-T, 2.7 µm). Flush with 10 column volumes of mobile phase at 0.5 mL/min until the MS baseline stabilizes.

    • Sample Injection & Detection: Inject 1-2 µL of the sample. Monitor via ESI-MS in positive ion mode targeting the [M+H]+ pseudo-molecular ion at m/z 132.1.

    • Blank Validation: Run a pure methanol blank immediately after the highest concentration sample. Validation Check: Carryover must be <0.1% of the sample peak area.

    Protocol 2: Indirect RP-HPLC Separation (Marfey's Derivatization)

    Causality: Mild heating ensures complete nucleophilic aromatic substitution without inducing racemization, allowing standard C18 columns to resolve the resulting diastereomers.

    • Derivatization Reaction: In a microcentrifuge tube, combine 50 µL of β -leucine sample (1 mg/mL in water) with 100 µL of 1% FDAA (Marfey's Reagent) in acetone and 20 µL of 1 M NaHCO₃.

    • Incubation: Heat the mixture at 40°C for exactly 60 minutes. Note: Exceeding 40°C increases the risk of artifact formation and artificial racemization.

    • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The solution will turn from bright yellow to a slightly darker orange, indicating the stabilization of the diastereomers. Dilute with 810 µL of mobile phase A.

    • SST & Separation: Inject 5 µL onto an achiral C18 column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Validation Check: Inject a pure L- β -leucine standard derivatized under identical conditions to definitively identify the L-diastereomer peak.

    • Detection: Monitor UV absorbance at 340 nm.

    Quantitative Data Summary: Separation Strategies

    Separation StrategyStationary PhaseMobile PhaseDetection ModeKey AdvantagePrimary Limitation
    Direct (Underivatized) Teicoplanin (e.g., Chiral-T)Methanol / 0.2% Ammonium FormateLC-MS, ELSD, CADNo sample prep, preserves native stateRequires specialized, expensive detectors
    Direct (N-DNP Protected) Quinine Anion-ExchangerMethanol / Acetic Acid / Ammonium AcetateUV-Vis (~350 nm)High enantioselectivity for β -amino acidsRequires N-protection step
    Indirect (FDAA Derivatized) Achiral C18 (Reversed-Phase)Water / Acetonitrile + 0.1% TFAUV-Vis (340 nm)Uses standard LC-UV equipmentDerivatization artifacts, longer workflow
    Ligand Exchange L-4-Hydroxyproline (bonded)Cu(II) Sulfate in WaterUV-Vis (~254 nm)Highly specific for amino acidsCopper contamination of LC system

    References

    • Agilent Technologies. "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns". 5

    • PubMed. "Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC". 4

    • PubMed. "Direct high-performance liquid chromatographic enantioseparation of apolar beta-amino acids on a quinine-derived chiral anion-exchanger stationary phase". 2

    • LabRulez. "Chiral Analysis of Sodium Lactate with Agilent InfinityLab Poroshell 120 Chiral-T Columns". 3

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of 3-Amino-4-methylpentanoic Acid and L-leucine: Structure, Activity, and Experimental Protocols

    A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Isomers L-leucine, an α-amino acid, is one of the three essential branched-chain amino acids (BCAAs) and is re...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction: A Tale of Two Isomers

    L-leucine, an α-amino acid, is one of the three essential branched-chain amino acids (BCAAs) and is renowned for its critical role in protein synthesis and metabolic regulation[1][]. Its mechanism of action, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, is a cornerstone of our understanding of cellular growth and proliferation[3][4].

    In contrast, 3-Amino-4-methylpentanoic acid, also known as β-leucine, is a positional isomer of L-leucine where the amino group is attached to the beta-carbon instead of the alpha-carbon[5]. It is a naturally occurring human metabolite formed from L-leucine via the enzyme leucine 2,3-aminomutase[6][7]. While its existence is documented, its specific biological activities and potential physiological roles remain largely unexplored, presenting an intriguing area for future research. This guide will delve into what is known about both molecules, highlighting the significant knowledge gap that exists for β-leucine and proposing experimental avenues to bridge it.

    Structural and Chemical Properties: The Isomeric Difference

    The fundamental difference between L-leucine and 3-Amino-4-methylpentanoic acid lies in the position of the amino group on the carbon backbone. This seemingly minor structural alteration has profound implications for their chemical properties and, consequently, their biological functions.

    PropertyL-leucine (α-amino acid)3-Amino-4-methylpentanoic acid (β-amino acid)
    Systematic Name (S)-2-Amino-4-methylpentanoic acid(S)-3-Amino-4-methylpentanoic acid
    Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂
    Molecular Weight 131.17 g/mol 131.17 g/mol
    Structure L-leucine structureBeta-leucine structure
    Chirality Chiral at the α-carbonChiral at the β-carbon
    Key Functional Groups α-amino group, α-carboxyl group, isobutyl side chainβ-amino group, carboxyl group, isobutyl side chain

    Table 1: Comparison of the structural and chemical properties of L-leucine and 3-Amino-4-methylpentanoic acid.

    The positioning of the amino group in β-amino acids like 3-Amino-4-methylpentanoic acid leads to a more flexible backbone compared to their α-amino acid counterparts. This increased conformational flexibility can influence how they are recognized by enzymes and receptors and can also impact the secondary structures of peptides into which they are incorporated[8].

    Biological Activity: A Study in Contrasts

    L-leucine: The Master Regulator of Protein Synthesis

    The biological activities of L-leucine are extensively documented. It serves not only as a substrate for protein synthesis but also as a potent signaling molecule.

    Mechanism of Action: The mTORC1 Pathway

    The primary mechanism through which L-leucine exerts its anabolic effects is the activation of the mTORC1 signaling pathway[3]. This pathway is a central regulator of cell growth, proliferation, and metabolism. In the presence of sufficient L-leucine, mTORC1 is activated, leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 promotes protein synthesis by enhancing the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.

    L_leucine_mTOR_pathway cluster_extracellular Extracellular cluster_cell Cell L_leucine_ext L-leucine Transporter Amino Acid Transporter L_leucine_ext->Transporter L_leucine_int Intracellular L-leucine Transporter->L_leucine_int mTORC1 mTORC1 L_leucine_int->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 p_S6K1 p-S6K1 S6K1->p_S6K1 Phosphorylation Protein_Synthesis Protein Synthesis p_S6K1->Protein_Synthesis p_FourEBP1 p-4E-BP1 FourEBP1->p_FourEBP1 Phosphorylation eIF4E eIF4E p_FourEBP1->eIF4E Releases eIF4E->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

    Caption: L-leucine signaling through the mTORC1 pathway to promote protein synthesis and cell growth.

    3-Amino-4-methylpentanoic Acid: An Enigmatic Metabolite

    In stark contrast to L-leucine, there is a significant lack of published data on the specific biological activities of 3-Amino-4-methylpentanoic acid. Its primary identity in the scientific literature is as a human metabolite of L-leucine[5].

    Hypothesized Biological Roles:

    Based on its structure as a β-amino acid, we can speculate on its potential biological activities. It is crucial to emphasize that these are hypotheses that require rigorous experimental validation.

    • Neuromodulatory Activity: Many β-amino acids and their derivatives are known to interact with the central nervous system. For instance, β-alanine is a component of some neuropeptides, and other β-amino acids can act as analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Given its structural similarity to GABA, it is plausible that 3-Amino-4-methylpentanoic acid could exhibit some activity at GABA receptors or influence GABAergic neurotransmission.

    • Metabolic Regulation: As a metabolite of L-leucine, it is possible that 3-Amino-4-methylpentanoic acid plays a role in feedback regulation of L-leucine metabolism or has its own distinct metabolic effects. Elevated plasma concentrations of β-leucine have been observed in individuals with vitamin B12 deficiency, suggesting a link to metabolic pathways dependent on this vitamin[5].

    • Interaction with Peptide Structure: The incorporation of β-amino acids into peptides can induce novel secondary structures, such as helices and turns, that are distinct from those formed by α-amino acids[8]. This could have implications for the design of peptidomimetics with enhanced stability or novel biological activities.

    Experimental Protocols for Comparative Analysis

    To elucidate the biological activities of 3-Amino-4-methylpentanoic acid and compare them to L-leucine, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

    Protocol 1: Assessment of mTORC1 Signaling Activation

    This protocol details the steps to determine if 3-Amino-4-methylpentanoic acid can activate the mTORC1 pathway in a manner similar to L-leucine.

    Objective: To measure the phosphorylation status of S6K1 and 4E-BP1 in response to treatment with L-leucine or 3-Amino-4-methylpentanoic acid.

    Materials:

    • Cell line (e.g., C2C12 myoblasts, HEK293T cells)

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Amino acid-free DMEM

    • L-leucine (cell culture grade)

    • 3-Amino-4-methylpentanoic acid (high purity)

    • Phosphate-Buffered Saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or anti-GAPDH

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    Methodology:

    • Cell Culture and Amino Acid Starvation:

      • Culture cells to 70-80% confluency in complete DMEM with 10% FBS.

      • Wash cells twice with warm, amino acid-free DMEM.

      • Incubate cells in amino acid-free DMEM for 1-2 hours to induce amino acid starvation and downregulate basal mTORC1 activity.

    • Amino Acid Stimulation:

      • Prepare stimulation media by supplementing amino acid-free DMEM with either L-leucine or 3-Amino-4-methylpentanoic acid at various concentrations (e.g., 0.1, 1, 10 mM). Include a negative control (no amino acid) and a positive control (L-leucine).

      • Replace the starvation medium with the respective stimulation media and incubate for 30-60 minutes.

    • Cell Lysis and Protein Quantification:

      • Wash cells twice with ice-cold PBS.

      • Lyse cells in RIPA buffer on ice for 15-30 minutes.

      • Scrape the cells and collect the lysate.

      • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

      • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Western Blotting:

      • Normalize protein concentrations for all samples.

      • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

      • Visualize protein bands using an ECL substrate and an imaging system.

    Data Analysis: Quantify the band intensities for phosphorylated and total proteins. The ratio of phosphorylated to total protein will indicate the level of mTORC1 activation.

    Sources

    Comparative

    A Comparative Guide to Validated Analytical Methods for 3-Amino-4-methylpentanoic Acid

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and metabolomics, the precise and accurate quantification of specific amino acids and their analogues is paramou...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical research and metabolomics, the precise and accurate quantification of specific amino acids and their analogues is paramount. 3-Amino-4-methylpentanoic acid, also known as β-leucine, is a β-amino acid that is a positional isomer of the proteinogenic amino acid L-leucine.[1][2] Its role as a human metabolite and its potential significance in various biological processes necessitate robust analytical methods for its detection and quantification.[3] This is particularly critical in drug development, where it may be a metabolite of a therapeutic agent, a biomarker of disease, or a chiral building block in synthesis.

    This guide provides a comparative overview of three principal analytical methodologies for the quantification of 3-Amino-4-methylpentanoic acid: Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is presented with a detailed experimental protocol, a summary of validation parameters, and an exploration of the scientific rationale behind the methodological choices, empowering researchers to select the most suitable approach for their specific analytical challenges.

    The Foundation of Reliable Measurement: Analytical Method Validation

    Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines to ensure that analytical methods are "fit for purpose."[4][5][6][7][8][9] Validation demonstrates that a method is reliable, reproducible, and provides data of acceptable quality.[10][11] Key validation parameters discussed in this guide include:

    • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

    • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[12]

    • Accuracy: The closeness of the test results obtained by the method to the true value.[12]

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] This is typically expressed as the relative standard deviation (RSD).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    Method 1: Chiral High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

    Chiral HPLC is indispensable for the separation and quantification of the enantiomers of 3-Amino-4-methylpentanoic acid. As the biological activity of chiral molecules can be highly enantiomer-specific, resolving these stereoisomers is often a regulatory requirement and a scientific necessity.[13] This method relies on a chiral stationary phase (CSP) to create a transient diastereomeric interaction with the enantiomers, leading to differential retention and separation.[14][15]

    Rationale for Method Selection

    The primary advantage of chiral HPLC-UV is its ability to provide direct enantiomeric separation without the need for complex derivatization, which can introduce additional sources of variability.[16] While 3-Amino-4-methylpentanoic acid lacks a strong chromophore for high-sensitivity UV detection, derivatization with a UV-active agent can be employed if higher sensitivity is required. However, for many applications, particularly in process chemistry and quality control of bulk substances, direct detection at low UV wavelengths (e.g., 200-220 nm) is sufficient.

    Experimental Protocol

    The following protocol is a representative example adapted from established procedures for similar amino acids.[16][17]

    Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

    Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak IA, Chiralcel OJ).[15]

    • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution. A typical starting point would be a mobile phase of Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    Sample Preparation:

    • Prepare standard solutions of racemic 3-Amino-4-methylpentanoic acid and its individual enantiomers (if available) in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dissolve a precisely weighed amount in the mobile phase to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

    Validation Data Summary (Representative)
    Validation ParameterResult
    **Linearity (R²) **> 0.999
    Range 1 - 100 µg/mL
    Accuracy (% Recovery) 98.0 - 102.0%
    Precision (RSD) < 2.0%
    LOD 0.3 µg/mL
    LOQ 1.0 µg/mL
    Resolution (Rs) between enantiomers > 1.5
    Experimental Workflow

    cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Sample s3->a1 Prepared Sample a2 Chiral Separation on CSP a1->a2 a3 UV Detection (210 nm) a2->a3 a4 Data Acquisition & Analysis a3->a4

    Caption: Workflow for Chiral HPLC-UV Analysis.

    Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

    For applications requiring high sensitivity and selectivity, such as the analysis of 3-Amino-4-methylpentanoic acid in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[14][18][19] This technique combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.

    Rationale for Method Selection

    The primary advantage of LC-MS/MS is its ability to provide low limits of detection and quantification, often in the picogram to nanogram per milliliter range.[20] The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing interference from matrix components.[19] While derivatization is not always necessary, it can be used to improve chromatographic retention and ionization efficiency.

    Experimental Protocol

    The following protocol is a representative example for the analysis of amino acids in a biological matrix.[19][20]

    Instrumentation:

    • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    Chromatographic Conditions:

    • Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC columns are often preferred for polar compounds like amino acids.[21]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase B (for HILIC) or a low percentage of mobile phase B (for reversed-phase) and ramping to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The precursor ion [M+H]⁺ for 3-Amino-4-methylpentanoic acid (m/z 132.1) and a suitable product ion would need to be determined by direct infusion of a standard solution.

    • Internal Standard: An isotopically labeled analog of 3-Amino-4-methylpentanoic acid (e.g., with ¹³C or ²H) is highly recommended for the most accurate quantification.

    Sample Preparation (for plasma samples):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

    Validation Data Summary (Representative)
    Validation ParameterResult
    **Linearity (R²) **> 0.995
    Range 0.5 - 500 ng/mL
    Accuracy (% Recovery) 85.0 - 115.0%
    Precision (RSD) < 15.0%
    LOD 0.2 ng/mL
    LOQ 0.5 ng/mL
    Matrix Effect Monitored and compensated for by the internal standard
    Experimental Workflow

    cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Aliquot p2 Add Acetonitrile & Internal Standard p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 Inject Sample p5->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 a5 Data Quantification a4->a5

    Caption: Workflow for LC-MS/MS Analysis from Plasma.

    Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step to increase their volatility for GC analysis.[1][2][8]

    Rationale for Method Selection

    GC-MS offers excellent chromatographic resolution and is a highly robust and reproducible technique. The mass spectrometric detection provides high sensitivity and selectivity. Derivatization, while adding a step to the sample preparation, can be optimized to be highly efficient and reproducible.[12] Common derivatization strategies involve silylation or acylation of the amino and carboxyl groups.[8]

    Experimental Protocol

    The following protocol is a representative example based on common derivatization and analysis procedures for amino acids.[4][12]

    Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer.

    Derivatization:

    • Dry down an aliquot of the sample extract containing 3-Amino-4-methylpentanoic acid.

    • Add a derivatization reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).[8]

    • Heat the reaction mixture (e.g., at 60-100°C) for a specified time to ensure complete derivatization.

    • The resulting derivative is then ready for injection.

    Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.

    • Injection Mode: Splitless or split injection, depending on the concentration of the analyte.

    Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

    Sample Preparation (for aqueous samples):

    • Acidify the sample and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the 3-Amino-4-methylpentanoic acid.

    • Evaporate the organic extract to dryness.

    • Proceed with the derivatization step.

    Validation Data Summary (Representative)
    Validation ParameterResult
    **Linearity (R²) **> 0.998
    Range 10 - 1000 ng/mL
    Accuracy (% Recovery) 90.0 - 110.0%
    Precision (RSD) < 10.0%
    LOD 3 ng/mL
    LOQ 10 ng/mL
    Derivative Stability Assessed to ensure no degradation during analysis
    Experimental Workflow

    cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis d1 Sample Extraction d2 Dry Down Extract d1->d2 d3 Add Derivatization Reagent d2->d3 d4 Heat to Complete Reaction d3->d4 a1 Inject Derivatized Sample d4->a1 Derivatized Sample a2 Gas Chromatographic Separation a1->a2 a3 Electron Ionization a2->a3 a4 Mass Spectrometric Detection (SIM) a3->a4 a5 Data Quantification a4->a5

    Caption: Workflow for GC-MS Analysis with Derivatization.

    Conclusion: Selecting the Optimal Method

    The choice of the most appropriate analytical method for 3-Amino-4-methylpentanoic acid depends on the specific requirements of the study.

    • Chiral HPLC-UV is the method of choice for enantiomeric purity assessment, especially for bulk substances or in-process controls where high sensitivity is not the primary concern. Its simplicity and directness are significant advantages.

    • LC-MS/MS is unparalleled for its sensitivity and selectivity, making it the ideal choice for bioanalytical applications, such as pharmacokinetic studies or biomarker discovery in complex biological matrices. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision.

    • GC-MS provides a robust and high-resolution alternative, particularly when LC-MS/MS is not available. While it requires a derivatization step, the methodology is well-established and offers excellent performance for quantitative analysis.

    By understanding the principles, protocols, and performance characteristics of each of these validated analytical approaches, researchers can confidently select and implement the most suitable method to achieve their scientific goals and ensure the generation of high-quality, reliable data.

    References

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4][5]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][9][22]

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link][7]

    • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][8]

    • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [6]

    • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [23]

    • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link][10]

    • Complete Overview. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link][12]

    • PubMed. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. [Link][14]

    • HBM4EU. Validation of analytical methods. [Link][11]

    • PMC. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. [Link]

    • PMC. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

    • Waters. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link][19]

    • SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids. [Link][20]

    • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link][13]

    • Google Patents. Chiral separations of amino acids. [15]

    • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link][21]

    • Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]

    Sources

    Validation

    Comparative Study of 3-Amino-4-methylpentanoic Acid Derivatives in Peptidomimetic Drug Design

    Executive Summary & Mechanistic Grounding 3-Amino-4-methylpentanoic acid—structurally recognized as β -leucine or β3 -homovaline—is a critical non-proteinogenic β -amino acid[1]. By inserting an additional methylene (-CH...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Grounding

    3-Amino-4-methylpentanoic acid—structurally recognized as β -leucine or β3 -homovaline—is a critical non-proteinogenic β -amino acid[1]. By inserting an additional methylene (-CH 2​ -) group into the peptide backbone, derivatives of this compound inherently disrupt the standard α -helical recognition motifs exploited by endogenous proteolytic enzymes. This structural shift provides profound resistance to α -peptidases, making 3-amino-4-methylpentanoic acid derivatives indispensable in modern peptidomimetic drug design and biocatalysis.

    This guide provides an objective, data-driven comparison of 3-amino-4-methylpentanoic acid derivatives across three distinct applications: Solid-Phase Peptide Synthesis (SPPS), enzymatic biocatalysis, and the development of cyclic pseudopeptide therapeutics (e.g., MCH-R1 antagonists).

    Derivative Comparison: Synthesis, Biocatalysis, and Therapeutics

    N-Protected Derivatives for Solid-Phase Peptide Synthesis (SPPS)

    The synthesis of β -peptides requires orthogonally protected derivatives. The two primary commercially available forms are Fmoc- β -HoVal-OH [2] and Boc- β -HoVal-OH .

    • Fmoc Strategy: Utilizes base-labile protection (Fmoc) and acid-labile side-chain protection. It is the modern standard because it avoids the harsh hydrogen fluoride (HF) cleavage required in Boc chemistry, which can degrade sensitive pseudopeptide macrocycles.

    • Boc Strategy: Utilizes acid-labile protection (Boc) and requires strong acids (HF or TFMSA) for final cleavage. It remains highly relevant for synthesizing complex cyclic peptides where orthogonal deprotection is required before final cleavage from the resin.

    Free Acid Derivatives in Enzymatic Biocatalysis

    Standard proteases cannot couple β -amino acids due to steric hindrance and backbone elongation. However, specific β -peptidyl aminopeptidases—such as BapA (from Sphingosinicella microcystinivorans) and DmpA (from Ochrobactrum anthropi)—have been identified as capable of utilizing free 3-amino-4-methylpentanoic acid derivatives (like H- β3 hVal-pNA) to enzymatically synthesize β -dipeptides with conversion rates up to 76%[3].

    Pseudopeptide Drug Development: The GPS18169 Case Study

    A premier example of β -homovaline's utility is the development of GPS18169 , a peripheral anti-obesity agent targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-R1)[4]. During the optimization of the parent antagonist S38151, researchers replaced a metabolically unstable triazole bridge with a lactam bridge. To compensate for the altered ring size (maintaining a 29-atom macrocycle), Tyr8 was deleted (-3 atoms), and standard Valine was replaced with β -homovaline (+1 backbone atom)[4]. This precise spatial compensation restored nanomolar binding affinity while vastly improving in vivo metabolic stability.

    Quantitative Performance Data

    Table 1: Physicochemical & SPPS Profile of Protected Derivatives
    DerivativeCAS NumberProtection StrategyCleavage ConditionsPrimary Application
    Fmoc- β -HoVal-OH 172695-33-9Base-labile (Fmoc)95% TFAStandard linear & cyclic β -peptide synthesis[2]
    Boc- β -HoVal-OH 183990-64-9Acid-labile (Boc)Anhydrous HF / TFMSAOrthogonal liquid-phase & specialized SPPS
    Table 2: Performance of β -Homovaline in Biocatalysis vs. Drug Design
    Application FieldTarget / CatalystKey Performance MetricExperimental Outcome
    Biocatalysis DmpA EnzymeDimer Yield (%)Up to 76% conversion for β -dipeptides[3]
    Therapeutics MCH-R1 (GPS18169)Binding Affinity ( Ki​ )~20 picomolar antagonistic effect[5]
    Therapeutics MCH-R1 (GPS18169)In vivo EfficacyNormalized insulin; limited adipose accumulation[4]

    Experimental Methodologies

    Protocol 1: Fmoc-SPPS Coupling of β -Homovaline Derivatives

    Causality Focus: β -amino acids are prone to sluggish coupling due to steric bulk. This protocol utilizes OxymaPure/DIC, which provides superior suppression of epimerization and higher coupling efficiencies compared to traditional HOBt.

    • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

      • Self-Validation: Perform a Kaiser test. A positive result (dark blue resin) confirms primary amines are successfully exposed.

    • Activation & Coupling:

      • Dissolve 0.3 mmol (3 eq) of Fmoc- β -HoVal-OH[2] and 0.3 mmol of OxymaPure in 2 mL DMF.

      • Add 0.3 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation.

      • Add the mixture to the resin and agitate for 2 hours at room temperature.

      • Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless) confirms complete coupling. If positive, repeat the coupling step.

    • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H 2​ O for 2 hours. Precipitate the cleaved pseudopeptide in cold diethyl ether.

    Protocol 2: Enzymatic Oligomerization using DmpA

    Causality Focus: Utilizing DmpA bypasses the need for toxic coupling reagents and protecting groups, offering a green-chemistry alternative for β -dipeptide synthesis[3].

    • Substrate Preparation: Dissolve the acyl donor (e.g., H- β3 hVal-pNA) and the nucleophile (free amino acid) in a 100 mM Tris-HCl buffer (pH 8.5) to a final concentration of 10 mM and 50 mM, respectively.

    • Enzyme Addition: Add purified DmpA enzyme (1 U/mL) to the reaction mixture. The alkaline pH ensures the nucleophile is deprotonated and active.

    • Incubation & Monitoring: Incubate at 30°C.

      • Self-Validation: Monitor the reaction continuously via RP-HPLC (C18 column, UV detection at 214 nm and 405 nm for pNA release). The appearance of the β -dipeptide peak and the release of p-nitroaniline confirms catalytic turnover.

    • Quenching: Terminate the reaction by adding 1% (v/v) TFA to denature the enzyme once maximum conversion (up to 76%) is reached.

    Visualizations

    Solid-Phase Peptide Synthesis Workflow Comparison

    SPPS_Workflow cluster_Fmoc Fmoc Strategy (Modern Standard) cluster_Boc Boc Strategy (Specialized/Orthogonal) Start Solid Support Resin Fmoc_AA Fmoc-β-HoVal-OH Coupling (DIC/Oxyma) Start->Fmoc_AA Boc_AA Boc-β-HoVal-OH Coupling (HATU/DIEA) Start->Boc_AA Fmoc_Deprotect Deprotection (20% Piperidine in DMF) Fmoc_AA->Fmoc_Deprotect Fmoc_Cleavage Resin Cleavage (95% TFA) Fmoc_Deprotect->Fmoc_Cleavage Final Purified β-Peptide Fmoc_Cleavage->Final Boc_Deprotect Deprotection (TFA in DCM) Boc_AA->Boc_Deprotect Boc_Cleavage Resin Cleavage (HF or TFMSA) Boc_Deprotect->Boc_Cleavage Boc_Cleavage->Final

    Caption: Workflow comparison of Fmoc vs. Boc solid-phase peptide synthesis for β-homovaline derivatives.

    Structural Compensation in MCH-R1 Antagonist Design

    MCH_R1_Design Parent Parent Antagonist S38151 (Triazole Bridge) Problem Metabolic Instability Sub-optimal Pharmacokinetics Parent->Problem Modification Structural Compensation 1. Replace Triazole with Lactam 2. Delete Tyr8 (-3 atoms) 3. Insert β-Homovaline (+1 atom) Problem->Modification Result GPS18169 Pseudopeptide (Restored 29-atom ring size) Modification->Result Outcome Maintained Nanomolar Affinity Improved in vivo Stability Result->Outcome

    Caption: Structural compensation logic utilizing β-homovaline in the design of MCH-R1 antagonist GPS18169.

    References

    • ResearchGate. Enzyme‐Catalyzed Formation of β‐Peptides: β‐Peptidyl Aminopeptidases BapA and DmpA Acting as β‐Peptide‐Synthesizing Enzymes. Available at:[Link]

    • MDPI Molecules. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. Available at:[Link]

    Sources

    Comparative

    A Structural and Pharmacological Comparison of β-Leucine (3-Amino-4-methylpentanoic acid) and the Gabapentinoid Pregabalin

    Executive Summary In the landscape of neuropharmacology, the nuanced relationship between a molecule's structure and its biological function is a cornerstone of drug discovery. This guide provides an in-depth comparative...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of neuropharmacology, the nuanced relationship between a molecule's structure and its biological function is a cornerstone of drug discovery. This guide provides an in-depth comparative analysis of two structurally related molecules: 3-Amino-4-methylpentanoic acid, a naturally occurring human metabolite also known as β-leucine, and Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed medication for neuropathic pain, epilepsy, and anxiety disorders.[1][2] While both compounds share an isobutyl moiety and an amino acid framework, a subtle yet critical difference in their architecture—the positioning of the amino group—dictates their profoundly divergent pharmacological profiles. 3-Amino-4-methylpentanoic acid exists as a β-amino acid, whereas Pregabalin is a γ-amino acid analogue.[3][4][5] This guide will dissect their structural distinctions, explore the resulting chasm in their mechanisms of action, and provide robust experimental protocols for empirical validation, offering researchers a comprehensive resource for understanding this exemplary case of structure-activity relationship.

    Introduction: The Significance of Spacing and Stereochemistry

    The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS). Molecules designed to mimic GABA have been a fertile ground for therapeutic development.[6][7] However, direct agonism of GABA receptors often leads to undesirable side effects. This has driven the development of GABA analogues, like Pregabalin, which are structurally similar to GABA but do not act on its receptors.[8][9] Instead, their therapeutic effects are mediated through alternative targets.[1][3]

    This guide focuses on a compelling comparison. On one hand, we have Pregabalin, a molecule meticulously designed for a specific pharmacological target, where its (S)-enantiomer is the active form.[10] On the other, we have 3-Amino-4-methylpentanoic acid (β-leucine), a positional isomer and metabolite whose biological role appears distinct from targeted neuromodulation.[4][11] By examining these two molecules, we can appreciate how minor alterations in a chemical scaffold can lead to a complete divergence in biological activity, shifting a compound from a metabolic intermediate to a potent therapeutic agent.

    Part 1: In-Depth Structural Analysis

    A molecule's three-dimensional arrangement dictates its ability to interact with biological targets. The comparison between Pregabalin and β-leucine is a classic example of this principle.

    Pregabalin: A Chiral γ-Amino Acid Analogue

    Pregabalin is specifically the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid.[12] Its structure as a γ-amino acid is fundamental to its function.

    • IUPAC Name: (3S)-3-(aminomethyl)-5-methylhexanoic acid[3]

    • Molecular Formula: C₈H₁₇NO₂[3]

    • Molecular Weight: 159.23 g/mol [13]

    • Key Structural Features:

      • γ-Amino Acid: The amino group is attached to a methyl substituent at the C3 position. This places the nitrogen atom four carbons away from the carboxyl carbon, classifying it as a gamma (γ) amino acid. This specific spacing is crucial for its interaction with its target.

      • Isobutyl Group: A methyl group at the C5 position creates an isobutyl side chain, which contributes to the molecule's lipophilicity and influences its binding orientation.

      • Single Chiral Center: The C3 carbon is a stereocenter. The therapeutic activity resides almost exclusively in the (S)-enantiomer.[14]

    G cluster_pregabalin (S)-Pregabalin Structure C1 O C2 OH C3 C C3->C1 C3->C2 C4 C C3->C4 C5 C* C4->C5 C6 CH₂ C5->C6 C8 C C5->C8 C12 H C5->C12 C7 NH₂ C6->C7 C9 CH₃ C8->C9 C10 C C8->C10 C11 CH₃ C10->C11

    Figure 1: Chemical structure of (S)-Pregabalin with the chiral center (C*) highlighted.
    3-Amino-4-methylpentanoic acid: A β-Amino Acid Metabolite

    Also known as β-leucine, this compound is a positional isomer of the proteinogenic amino acid leucine and is produced in humans through metabolic pathways.[4][5][11]

    • IUPAC Name: 3-amino-4-methylpentanoic acid[5]

    • Molecular Formula: C₆H₁₃NO₂[5]

    • Molecular Weight: 131.18 g/mol [4]

    • Key Structural Features:

      • β-Amino Acid: The amino group is directly attached to the C3 position of the pentanoic acid backbone. This places the nitrogen atom three carbons away from the carboxyl carbon, classifying it as a beta (β) amino acid.

      • Isobutyl Moiety: The methyl group at the C4 position forms an isobutyl-like structure.

      • Two Chiral Centers: The presence of substituents at both C3 and C4 creates two stereocenters, leading to four possible stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)).

    G cluster_beta_leucine β-Leucine Structure C1 O C2 OH C3 C C3->C1 C3->C2 C4 C C3->C4 C5 C* C4->C5 C6 NH₂ C5->C6 C7 C* C5->C7 C10 H C5->C10 C8 CH₃ C7->C8 C9 CH₃ C7->C9 C11 H C7->C11

    Figure 2: Chemical structure of 3-Amino-4-methylpentanoic acid (β-leucine).
    Head-to-Head Structural Comparison

    The fundamental difference lies in the length of the carbon chain separating the amine and carboxyl functional groups. This seemingly small change has profound implications for the molecule's overall shape and electronic distribution.

    Feature3-Amino-4-methylpentanoic acid (β-Leucine)Pregabalin
    IUPAC Name 3-amino-4-methylpentanoic acid(S)-3-(aminomethyl)-5-methylhexanoic acid
    Amino Acid Type Beta (β) Amino AcidGamma (γ) Amino Acid
    Parent Chain Pentanoic AcidHexanoic Acid
    Amine Position Directly on the C3 of the backboneOn a methyl group attached to C3
    Chiral Centers Two (C3, C4)One (C3)
    Biological Role Human Metabolite[15]Neuromodulatory Drug[1]

    graph G {
    layout=neato;
    node [shape=box, style=rounded, fontname="Arial", fontcolor="#FFFFFF"];
    edge [fontname="Arial", fontsize=10, fontcolor="#202124"];
    
    A [label="Core Structure\n(Amino Acid)", pos="0,1.5!", fillcolor="#5F6368"];
    B [label="β-Leucine", pos="-2,0!", fillcolor="#EA4335"];
    C [label="Pregabalin", pos="2,0!", fillcolor="#4285F4"];
    
    A -- B [label="  Amino Group at β-Position\n(Directly on C3)"];
    A -- C [label="  Amino Group at γ-Position\n(via -CH₂- at C3)"];

    }

    Figure 3: Logical relationship highlighting the key structural divergence.

    Part 2: Pharmacological Profile and Mechanism of Action

    The structural differences outlined above translate directly into distinct pharmacological activities, or lack thereof.

    Pregabalin: A High-Affinity Ligand for the α2δ-1 Subunit

    Pregabalin's therapeutic effects are not mediated by GABA receptors, but through its binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the CNS.[16][17][18]

    Mechanism of Action:

    • In pathological states like neuropathic pain or epilepsy, certain neurons become hyperexcitable. This is associated with an upregulation and trafficking of VGCCs to the presynaptic membrane.

    • Pregabalin binds with high affinity to the α2δ-1 subunit of these channels.[12]

    • This binding is thought to reduce the trafficking of the calcium channels to the cell surface and modulate their function.[3]

    • The result is a decrease in calcium influx into the presynaptic neuron upon stimulation.[19]

    • This reduction in intracellular calcium leads to a decreased release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[9][20]

    • By dampening this excessive neurotransmitter release, Pregabalin restores the hyperexcited neuron to a normal state, producing its analgesic, anticonvulsant, and anxiolytic effects.[12]

    G cluster_workflow Pregabalin's Mechanism of Action PGB Pregabalin A2D α2δ-1 Subunit of VGCC PGB->A2D Binds Ca Reduced Ca²⁺ Influx A2D->Ca Modulates NT Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca->NT Leads to Effect Therapeutic Effect (Analgesia, Anxiolysis) NT->Effect Results in

    Figure 4: Simplified workflow of Pregabalin's mechanism of action.

    The stereoselectivity of this interaction is paramount. The (S)-enantiomer possesses high affinity for the α2δ-1 subunit, while the (R)-enantiomer is significantly weaker, rendering it therapeutically inactive.[14]

    Experimental Data: Binding Affinity for α2δ-1 Subunit

    Compound IC₅₀ (µM) for [³H]Gabapentin Displacement In Vivo Activity
    (S)-Pregabalin 0.10 Active
    (R)-Pregabalin 13 Inactive
    3-Amino-4-methylpentanoic acid > 100 (Predicted) Inactive (as a neuromodulator)

    (Data for Pregabalin enantiomers adapted from literature[14]. Data for β-leucine is predicted based on lack of reported activity.)

    3-Amino-4-methylpentanoic acid: A Metabolite Perspective

    In stark contrast to Pregabalin, there is no significant body of evidence suggesting that 3-Amino-4-methylpentanoic acid binds with high affinity to the α2δ-1 subunit or other known neurological drug targets. Its primary identified role is as a human metabolite, naturally produced from the essential amino acid L-leucine by the enzyme leucine 2,3-aminomutase.[4][11] Its β-amino acid structure does not appear to fit the pharmacophore required for binding to the α2δ-1 target, which has been optimized for γ-amino acid analogues like gabapentin and Pregabalin.

    This functional divergence is a direct consequence of the structural difference. The incorrect spacing between the amine and carboxyl groups in β-leucine prevents it from achieving the optimal orientation to form the necessary interactions within the α2δ-1 binding pocket.

    Part 3: Experimental Protocols for Structural and Functional Comparison

    To empirically validate the claims made in this guide, the following protocols are provided. These methodologies are designed to be self-validating and represent industry standards for compound characterization.

    Protocol: Comparative Binding Affinity via Radioligand Assay

    Objective: To determine and compare the binding affinities (Ki) of (S)-Pregabalin, (R)-Pregabalin, and 3-Amino-4-methylpentanoic acid for the human α2δ-1 subunit.

    Causality: This competitive binding assay is the gold-standard for quantifying the interaction between a ligand and its receptor. It directly measures the ability of a test compound to displace a known high-affinity radioligand ([³H]gabapentin), providing a quantitative measure of affinity (IC₅₀, which can be converted to Ki). The choice of membranes from cells overexpressing the α2δ-1 subunit ensures target specificity.

    Methodology:

    • Membrane Preparation:

      • Culture HEK293 cells stably expressing the human α2δ-1 subunit.

      • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

      • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

      • Resuspend the membrane pellet in fresh buffer and determine protein concentration via a Bradford or BCA assay. Aliquot and store at -80°C.

    • Binding Assay:

      • In a 96-well plate, combine in sequence:

        • Assay Buffer (HEPES-based).

        • Membrane preparation (final concentration ~10-20 µg protein/well).

        • [³H]gabapentin (final concentration ~2-5 nM, near its Kd).

        • Test compounds (Pregabalin enantiomers, β-leucine) at 10-12 serial dilutions (e.g., 1 pM to 100 µM).

      • For non-specific binding (NSB) determination, add a high concentration of unlabeled gabapentin (100 µM) to designated wells.

      • For total binding, add vehicle instead of test compound.

    • Incubation and Termination:

      • Incubate the plate at room temperature for 60 minutes.

      • Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

      • Wash the filters three times with ice-cold wash buffer.

    • Data Analysis:

      • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

      • Subtract NSB from all values.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value for each compound.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    Protocol: Computational Docking Analysis Workflow

    Objective: To visualize the putative binding modes of Pregabalin and β-leucine within a homology model or crystal structure of the α2δ-1 binding site and rationalize affinity differences.

    Causality: Molecular docking provides a structural hypothesis for the observed binding data. By predicting the preferred orientation and interactions of a ligand within a target's binding site, we can understand why one molecule binds with high affinity while a close analogue does not. This is crucial for structure-based drug design.

    G cluster_workflow Computational Docking Workflow PDB 1. Obtain Receptor Structure (e.g., Cryo-EM structure of α2δ-1) Prep 2. Prepare Receptor (Add hydrogens, assign charges) PDB->Prep Grid 4. Define Binding Site (Grid generation around known ligand) Prep->Grid Lig 3. Prepare Ligands (Generate 3D conformers, assign charges) Dock 5. Perform Docking (e.g., using AutoDock Vina, Glide) Lig->Dock Grid->Dock Analyze 6. Analyze Poses (Scoring, interaction analysis) Dock->Analyze

    Figure 5: A typical workflow for a molecular docking experiment.

    Methodology:

    • Receptor Preparation:

      • Obtain a high-resolution structure of the α2δ-1 subunit (e.g., from the Protein Data Bank).

      • Using molecular modeling software (e.g., Maestro, PyMOL, Chimera), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges.

    • Ligand Preparation:

      • Generate 3D structures of (S)-Pregabalin and a relevant stereoisomer of 3-Amino-4-methylpentanoic acid.

      • Perform energy minimization and generate multiple low-energy conformers for each ligand. Assign partial charges using a suitable force field (e.g., OPLS, AM1-BCC).

    • Docking Simulation:

      • Define the binding site on the α2δ-1 subunit based on the location of co-crystallized ligands or published mutagenesis data.

      • Use a docking program (e.g., AutoDock Vina, Schrödinger's Glide) to dock the prepared ligands into the defined binding site.

    • Pose Analysis and Interpretation:

      • Analyze the top-scoring docking poses for each ligand.

      • Visualize the interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the ligand and key residues in the binding pocket.

      • Compare the binding mode of Pregabalin with that of β-leucine to identify key interactions that are present for the active compound but absent for the inactive one, providing a structural explanation for the experimental binding data.

    Conclusion

    The comparative analysis of 3-Amino-4-methylpentanoic acid and Pregabalin offers a clear and compelling lesson in medicinal chemistry and pharmacology. A change as seemingly minor as the position of an amino group—shifting the scaffold from a β- to a γ-amino acid—transforms a biological metabolite into a potent, stereoselective therapeutic agent. This structural modification provides the precise spatial arrangement required for high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, a feat that 3-Amino-4-methylpentanoic acid cannot achieve. This guide underscores the absolute necessity of precise molecular architecture in drug design and provides researchers with the foundational knowledge and experimental frameworks to explore such structure-activity relationships in their own work.

    References

    • Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. Retrieved from Study.com. [Link]

    • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150. [Link]

    • Wikipedia. (2024). Pregabalin. Retrieved from Wikipedia. [Link]

    • Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634. [Link]

    • Patsnap. (2024). What is the mechanism of Pregabalin?. Retrieved from Patsnap Synapse. [Link]

    • Patel, R., Dickenson, A. H., & Taylor, B. K. (2020). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience, 14, 21. [Link]

    • ACS Publications. (2019). Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development. [Link]

    • TSI Journals. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. [Link]

    • Taylor & Francis Online. (2021). A new synthetic route for the preparation of pregabalin. Retrieved from Taylor & Francis Online. [Link]

    • D'Oca, C. D. R. M., Mass, E. B., Ongaratto, R. F., de Andrade, A. M., D'Oca, M. G. M., & Russowsky, D. (2020). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. RSC Advances, 10(46), 27627-27636. [Link]

    • ClinPGx. (n.d.). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Retrieved from ClinPGx. [Link]

    • ACS Publications. (2005). Stabilization of Zwitterions in Solution: GABA Analogues. The Journal of Physical Chemistry A. [Link]

    • PubMed. (2002). Valproic acid is a structural analog of GABA that enters various metabolic pathways and has many clinical effects. [Link]

    • Taylor & Francis. (n.d.). GABA analogue – Knowledge and References. Retrieved from Taylor & Francis. [Link]

    • Zaccara, G., Gangemi, P. F., & Cincotta, M. (2012). Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy. Expert opinion on drug metabolism & toxicology, 8(12), 1587–1599. [Link]

    • International Journal of Basic & Clinical Pharmacology. (2015). A review of the drug pregabalin. [Link]

    • Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved from Drugs.com. [Link]

    • PubChem. (n.d.). Pregabalin, (R)-. National Center for Biotechnology Information. [Link]

    • Dooley, D. J., Taylor, C. P., Donevan, S., & Feltner, D. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(4), 1183-1193. [Link]

    • Thour, A., & Marwaha, R. (2024). Pregabalin. In StatPearls. StatPearls Publishing. [Link]

    • Toth, C. (2014). Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. Therapeutic advances in drug safety, 5(1), 38–56. [Link]

    • McKeage, K., & Keam, S. J. (2009). Pregabalin. Drugs & aging, 26(10), 883–892. [Link]

    • PubChem. (n.d.). Beta-Leucine. National Center for Biotechnology Information. [Link]

    • ResearchGate. (n.d.). Pregabalin. Retrieved from ResearchGate. [Link]

    • Preprints.org. (2023). Pregabalin: A Comprehensive Review of 3-(Aminomethyl)-5-methylhexanoic acid. [Link]

    Sources

    Validation

    In vitro vs in vivo studies of 3-Amino-4-methylpentanoic acid

    Comprehensive Guide: In Vitro vs. In Vivo Profiling of 3-Amino-4-methylpentanoic Acid ( β -Leucine) in Drug Development As drug development increasingly pivots toward peptidomimetics and non-canonical amino acids, 3-Amin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Guide: In Vitro vs. In Vivo Profiling of 3-Amino-4-methylpentanoic Acid ( β -Leucine) in Drug Development

    As drug development increasingly pivots toward peptidomimetics and non-canonical amino acids, 3-Amino-4-methylpentanoic acid (commonly known as β -leucine) has emerged as both a critical endogenous biomarker and a highly versatile pharmacophore[1][2]. As a positional isomer of L-leucine generated via the cobalamin-dependent enzyme leucine 2,3-aminomutase, its unique structural properties make it invaluable in designing bioavailable enzyme inhibitors[1][3].

    This guide provides an objective, data-driven comparison of 3-Amino-4-methylpentanoic acid against its structural alternatives (such as L-leucine and its 4,4-dimethylated derivatives), detailing the causal logic behind in vitro and in vivo experimental designs.

    Structural & Pharmacological Context: The Role of Steric Bulk

    In the context of antiviral drug design—specifically inhibitors targeting the cap-binding domain of the Influenza A PB2 subunit—the β -amino acid side chain dictates the depth of insertion into the target's hydrophobic pocket[4][5].

    When comparing azaindole inhibitors utilizing the (R)-3-amino-4-methylpentanoic acid moiety against those utilizing a (R)-3-amino-4,4-dimethylpentanoic acid moiety, researchers observed a profound structure-activity relationship (SAR)[4]. The removal of a single methyl group from the tertiary carbon results in a suboptimal fit within the PB2 cap-binding domain, directly impacting cellular efficacy[4].

    Mechanism cluster_0 Side-Chain Structural Optimization A (R)-3-Amino-4-methylpentanoic acid (Suboptimal Pocket Fill) B (R)-3-Amino-4,4-dimethylpentanoic acid (Optimal Pocket Fill) A->B Addition of Methyl Group C PB2 Cap-Binding Domain (Phe363 & Phe404 Interactions) A->C Weak Binding (20-fold loss) B->C High Affinity Binding (Kd < 10nM) D Inhibition of Viral RNA Polymerase C->D

    Structural optimization of β-amino acid derivatives for PB2 cap-binding domain inhibition.

    Quantitative Performance Comparison

    The following table summarizes the in vitro performance of these side-chain variants when incorporated into an azaindole scaffold[4].

    Side-Chain MoietyCellular Activity (EC 90​ , μM)PB2 Binding AffinityLipophilicity / Pocket Fit
    (R)-3-amino-4-methylpentanoic acid 0.59ModerateSuboptimal (Lacks sufficient bulk)
    (R)-3-amino-4,4-dimethylpentanoic acid ~0.03HighOptimal (Fills hydrophobic pocket)
    L-Leucine (Endogenous Isomer)N/A (No inhibition)NoneN/A (Lacks β -amino geometry)

    Data Interpretation: The 20-fold loss in cellular activity (EC 90​ shift from ~0.03 μM to 0.59 μM) upon the removal of one methyl group highlights the extreme sensitivity of the PB2 binding pocket to the size and shape of the tertiary carbon side chain[4].

    In Vitro Profiling: Self-Validating Methodologies

    To accurately measure the binding affinity of compounds containing the 3-Amino-4-methylpentanoic acid moiety, a Fluorescence Polarization (FP) Competition Binding Assay is the industry standard[4].

    Causality of Assay Choice: FP is chosen over Surface Plasmon Resonance (SPR) for primary screening because it allows for rapid, homogeneous (no-wash), equilibrium-based measurement of small molecules displacing a fluorescently labeled tracer from the PB2 protein[4].

    Step-by-Step Protocol: Fluorescence Polarization (FP) Assay
    • Protein Preparation: Express and purify the PB2 cap-binding domain (containing critical residues Phe363 and Phe404)[5]. Dilute to a working concentration of 50 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., the azaindole derivative of 3-amino-4-methylpentanoic acid) in 100% anhydrous DMSO. Note: 3-Amino-4-methylpentanoic acid exhibits variable solubility in moisture-contaminated DMSO; use fresh, anhydrous DMSO to prevent compound precipitation and false negatives[1][6].

    • Tracer Addition: Add a fluorescently labeled cap-analogue tracer (e.g., FITC-m7GTP) at a final concentration of 10 nM.

    • Incubation & Reading: Incubate the microplate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Read parallel and perpendicular fluorescence intensities using a microplate reader.

    • Self-Validating Control System:

      • Positive Control: Unlabeled m7GTP (confirms assay dynamic range).

      • Stereospecific Negative Control: The (S)-enantiomer of the test compound. Because binding to PB2 is highly stereospecific, the (S)-enantiomer must show >100-fold weaker affinity[4]. If both enantiomers show similar inhibition, it indicates non-specific aggregation or assay interference, invalidating the run.

    In Vivo Studies: Pharmacokinetics & Formulation

    Transitioning a 3-Amino-4-methylpentanoic acid derivative from in vitro to in vivo requires overcoming specific physicochemical hurdles. While the free amino acid is highly water-soluble (≥ 26 mg/mL), its incorporation into lipophilic drug scaffolds often drastically reduces aqueous solubility, necessitating careful formulation[1][6].

    Workflow InVitro In Vitro Profiling (FP Assay & Viral RNA) Formulation Vehicle Formulation (Aqueous vs. Co-solvents) InVitro->Formulation EC90 < 100nM InVivo In Vivo PK/PD (Oral Bioavailability) Formulation->InVivo Soluble > 5mg/kg

    Stepwise progression from in vitro screening to in vivo pharmacokinetic validation.

    Step-by-Step Protocol: In Vivo Pharmacokinetic (PK) Profiling

    Causality of Design: To determine true oral bioavailability ( F% ), the compound must be administered via both Intravenous (IV) and Per Os (PO) routes.

    • Formulation:

      • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution without causing hemolysis).

      • PO Formulation: 0.5% Methylcellulose in water (creates a uniform suspension if the compound is not fully soluble, mimicking a solid oral dosage form).

    • Dosing: Administer IV at 1 mg/kg and PO at 5 mg/kg to fasted male Sprague-Dawley rats (n=3 per group).

    • Sampling: Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

    • Self-Validating LC-MS/MS Quantification:

      Internal Standard (IS): Spike all plasma samples with an isotopically labeled standard (e.g., 13C6​

      β -leucine or a deuterated analogue of the drug).
    • Logic: The IS perfectly co-elutes with the analyte, experiencing the exact same ion suppression (matrix effects) in the mass spectrometer. By plotting the ratio of Analyte/IS peak area rather than absolute analyte area, the quantification becomes self-correcting, ensuring that the calculated Area Under the Curve (AUC) and subsequent bioavailability ( F% ) are absolutely reliable.

    Conclusion & Strategic Recommendations

    When utilizing 3-Amino-4-methylpentanoic acid in drug discovery, researchers must weigh its metabolic stability as a β -amino acid against its steric limitations. While it serves as an excellent, metabolically stable linker or side-chain, experimental data explicitly shows that in targets requiring deep hydrophobic pocket filling (like Influenza PB2), augmenting the moiety with additional methyl groups (e.g., 4,4-dimethylpentanoic acid) yields superior in vitro and in vivo efficacy[4]. Conversely, when studying endogenous metabolism, tracking 3-Amino-4-methylpentanoic acid via LC-MS/MS serves as a highly sensitive, self-validating biomarker assay for leucine 2,3-aminomutase activity and cobalamin deficiency[1][3].

    Sources

    Comparative

    Method 1: Advanced Marfey's Analysis (LC-MS) — The High-Sensitivity Standard

    Stereochemical Validation of Synthesized 3-Amino-4-methylpentanoic Acid ( β -Leucine): A Comprehensive Comparison Guide The synthesis of non-canonical β -amino acids, such as 3-amino-4-methylpentanoic acid (commonly know...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Stereochemical Validation of Synthesized 3-Amino-4-methylpentanoic Acid ( β -Leucine): A Comprehensive Comparison Guide

    The synthesis of non-canonical β -amino acids, such as 3-amino-4-methylpentanoic acid (commonly known as β -leucine), is a cornerstone in the development of peptidomimetics and biologically active natural products. Because the stereocenter is shifted to the β -carbon, the enantiomeric discrimination of these molecules presents unique thermodynamic and steric challenges compared to standard α -amino acids. Validating the enantiomeric excess (ee) and absolute configuration requires robust, self-validating analytical frameworks.

    This guide objectively compares the three leading methodologies for confirming the stereochemistry of synthesized β -leucine: Advanced Marfey's Analysis (LC-MS), Direct Chiral HPLC, and NMR Derivatization (Mosher's Method).

    Mechanism & Causality: Traditional Marfey's reagent (FDAA) converts enantiomers into diastereomers. However, because the chiral center of β -leucine is further from the nucleophilic amine, the steric clash between the β -isobutyl group and the derivatizing agent is less pronounced than in α -amino acids. To enhance resolution, advanced variants like L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) or Sanger's reagent combined with chiral chromatography are often employed . The resulting diastereomers exhibit distinct hydrophobicities, allowing baseline separation on standard C18 reversed-phase columns .

    Protocol: L-FDLA Derivatization & LC-MS Analysis

    • Sample Preparation: Dissolve 1 mg of synthesized β -leucine in 100 µL of LC-MS grade water.

    • Derivatization: Add 20 µL of 1 M NaHCO 3​ and 100 µL of 1% L-FDLA in acetone.

    • Incubation: Heat the mixture at 40°C for 1 hour. Causality: Mild heating ensures complete nucleophilic aromatic substitution without risking the thermodynamic racemization of the β -stereocenter.

    • Quenching: Stop the reaction by adding 20 µL of 1 M HCl to neutralize the pH, followed by dilution with 800 µL of acetonitrile.

    • LC-MS Acquisition: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) from 10% to 60% B over 15 minutes.

    • Self-Validation System: Always run a derivatized racemic standard (DL- β -leucine) in parallel. This confirms baseline peak resolution and establishes accurate retention time brackets for both diastereomers, preventing false-positive purity claims.

    Method 2: Direct Chiral HPLC — The Non-Derivatized Alternative

    Mechanism & Causality: Direct chiral HPLC avoids derivatization by utilizing chiral stationary phases (CSPs). For β -amino acids, (+)-(18-crown-6)-tetracarboxylic acid CSPs are highly effective . The chiral recognition relies on the formation of a transient diastereomeric inclusion complex between the protonated primary amine of β -leucine and the cavity of the crown ether, stabilized by hydrogen bonding and steric interactions with the isobutyl side chain.

    Protocol: Crown Ether Chiral HPLC

    • Sample Preparation: Dissolve 1 mg of β -leucine in 1 mL of the mobile phase.

    • Column Setup: Equilibrate a (+)-(18-crown-6)-tetracarboxylic acid column (e.g., Crownpak CR(+)) at 4°C. Causality: Lower column temperatures decrease the kinetic energy of the system, enhancing the stability of the transient inclusion complex and significantly improving the separation factor ( α ).

    • Mobile Phase: Isocratic elution using 5.0 mM perchloric acid (HClO 4​ ) in water/methanol (80:20 v/v). Causality: The highly acidic pH ensures the primary amine remains fully protonated, which is an absolute prerequisite for crown ether complexation.

    • Detection: Monitor via UV at 205 nm or an Evaporative Light Scattering Detector (ELSD), since β -leucine lacks a strong chromophore.

    • Self-Validation System: Inject a known enantiopure standard (e.g., commercially available (S)- β -leucine) to verify the elution order. If the standard co-elutes perfectly with the major peak of your synthesized batch, the ee can be confidently integrated.

    Method 3: NMR Spectroscopy via Mosher's Amides — The Absolute Configuration Validator

    Mechanism & Causality: When absolute configuration must be established de novo without relying on chromatographic standards, Mosher's method is the gold standard . Reacting the amine with (R)

    • and (S)
    • α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) forms diastereomeric amides. The magnetic anisotropy of the MTPA phenyl ring selectively shields or deshields the protons of the β -leucine backbone depending on their spatial orientation, allowing configuration assignment via ΔδRS ( δR​−δS​ ) calculations.

    Protocol: Mosher's Amide Synthesis & NMR

    • Derivatization: Divide the β -leucine sample into two 5 mg aliquots. Dissolve each in 0.5 mL of anhydrous pyridine-d5 in separate NMR tubes.

    • Reagent Addition: Add 10 µL of (R) -MTPA-Cl to the first tube and 10 µL of (S) -MTPA-Cl to the second.

    • Reaction: Shake vigorously and let stand at room temperature for 2 hours. Causality: Pyridine-d5 acts dual-purpose as both the NMR solvent and the base to scavenge the HCl byproduct, driving the amidation reaction to completion without degrading the sample.

    • Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra.

    • Self-Validation System: Calculate the ΔδRS values for the α -protons, γ -protons, and the δ -methyl groups. A consistent, structurally logical sign distribution (positive on one side of the MTPA plane, negative on the other) across the entire molecule validates the absolute stereocenter at the β -carbon.

    Performance Comparison Matrix

    ParameterAdvanced Marfey's (LC-MS)Direct Chiral HPLC (Crown Ether)Mosher's Method (NMR)
    Primary Output ee % and Configuration (vs std)ee %Absolute Configuration
    Resolution ( Rs​ ) High (> 2.5)Moderate (1.5 - 2.0)N/A (Spectroscopic)
    Sensitivity (LOD) ~10-50 ng/mL~1-5 µg/mL~1-2 mg (for clear 1 H NMR)
    Sample Prep Time 1.5 Hours5 Minutes2 Hours
    Equipment Cost High (LC-MS)Medium (HPLC + Chiral Column)Very High (NMR Spectrometer)
    Destructive? YesNoYes (Derivatized)

    Workflow Visualization

    G Start Synthesized β-Leucine (3-Amino-4-methylpentanoic acid) Q1 Is the sample pure or a complex mixture? Start->Q1 Pure Pure Compound Q1->Pure High Purity Mix Complex Mixture / Matrix Q1->Mix Crude/Matrix Q2 Need Absolute Configuration or just Enantiomeric Excess (ee)? Pure->Q2 Marfeys Advanced Marfey's Analysis (LC-MS) Mix->Marfeys Requires High Sensitivity AbsConfig Absolute Configuration Q2->AbsConfig 3D Structure Needed EE Enantiomeric Excess (ee) Q2->EE % Purity Needed AbsConfig->Marfeys Compare w/ Standards NMR Mosher's Method (1H/19F NMR) AbsConfig->NMR Δδ(RS) Analysis ChiralHPLC Direct Chiral HPLC (Crown Ether CSP) EE->ChiralHPLC Fast, No Derivatization

    Decision matrix for selecting the stereochemical validation method for β-leucine.

    References

    • Studinski, C. I., et al. "Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent." ACS Omega, 2025. URL:[Link]

    • Hess, S. "A universal HPLC-MS method to determine the stereochemistry of common and unusual amino acids." Methods in Molecular Biology, 2012. URL:[Link]

    • Ilisz, I., et al. "LC Enantioseparation of β-Amino Acids on a Crown Ether-Based Stationary Phase." Chromatographia, 2010. URL:[Link]

    • Sitachitta, N., et al. "Guineamides A-F, novel cyclic depsipeptides from a Papua New Guinea collection of the marine cyanobacterium Lyngbya majuscula." Journal of Natural Products, 2003. URL:[Link]

    Validation

    Literature validation of 3-Amino-4-methylpentanoic acid bioactivity

    Literature Validation and Comparative Bioactivity Guide: 3-Amino-4-methylpentanoic Acid ( β -Leucine) Executive Summary 3-Amino-4-methylpentanoic acid (CAS 5699-54-7), commonly referred to as β -leucine, is a non-protein...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Literature Validation and Comparative Bioactivity Guide: 3-Amino-4-methylpentanoic Acid ( β -Leucine)

    Executive Summary

    3-Amino-4-methylpentanoic acid (CAS 5699-54-7), commonly referred to as β -leucine, is a non-proteinogenic β -amino acid and a positional isomer of L-leucine. It is a 1 produced via the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase[1]. In modern drug development and molecular pharmacology, β -amino acids are heavily utilized to confer resistance to enzymatic peptidases while probing the steric boundaries of target binding pockets[2].

    This guide provides an objective, data-driven comparison of 3-amino-4-methylpentanoic acid against its α -amino counterpart (L-leucine) and sterically modified analogs (e.g., 3-amino-4,4-dimethylpentanoic acid). By analyzing its performance in viral polymerase inhibition and metabolic signaling, researchers can better predict its behavior in novel therapeutic designs.

    Mechanistic Overview: TOR Signaling Pathway Modulation

    In adipocytes, the Target of Rapamycin (TOR) signaling pathway is highly sensitive to amino acid availability. L-leucine acts as the primary endogenous agonist, binding to the LeuR(A) recognition site to activate TOR, which subsequently phosphorylates the translational repressor eIF-4E binding protein-1 (4E-BP1)[3].

    Comparative Insight: When evaluating the bioactivity of 3-amino-4-methylpentanoic acid, literature demonstrates that shifting the amino group to the β -position significantly attenuates its agonistic properties. While L-leucine strongly stimulates 4E-BP1 phosphorylation,3[3].

    Causality: The LeuR(A) recognition site has strict structural requirements for the α -amino configuration. The weak agonism of β -leucine is highly advantageous for researchers designing metabolically inert peptide therapeutics, as it allows for structural integration without triggering off-target translational cascades.

    TOR_Pathway L_Leucine L-Leucine (Strong Agonist) LeuRA LeuR(A) Recognition Site L_Leucine->LeuRA High Affinity Beta_Leucine 3-Amino-4-methylpentanoic acid (Weak Agonist) Beta_Leucine->LeuRA Low Affinity TOR TOR Kinase Complex LeuRA->TOR Activates EBP1 4E-BP1 (Translational Repressor) TOR->EBP1 Phosphorylates Translation Protein Translation (Derepressed) EBP1->Translation Enables

    Figure 1: Differential TOR pathway activation by L-Leucine versus β-Leucine.

    Comparative Bioactivity: Influenza PB2 Inhibitor Optimization

    3-Amino-4-methylpentanoic acid serves as a critical chiral building block in the synthesis of 7-azaindole-based inhibitors targeting the influenza polymerase-B2 (PB2) subunit (e.g., analogs of JNJ-63623872 / VX-787)[4]. The hydrophobic cap-binding pocket of PB2 is exquisitely sensitive to the steric bulk of the inhibitor's side chain.

    Comparative Insight: A direct comparison between 3-amino-4-methylpentanoic acid (isopropyl side chain) and 3-amino-4,4-dimethylpentanoic acid (tert-butyl side chain) reveals a drastic difference in antiviral efficacy.5[5].

    Quantitative Comparison of PB2 Inhibitor Potency
    Compound Side Chain BaseSide Chain StructureCellular Activity ( EC90​ )Relative Potency Loss
    (R)-3-amino-4,4-dimethylpentanoic acidtert-Butyl~0.03 μ M (Baseline)N/A
    (R)-3-amino-4-methylpentanoic acid Isopropyl 0.59 μ M ~20-fold decrease
    Trifluoromethyl analogCF3> 1.0 μ M>30-fold decrease

    Causality: The target hydrophobic pocket on the PB2 domain requires the precise volume and shape of a tertiary carbon to maximize van der Waals interactions. The isopropyl group of 3-amino-4-methylpentanoic acid fails to fully occupy this pocket, resulting in reduced binding affinity and a higher EC90​ [5].

    Experimental Protocols & Methodologies

    To ensure reproducibility, the following protocols outline the methodologies used to generate the comparative data. Both protocols are designed as self-validating systems to prevent false-positive artifacts.

    Protocol A: Viral Cytopathic Effect (CPE) Assay for PB2 Inhibitors

    Purpose: To evaluate the EC90​ of β -leucine derivatives against Influenza A replication. Self-Validating Mechanism: A parallel uninfected "Cytotoxicity Control" plate is run simultaneously. If a compound is intrinsically toxic, cell viability drops. This ensures that any observed protection in the infected plate is due to true antiviral target inhibition (PB2), rather than non-specific host cell death.

    • Compound Preparation: Dissolve 3-amino-4-methylpentanoic acid derivatives in 6 to a 10 mM stock[6]. Perform 3-fold serial dilutions. Causality: Moisture-contaminated DMSO causes hydrophobic β -amino acid derivatives to precipitate, leading to inaccurate dosing. Anhydrous conditions are mandatory.

    • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 384-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

    • Infection: Wash cells and infect with Influenza A virus at a Multiplicity of Infection (MOI) of 0.01.

    • Treatment: Immediately add the serially diluted compounds to the infected cells.

    • Incubation & Readout: Incubate for 72 hours. Measure cell viability using CellTiter-Glo (Promega) luminescence. Calculate the EC90​ (concentration resulting in 90% maximal protection against viral CPE)[4].

    Workflow Step1 1. Compound Prep (Anhydrous DMSO) Step4 4. Drug Treatment (Serial Dilution) Step1->Step4 Step2 2. Cell Culture (MDCK Cells) Step3 3. Viral Infection (Influenza A, MOI 0.01) Step2->Step3 Step3->Step4 Step5 5. Incubation (72h, 37°C) Step4->Step5 Step6 6. Viability Readout (Luminescence) Step5->Step6

    Figure 2: Self-validating viral CPE assay workflow for PB2 inhibitor screening.

    Protocol B: In Vitro TOR Activation & 4E-BP1 Phosphorylation Assay

    Purpose: To quantify the agonistic activity of leucine analogs on the TOR signaling pathway. Self-Validating Mechanism: Cells are pre-treated with Rapamycin (a definitive TOR inhibitor) in control wells. If 4E-BP1 phosphorylation is abolished by Rapamycin, it proves the β -leucine-induced signal is strictly TOR-dependent and not an off-target kinase artifact.

    • Adipocyte Preparation: Isolate primary rat adipocytes and incubate in amino acid-free Krebs-Ringer bicarbonate buffer for 2 hours to deplete endogenous amino acids.

    • Analog Stimulation: Treat cells with varying concentrations (0.1 mM to 10 mM) of L-leucine or 3-amino-4-methylpentanoic acid for 30 minutes.

    • Lysis and Immunoblotting: Lyse cells in buffer containing a robust cocktail of phosphatase inhibitors (e.g., NaF, Na 3​ VO 4​ ). Causality: Phosphatase inhibitors are critical to "freeze" the transient phosphorylation state of 4E-BP1 during protein extraction. Without them, endogenous phosphatases will rapidly erase the signal.

    • Quantification: Resolve lysates via SDS-PAGE, transfer to nitrocellulose, and probe with anti-phospho-4E-BP1 antibodies. Quantify band intensity via densitometry[3].

    Applications in Peptide Stability

    Beyond small-molecule inhibitors, 3-amino-4-methylpentanoic acid is highly valued in solid-phase peptide synthesis (SPPS). It is frequently incorporated as 7 to enhance resistance to peptidases[7]. For instance, incorporating β -amino acid residues into the 11-13 positions of the 8 alters helical dynamics. While it can increase conformational disorder, it provides a vital structural framework for designing proteolytically stable, long-acting peptide therapeutics[8].

    References

    • 3-Amino-4-methylpentanoic acid | MedChemExpress. MedChemExpress. 1

    • Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. ACS Publications. 5

    • Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. NIH / PubMed Central. 4

    • Regulation of amino acid-sensitive TOR signaling by leucine analogues in adipocytes. PubMed.3

    • Structure-function studies of analogues of parathyroid hormone (PTH)-1-34 containing beta-amino acid residues in positions 11-13. PubMed. 8

    • Fmoc-L-β-homovaline. Chem-Impex. 7

    • 3-Amino-4-methylpentanoic acid | CAS 5699-54-7. Selleck Chemicals. 6

    • Beta Amino Acids and Beta Homo Amino Acids. AAPPTec Peptides. 2

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 3-Amino-4-methylpentanoic acid hydrochloride

    As drug development professionals and researchers scale up syntheses involving chiral amino acid derivatives, handling compounds like 3-Amino-4-methylpentanoic acid hydrochloride (often utilized as a β-leucine derivative...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals and researchers scale up syntheses involving chiral amino acid derivatives, handling compounds like 3-Amino-4-methylpentanoic acid hydrochloride (often utilized as a β-leucine derivative in peptide synthesis) requires rigorous, uncompromising safety protocols.

    As a Senior Application Scientist, I have designed this guide to establish a self-validating operational and disposal framework. This is not a mere checklist; it is grounded in causality—explaining why specific Personal Protective Equipment (PPE) and engineering controls are critical to ensuring laboratory safety and maintaining the integrity of your research.

    Section 1: Quantitative Data & Hazard Profile

    To design an effective safety protocol, we must first understand the physicochemical and hazard profile of the target compound. The hydrochloride salt form enhances aqueous solubility but also introduces specific handling risks, particularly regarding aerosolization.

    Property / HazardSpecification / DescriptionCausality for Handling
    Chemical Name (3S)-3-Amino-4-methylpentanoic acid hydrochlorideTarget analyte for protocol.
    CAS Numbers 219310-09-5 (R-isomer) / 402587-64-8 (S-isomer)Unique identifiers for SDS retrieval.
    Molecular Weight 167.63 g/mol Fine powder; highly susceptible to aerosolization.
    H315 Causes skin irritationMandates dermal barrier protection (nitrile).
    H319 Causes serious eye irritationMandates splash/dust-proof ocular barriers.
    H335 May cause respiratory irritationMandates particulate filtration and fume hood use.

    Data sourced from PubChem CID 51358227[1].

    Section 2: Causality-Driven PPE Selection Matrix

    Safety protocols must be a mechanistic response to specific chemical risks. In accordance with OSHA standard 29 CFR 1910.132[2], the following PPE must be deployed before handling this compound:

    • Ocular Protection (Eyes/Face):

      • Requirement: ANSI Z87.1-compliant indirectly vented chemical splash goggles.

      • Causality: The hydrochloride salt is highly irritating to mucous membranes (H319). Standard safety glasses with side shields are structurally insufficient because fine powders can bypass the shields via ambient air currents. Indirect venting prevents dust ingress while mitigating lens fogging during prolonged operations.

    • Dermal Protection (Hands/Body):

      • Requirement: Double-gloving with powder-free nitrile gloves (minimum 4-5 mil thickness) and a fully buttoned, flame-resistant lab coat.

      • Causality: To neutralize the H315 (skin irritation) risk, nitrile provides a robust barrier against polar organic salts. Double-gloving creates a self-validating system: if the outer glove is compromised by micro-abrasions from spatulas or glass vials, the inner glove maintains the barrier while the operator safely removes and replaces the outer layer.

    • Respiratory Protection:

      • Requirement: NIOSH-approved N95 or P100 particulate respirator, or a half-mask elastomeric respirator with P100 filters[3].

      • Causality: The compound's low molecular weight (167.63 g/mol ) and fine powder morphology make it highly prone to aerosolization during transfer. Inhalation causes direct irritation to the respiratory tract (H335). A P100 filter captures 99.97% of airborne particles, effectively eliminating inhalation exposure at the source.

    Section 3: Operational Workflow & Hazard Mitigation

    The following diagram illustrates the critical path for handling this compound, ensuring that hazard mitigation is seamlessly integrated into every step of the workflow.

    Handling_Protocol A Hazard Assessment 3-Amino-4-methylpentanoic acid HCl B PPE Selection & Donning (Nitrile, Goggles, N95/P100) A->B OSHA 29 CFR 1910.132 C Engineering Controls (Operate in Certified Fume Hood) B->C Self-Validation Check D Handling & Weighing (Anti-static tools, closed transfer) C->D Mitigate H335 Dust E Decontamination (Wipe down with 70% EtOH/Water) D->E Post-Operation F Waste Segregation (EPA RCRA 40 CFR 262) E->F Solid Waste Transfer

    Sequential safety and operational workflow for handling 3-Amino-4-methylpentanoic acid hydrochloride.

    Section 4: Self-Validating Operational Protocol

    This step-by-step methodology ensures that the handling of 3-Amino-4-methylpentanoic acid hydrochloride is strictly controlled, minimizing cross-contamination and exposure.

    • Step 1: Environmental Preparation. Verify that the chemical fume hood has a face velocity of 80-100 feet per minute (fpm).

      • Causality: This specific velocity captures aerosolized particulates without creating turbulent eddies that could blow the fine powder out of the hood and into the operator's breathing zone.

    • Step 2: PPE Donning and Seal Check. Don lab coat, goggles, and double nitrile gloves. If using a half-mask respirator, perform a positive and negative pressure seal check.

      • Causality: A respirator is only effective if the seal is completely airtight; a self-administered seal check validates the equipment's integrity before exposure occurs.

    • Step 3: Static Mitigation. Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth.

      • Causality: Fine hydrochloride salts hold static charges, causing them to "jump" from spatulas. This leads to inaccurate weighing and broad environmental contamination across the hood surface.

    • Step 4: Closed Transfer Weighing. Use a static-free, V-shaped weighing funnel rather than flat weigh paper. Transfer the required mass slowly.

      • Causality: V-funnels direct the powder cleanly into the reaction vessel, minimizing the exposed surface area of the powder to the ambient air currents.

    • Step 5: Immediate Decontamination. Once the transfer is complete, seal the primary container. Wipe down the balance and hood surface with a damp paper towel (using a 70% Ethanol/Water solution), followed by a dry wipe.

      • Causality: The hydrochloride salt is highly water-soluble; an aqueous-based solvent effectively dissolves and removes micro-spills, preventing secondary exposure to the next operator.

    Section 5: RCRA-Compliant Disposal Plan

    Improper disposal of halogenated organic salts violates federal regulations and poses severe environmental risks. Follow this EPA Resource Conservation and Recovery Act (RCRA) compliant protocol[4].

    • Step 1: Segregation. Do not mix 3-Amino-4-methylpentanoic acid hydrochloride waste with strong oxidizing agents or heavy metals. Place all contaminated consumables (weigh boats, inner gloves, paper towels) into a dedicated, chemically compatible solid waste container.

    • Step 2: Liquid Waste Management. If the compound was dissolved in an organic solvent (e.g., DMF, DCM) or aqueous buffer, transfer the solution to a clearly labeled "Halogenated Organic Waste" or "Aqueous Waste" carboy, depending on the primary solvent.

      • Causality: The chloride ion in the hydrochloride salt requires specific incineration parameters to prevent the formation of corrosive hydrogen chloride (HCl) gas in standard municipal incinerators.

    • Step 3: Labeling and Accumulation. Affix a hazardous waste label immediately upon placing the first drop or particle of waste into the container. Ensure the label clearly states "Toxic/Irritant - Contains 3-Amino-4-methylpentanoic acid hydrochloride."

    • Step 4: Manifesting and Transfer. Once the container reaches its accumulation limit (or the 90/180-day regulatory limit depending on your generator status under 40 CFR 262), seal it tightly and transfer it to the facility's central accumulation area for pickup by a licensed hazardous waste vendor.

    References

    • "(3S)-3-amino-4-methylpentanoic acid hydrochloride | C6H14ClNO2 | CID 51358227", National Institutes of Health (PubChem),[Link]

    • "1910.132 - General requirements. | Occupational Safety and Health Administration", OSHA,[Link]

    • "NIOSH Respirator Selection Logic 2004 - CDC", Centers for Disease Control and Prevention,[Link]

    • "Steps in Complying with Regulations for Hazardous Waste | US EPA", Environmental Protection Agency,[Link]

    Sources

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